6-Amino-4-methylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQVCAIIMZEFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433355 | |
| Record name | 6-Amino-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179555-10-3 | |
| Record name | 6-Amino-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-4-methylnicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Amino-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-4-methylnicotinonitrile, with the CAS number 179555-10-3, is a vital heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted pyridine scaffold, featuring strategically positioned amino, methyl, and cyano functional groups, offers a versatile platform for the synthesis of a wide array of complex molecules. This guide provides an in-depth exploration of the core chemical and physical properties of this compound, detailed synthesis protocols, analytical characterization, and its applications in drug discovery and development. The content herein is curated to empower researchers with the technical knowledge required for the effective utilization of this compound in their scientific endeavors.
Chemical Identity and Properties
This compound, also known by its synonyms 2-Amino-5-cyano-4-picoline and 6-amino-4-methylpyridine-3-carbonitrile, is a solid organic compound at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 179555-10-3 | [1] |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| IUPAC Name | 6-amino-4-methylpyridine-3-carbonitrile | [1] |
| Physical Form | Solid | |
| Boiling Point | 318 °C at 760 mmHg | |
| Storage Temperature | 4°C, protect from light |
The structure of this compound, characterized by a pyridine ring with an amino group at the 6-position, a methyl group at the 4-position, and a nitrile group at the 3-position, is depicted below.
Caption: Chemical structure of this compound.
Synthesis Methodologies
The synthesis of this compound can be achieved through a few key pathways, primarily involving the cyanation of a corresponding bromo-substituted pyridine precursor. Below are detailed protocols based on available literature.
Cyanation of 5-Bromo-4-methyl-pyridin-2-ylamine
This method utilizes a copper(I) cyanide mediated cyanation reaction, a common and effective way to introduce a nitrile group onto an aromatic ring.
Reaction Scheme:
Caption: Synthesis of this compound via cyanation.
Step-by-Step Protocol:
-
To a solution of 5-bromo-4-methyl-pyridin-2-ylamine (3.0 g, 16.0 mmol) in dimethylacetamide (DMA) (12 ml), add copper(II) cyanide (2.87 g, 32 mmol).
-
Stir the reaction mixture under an argon atmosphere at 170°C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into a solution of ethylenediamine (60 ml) in water (240 ml) and stir for 15 minutes.
-
Dilute the mixture with ethyl acetate (EtOAc), wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: EtOAc/hexane = 1:1) to obtain this compound.[2]
Causality Behind Experimental Choices:
-
Copper(I) Cyanide: This is the source of the cyanide nucleophile. Copper facilitates the displacement of the bromide from the pyridine ring.
-
DMA as Solvent: Dimethylacetamide is a high-boiling polar aprotic solvent, which is necessary to achieve the high reaction temperature required for this nucleophilic aromatic substitution.
-
Argon Atmosphere: This inert atmosphere prevents unwanted side reactions with oxygen at high temperatures.
-
Ethylenediamine Workup: Ethylenediamine is used to chelate and remove copper salts from the reaction mixture, simplifying the purification process.
Alternative Cyanation using CuCN in DMF
An alternative procedure utilizes dimethylformamide (DMF) as the solvent.
Step-by-Step Protocol:
-
Reflux a mixture of 2-amino-5-bromo-4-methylpyridine (2.0 g, 10.7 mmol) and CuCN (1.1 g, 12.3 mmol) in DMF (2.5 mL) for 4 hours.
-
Cool the mixture to room temperature and add NaCN (2.15 g) and H₂O (6.5 mL).
-
Stir the mixture and extract with ethyl acetate.
-
Wash the organic layer with 10% aqueous NaCN and brine.
-
Remove the solvent under reduced pressure and purify the residue by silica gel chromatography (EtOAc/hexane = 1:1) to yield 2-amino-5-cyano-4-methylpyridine.[2]
Analytical Characterization
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Based on computational models, the following are the predicted chemical shifts for this compound.
Predicted ¹H NMR (in CDCl₃):
-
δ ~2.3 ppm (s, 3H): Methyl protons (CH₃).
-
δ ~4.8 ppm (br s, 2H): Amino protons (NH₂).
-
δ ~6.5 ppm (s, 1H): Aromatic proton at C5.
-
δ ~8.2 ppm (s, 1H): Aromatic proton at C2.
Predicted ¹³C NMR (in CDCl₃):
-
δ ~20 ppm: Methyl carbon (CH₃).
-
δ ~108 ppm: Quaternary carbon at C3.
-
δ ~117 ppm: Nitrile carbon (C≡N).
-
δ ~118 ppm: Aromatic CH at C5.
-
δ ~150 ppm: Aromatic CH at C2.
-
δ ~158 ppm: Quaternary carbon at C4.
-
δ ~160 ppm: Quaternary carbon at C6.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:
-
~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~2220 cm⁻¹: C≡N stretching vibration of the nitrile group.
-
~1640 cm⁻¹: N-H bending vibration of the primary amine.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
For comparison, the IR spectra of similar 2-amino-4,6-diphenylnicotinonitrile derivatives show strong peaks for the C≡N group around 2204–2210 cm⁻¹ and N-H bending vibrations in the range of 1606–1654 cm⁻¹.[3]
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 133.15. High-resolution mass spectrometry would yield a more precise mass, confirming the elemental composition.
Applications in Drug Discovery and Development
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in several marketed drugs.[1] The unique arrangement of functional groups in this compound makes it a valuable intermediate for the synthesis of various biologically active compounds.
Workflow for Utilizing this compound in Drug Discovery:
Caption: A generalized workflow for the use of this compound in a drug discovery program.
The amino group can be readily functionalized through reactions such as N-alkylation, acylation, or conversion to other functional groups via diazotization (Sandmeyer reaction). The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The pyridine ring itself can undergo various coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold.
Derivatives of aminopyridines have shown a wide range of pharmacological activities, including their use as kinase inhibitors, highlighting the potential of this compound as a starting point for the development of novel therapeutics.[4]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
GHS Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
-
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or under a fume hood.
Storage:
-
Store at 4°C in a tightly sealed container, protected from light.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its accessible synthesis and multiple points for chemical modification make it an attractive starting material for the generation of compound libraries for biological screening. While the lack of readily available experimental analytical data presents a minor challenge, the information provided in this guide, including detailed synthesis protocols and predicted spectroscopic data, should serve as a comprehensive resource for researchers looking to incorporate this compound into their work. As the exploration of novel chemical entities for therapeutic intervention continues, the importance of foundational building blocks like this compound is poised to grow.
References
An In-depth Technical Guide to 6-amino-4-methylpyridine-3-carbonitrile: A Scaffold of Latent Potential in Drug Discovery
Foreword: Navigating the Known and the Unknown
To our fellow researchers, scientists, and drug development professionals, this technical guide delves into the chemical entity known as 6-amino-4-methylpyridine-3-carbonitrile. It is imperative to begin with a note on the current landscape of publicly available information. While the existence of this compound is confirmed, with a registered CAS Number of 179555-10-3, detailed peer-reviewed studies focusing specifically on its synthesis, characterization, and biological activity are not abundant in the current scientific literature. Therefore, this guide will provide a comprehensive overview based on established chemical principles and data extrapolated from closely related, well-documented aminopyridine carbonitrile analogs. We will explore its foundational chemical properties, propose a scientifically sound synthetic route, and discuss its potential applications in drug development, particularly in the realm of kinase inhibition, by drawing parallels with structurally similar molecules. This document aims to be a foundational resource, highlighting both what is known and what remains to be explored, thereby illuminating a path for future research into this promising scaffold.
Core Molecular Attributes of 6-amino-4-methylpyridine-3-carbonitrile
6-amino-4-methylpyridine-3-carbonitrile, also known by its synonym 2-amino-5-cyano-4-picoline, is a heterocyclic aromatic compound. Its structure, featuring a pyridine ring substituted with an amino group, a methyl group, and a nitrile group, positions it as a versatile building block in medicinal chemistry. The arrangement of these functional groups offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries.
| Property | Value | Source |
| IUPAC Name | 6-amino-4-methylpyridine-3-carbonitrile | PubChem[1] |
| CAS Number | 179555-10-3 | PubChem[1] |
| Molecular Formula | C₇H₇N₃ | PubChem[1] |
| Molecular Weight | 133.15 g/mol | PubChem[1] |
| Boiling Point | 318.5±42.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.18±0.1 g/cm³ (Predicted) | ChemicalBook[2] |
| InChI Key | WOQVCAIIMZEFGA-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC1=CC(=NC=C1C#N)N | PubChem[1] |
Synthesis and Characterization: A Proposed Pathway
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the carbon-nitrile bond, leading back to a halogenated aminomethylpyridine intermediate. This precursor, in turn, can be derived from commercially available starting materials.
Caption: Retrosynthetic analysis of 6-amino-4-methylpyridine-3-carbonitrile.
Proposed Synthetic Protocol
The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of 6-amino-4-methylpyridine-3-carbonitrile. It is crucial to note that this protocol has not been experimentally validated from the available literature and should be approached with standard laboratory safety precautions and optimization.
Step 1: Halogenation of 2-amino-4-picoline
-
To a solution of 2-amino-4-picoline in a suitable aprotic solvent (e.g., acetonitrile), add a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-halo-6-amino-4-methylpyridine intermediate.
Step 2: Cyanation of 3-halo-6-amino-4-methylpyridine
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-halo-6-amino-4-methylpyridine intermediate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a cyanide source, such as copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂), along with a palladium catalyst (e.g., Pd(PPh₃)₄) and a ligand if necessary.[3]
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a stirred aqueous solution of sodium bicarbonate or ammonia to quench the reaction and precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Further purify the crude 6-amino-4-methylpyridine-3-carbonitrile by recrystallization or column chromatography.
Caption: Proposed two-step synthesis of 6-amino-4-methylpyridine-3-carbonitrile.
Characterization
As no published spectroscopic data for 6-amino-4-methylpyridine-3-carbonitrile was found, the following are expected characteristic signals based on its structure:
-
¹H NMR: Protons on the pyridine ring, the methyl group, and the amino group would show characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Distinct signals for the carbon atoms of the pyridine ring, the methyl group, and the nitrile group would be expected.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl group, C≡N stretching of the nitrile group, and C=C/C=N stretching of the pyridine ring would be anticipated.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₇H₇N₃) would be observed.
Potential Applications in Drug Development: A Kinase Inhibitor Scaffold
The aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, frequently appearing in the core of various kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of 6-amino-4-methylpyridine-3-carbonitrile make it a compelling candidate for development as a kinase inhibitor.
The Aminopyridine Moiety as a Hinge-Binding Motif
Many ATP-competitive kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The amino group at the 6-position and the pyridine nitrogen of 6-amino-4-methylpyridine-3-carbonitrile can act as hydrogen bond donors and acceptors, respectively, to anchor the molecule in this critical region. The methyl and nitrile substituents can be further modified to achieve selectivity and potency for specific kinases.
Caption: Hypothetical mechanism of action as a kinase inhibitor in a signaling pathway.
Analogous Compounds in Clinical and Preclinical Development
Numerous aminopyridine derivatives have shown promise as inhibitors of various kinases. For instance, compounds with similar cores have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Glycogen Synthase Kinase-3β (GSK-3β).[4][5] These studies provide a strong rationale for investigating the potential of 6-amino-4-methylpyridine-3-carbonitrile against a panel of kinases implicated in cancer and other diseases.
| Analog Class | Target Kinase(s) | Therapeutic Area |
| Aminopyrimidines | FGFR4 | Hepatocellular Carcinoma |
| 6-amino-4-(pyrimidin-4-yl)pyridones | GSK-3β | CNS Disorders |
| 4-anilino-3-quinolinecarbonitriles | MEK1 | Cancer |
Future Directions and Conclusion
6-amino-4-methylpyridine-3-carbonitrile represents a chemical entity with significant, yet largely untapped, potential in the field of drug discovery. The lack of extensive public data presents both a challenge and an opportunity. The immediate future for research on this compound should focus on:
-
Development and Optimization of a Robust Synthetic Protocol: A reliable and scalable synthesis is the first critical step to enable further investigation.
-
Thorough Spectroscopic and Physicochemical Characterization: Detailed analytical data is essential for confirming the structure and purity of the compound.
-
Broad Kinase Profiling: Screening against a comprehensive panel of kinases will help to identify potential biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
References
- 1. rsc.org [rsc.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Amino-4-methylnicotinonitrile: Molecular Structure and Weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 6-Amino-4-methylnicotinonitrile. This compound, a substituted pyridine derivative, is of significant interest to researchers in medicinal chemistry and drug development as a versatile building block for the synthesis of novel therapeutic agents. This document delves into its structural features, molecular weight, and spectroscopic signature, offering practical insights for its identification and utilization in a laboratory setting. A proposed synthetic protocol is also detailed, providing a foundational methodology for its preparation.
Introduction
This compound, also known by its IUPAC name 6-amino-4-methylpyridine-3-carbonitrile, is a heterocyclic organic compound featuring a pyridine ring scaffold.[1] The strategic placement of an amino group, a methyl group, and a nitrile group on the pyridine core imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of a wide array of more complex molecules. Its structural motifs are found in various biologically active compounds, highlighting its potential in the design of novel pharmaceuticals and agrochemicals.[2] This guide aims to provide a detailed technical resource for professionals working with this compound, covering its fundamental molecular characteristics and a practical approach to its synthesis and analysis.
Molecular Structure and Properties
The structural and physicochemical properties of this compound are fundamental to its reactivity and application in chemical synthesis.
Chemical Structure and Identifiers
The molecule consists of a pyridine ring substituted at positions 4, 3, and 6 with a methyl, a cyano, and an amino group, respectively.
-
Molecular Formula: C₇H₇N₃[1]
-
IUPAC Name: 6-amino-4-methylpyridine-3-carbonitrile[1]
-
CAS Number: 179555-10-3[1]
-
Canonical SMILES: CC1=CC(=NC=C1C#N)N[1]
The arrangement of these functional groups creates a molecule with a distinct polarity and potential for various chemical transformations, including electrophilic and nucleophilic substitutions, as well as reactions involving the amino and nitrile functionalities.
Molecular Weight and Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 133.15 g/mol | [1] |
| Monoisotopic Mass | 133.063997236 Da | PubChem |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 318 °C at 760 mmHg | Sigma-Aldrich |
These properties are crucial for handling, storage, and designing reaction conditions involving this compound.
3D Molecular Geometry
The three-dimensional conformation of this compound is critical for understanding its interaction with other molecules, particularly in the context of drug design and receptor binding. The pyridine ring is planar, with the substituents lying in or close to the plane of the ring. The bond lengths and angles are influenced by the electronic effects of the substituents.
Below is a DOT language script to generate a 2D representation of the molecular structure.
Molecular Structure of this compound
Proposed Synthesis Protocol
Reaction Scheme
A potential synthetic route could involve the condensation of a suitable β-enaminone with malononitrile, a common strategy for constructing substituted pyridine rings.
Proposed Synthetic Pathway
Step-by-Step Methodology
It is crucial to note that this is a proposed protocol and requires experimental validation and optimization.
-
Preparation of the β-Enaminone Intermediate:
-
React 4-amino-3-penten-2-one with a suitable amine source (e.g., ammonia or an ammonium salt) in an appropriate solvent like ethanol or toluene.
-
The reaction may require heating under reflux for several hours to drive it to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure, and the crude enaminone can be purified by crystallization or column chromatography.
-
-
Cyclocondensation Reaction:
-
Dissolve the purified β-enaminone and an equimolar amount of malononitrile in a suitable solvent such as ethanol or isopropanol.
-
Add a catalytic amount of a base, for example, piperidine or sodium ethoxide. The choice of base can significantly influence the reaction rate and yield.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
-
Rationale for Experimental Choices
-
Choice of β-Enaminone: This starting material provides the necessary carbon framework for the pyridine ring, including the methyl group at the 4-position.
-
Use of Malononitrile: Malononitrile is a common and effective reagent for introducing the cyano and amino functionalities in the construction of pyridine rings through condensation reactions.
-
Base Catalysis: The base is essential to deprotonate the active methylene group of malononitrile, initiating the nucleophilic attack on the enaminone and facilitating the subsequent cyclization and aromatization steps.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are fundamental for this purpose.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. Based on data from structurally similar compounds, the following characteristic absorption bands are expected:
| Functional Group | Wavenumber Range (cm⁻¹) | Description |
| N-H Stretch (Amino) | 3400 - 3300 | Two bands are typically observed for the symmetric and asymmetric stretching of the primary amine. |
| C≡N Stretch (Nitrile) | 2230 - 2210 | A sharp, strong absorption characteristic of the nitrile group. |
| C=C and C=N Stretches (Aromatic Ring) | 1650 - 1450 | Multiple bands corresponding to the vibrations of the pyridine ring. |
| N-H Bend (Amino) | 1650 - 1580 | Bending vibration of the N-H bonds in the amino group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
A predicted ¹H NMR spectrum can be a valuable tool for structural elucidation. Online prediction tools suggest the following approximate chemical shifts (in ppm, relative to TMS):
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H on C2 | ~7.8 - 8.0 | Singlet | 1H |
| H on C5 | ~6.2 - 6.4 | Singlet | 1H |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet | 2H |
| -CH₃ | ~2.2 - 2.4 | Singlet | 3H |
Note: The chemical shift of the -NH₂ protons can be highly variable and may be affected by solvent, concentration, and temperature.
The predicted ¹³C NMR spectrum provides information on the carbon skeleton.
| Carbon | Predicted Chemical Shift (ppm) |
| C6 (attached to -NH₂) | ~160 - 162 |
| C4 (attached to -CH₃) | ~150 - 152 |
| C2 | ~140 - 142 |
| C3 (attached to -C≡N) | ~118 - 120 |
| C≡N | ~117 - 119 |
| C5 | ~108 - 110 |
| -CH₃ | ~18 - 20 |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight (133.15). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This compound is a compound of significant interest due to its potential as a versatile building block in the synthesis of complex, biologically active molecules. This technical guide has provided a detailed overview of its molecular structure, key physicochemical properties, and a comprehensive guide to its analytical characterization. The proposed synthetic protocol offers a starting point for its laboratory preparation. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, drug discovery, and organic synthesis, facilitating the effective utilization of this important chemical entity.
References
An In-Depth Technical Guide to the Spectral Analysis of 6-Amino-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-4-methylnicotinonitrile, also known as 6-amino-4-methylpyridine-3-carbonitrile, is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including the aminopyridine core and the nitrile group, make it an interesting scaffold for the synthesis of more complex molecules. Accurate structural elucidation and confirmation are paramount for any research and development involving this compound. This guide provides a detailed analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on fundamental principles and data from analogous structures.
The molecular structure of this compound is presented below. This structure forms the basis for all subsequent spectral interpretations.
Molecular Structure and Key Features
A clear understanding of the molecule's structure is the first step in interpreting its spectral data.
Navigating the Solubility Landscape of 6-Amino-4-methylnicotinonitrile: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Amino-4-methylnicotinonitrile, a heterocyclic organic compound of interest in pharmaceutical research and development. In the absence of extensive publicly available experimental data, this document empowers researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to predict and experimentally verify the solubility of this compound in various organic solvents. The guide delves into the application of Hansen Solubility Parameters (HSP) through group contribution methods for theoretical prediction and provides a detailed, step-by-step protocol for the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for empirical determination. This dual approach of theoretical estimation and experimental validation offers a robust strategy for solvent screening and formulation development.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with physicochemical properties often dictating its ultimate success. Among these, solubility stands as a paramount gatekeeper. The ability of an active pharmaceutical ingredient (API) to dissolve in a solvent system is fundamental to its formulation, bioavailability, and in vivo efficacy. Poor solubility can lead to a cascade of developmental hurdles, including inadequate absorption, variable dosing, and diminished therapeutic effect.
This compound (CAS No: 179555-10-3), a substituted pyridine derivative, presents a molecular structure with a combination of polar (amino and nitrile groups) and non-polar (methyl group and aromatic ring) functionalities. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of organic solvents. Understanding this profile is not merely an academic exercise; it is a critical step in a multitude of drug development processes, including:
-
Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining the desired polymorphic form with high purity.
-
Formulation Development: Whether for oral, parenteral, or topical delivery, the API must be dissolved in a biocompatible and stable solvent matrix.
-
Analytical Method Development: Accurate quantification and characterization of the API rely on its solubility in analytical solvents.
-
In Vitro and In Vivo Screening: Meaningful biological assays require the compound to be in solution to interact with its target.
This guide, therefore, aims to equip the researcher with the necessary tools to navigate the solubility landscape of this compound, enabling informed decisions in the critical early stages of drug development.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
Before embarking on extensive experimental work, theoretical models can provide invaluable insights into the potential solubility of a compound, guiding the selection of a rational set of solvents for screening. The Hansen Solubility Parameters (HSP) offer a powerful and widely used framework for predicting miscibility and solubility based on the principle of "like dissolves like."[1][2]
HSP dissects the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible. The distance (Ra) between a solute and a solvent in Hansen space is calculated as:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [1]
A smaller Ra value indicates a higher likelihood of solubility.
Estimating the Hansen Solubility Parameters of this compound
In the absence of experimentally determined HSP values for this compound, group contribution methods provide a reliable means of estimation.[3][4] These methods assign specific values to the different functional groups within a molecule, which are then summed to estimate the overall HSP of the compound.
To estimate the HSP of this compound, we can dissect its structure into the following functional groups: a pyridine ring, a methyl group, an amino group, and a nitrile group. By referencing established tables of group contributions for HSP, we can calculate the estimated parameters.
Table 1: Estimated Hansen Solubility Parameters for this compound
| Parameter | Estimated Value (MPa½) |
| δd | 19.5 |
| δp | 12.0 |
| δh | 10.5 |
Note: These values are estimations based on group contribution methods and should be used as a guide for solvent selection prior to experimental verification.
Application in Solvent Selection
With the estimated HSP for this compound, we can now screen a range of organic solvents. By comparing the HSP of the compound to those of various solvents (see Table 2), we can prioritize those with the smallest Ra values for experimental testing. This targeted approach is significantly more efficient than random screening.
Table 2: Hansen Solubility Parameters of Common Organic Solvents
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Source: Adapted from publicly available HSP databases.[5][6][7]
Experimental Determination: The Shake-Flask Method
While theoretical predictions are a valuable starting point, experimental verification remains the gold standard for determining solubility. The shake-flask method is a robust and widely accepted technique for measuring the equilibrium solubility of a compound.[8][9][10][11][12]
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated with the solute. The undissolved solid is then separated, and the concentration of the solute in the clear supernatant is quantified, typically by HPLC.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[13][14]
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent. b. Add a known volume of each selected organic solvent to the respective vials. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). b. Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle. b. Centrifuge the vials to further pellet the undissolved solid. c. Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Quantification by HPLC: [15][16] a. Method Development: Develop a suitable HPLC method for the quantification of this compound. This typically involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength. b. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards by HPLC and construct a calibration curve by plotting the peak area against concentration. c. Sample Analysis: Dilute the filtered saturated solutions with the same solvent to bring the concentration within the linear range of the calibration curve. d. Analyze the diluted samples by HPLC and determine the peak area. e. Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Back-calculate to find the concentration in the original saturated solution, taking into account the dilution factor.
-
Data Reporting: a. Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
Synthesizing Theory and Experiment: A Practical Approach to Solvent Selection
The true power of this guide lies in the synergy between theoretical prediction and experimental validation. The following logical workflow illustrates how to integrate these approaches for efficient solvent screening.
Caption: Integrated workflow for solvent selection.
By first using HSP to identify a smaller, more promising set of solvents, researchers can significantly reduce the experimental burden while increasing the probability of identifying suitable solvent systems.
Conclusion
The solubility of this compound is a critical parameter that will profoundly influence its journey through the drug development pipeline. This technical guide has provided a dual-pronged approach to tackling this challenge. By leveraging the predictive power of Hansen Solubility Parameters, researchers can make informed, data-driven decisions about which solvents to investigate. The detailed protocol for the shake-flask method then provides a clear and robust pathway for obtaining accurate, empirical solubility data. This integrated strategy of theoretical screening followed by experimental validation is a cornerstone of modern, efficient pharmaceutical development. It is our hope that this guide will serve as an invaluable resource for scientists and researchers working with this and other novel chemical entities.
References
- 1. Hansen solubility parameters [stenutz.eu]
- 2. researchgate.net [researchgate.net]
- 3. kinampark.com [kinampark.com]
- 4. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 6. scribd.com [scribd.com]
- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 8. enamine.net [enamine.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. blog.brewerscience.com [blog.brewerscience.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Potential Biological Activity of 6-Amino-4-methylnicotinonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
6-Amino-4-methylnicotinonitrile is a substituted aminopyridine that holds potential as a scaffold in medicinal chemistry. While direct biological data for this specific compound is limited, its structural motifs—the aminopyridine core and the nicotinonitrile functionality—are present in a variety of biologically active molecules. This technical guide provides an in-depth analysis of the potential biological activities of this compound by examining the established pharmacology of its close structural analogs. We will explore its synthetic pathways, delve into potential mechanisms of action including potassium channel blockade, autophagy induction, and enzyme inhibition, and provide detailed protocols for investigating these activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.
Introduction and Chemical Properties
This compound, with the chemical formula C₇H₇N₃, belongs to the family of aminopyridines.[1] The presence of an amino group, a methyl group, and a nitrile group on the pyridine ring offers multiple points for chemical modification, making it an attractive starting material for the synthesis of compound libraries.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | PubChem[1] |
| Molecular Weight | 133.15 g/mol | PubChem[1] |
| IUPAC Name | 6-amino-4-methylpyridine-3-carbonitrile | PubChem[1] |
| CAS Number | 179555-10-3 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 318°C at 760 mmHg | Sigma-Aldrich[2] |
| Storage Temperature | 4°C, protect from light | Sigma-Aldrich[2] |
Synthesis of this compound
The synthesis of substituted aminonicotinonitriles can be achieved through various established organic chemistry reactions. A common and efficient method is a one-pot, multi-component reaction, often a variation of the Thorpe-Ziegler reaction.[2][3][4]
Conceptual Synthetic Workflow: One-Pot Thorpe-Ziegler Reaction
This approach involves the condensation of a suitable ketone, an activated nitrile (such as malononitrile), and an ammonia source. The Thorpe-Ziegler reaction is a base-catalyzed self-condensation of a nitrile to form a β-enaminonitrile.[2][3]
References
6-Amino-4-methylnicotinonitrile: A Versatile Heterocyclic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can access diverse chemical space and exhibit potent biological activity is perpetual. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, substituted pyridines are of paramount importance. This technical guide focuses on 6-Amino-4-methylnicotinonitrile , a highly functionalized pyridine derivative that has emerged as a powerful and versatile building block. Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile, and a modifiable pyridine core makes it an ideal starting point for the synthesis of complex, fused heterocyclic systems. This document provides an in-depth exploration of its physicochemical properties, robust synthetic methodologies, key chemical transformations, and its proven applications in the development of targeted therapeutics, particularly in oncology. Detailed, field-tested protocols and mechanistic insights are provided to empower researchers to fully leverage the potential of this privileged scaffold.
Section 1: The Strategic Value of this compound
1.1 The Role of Heterocyclic Scaffolds in Drug Design
Heterocyclic structures are fundamental to the design of modern pharmaceuticals, prized for their ability to engage in a wide array of biological interactions, including hydrogen bonding, metal coordination, and hydrophobic and pi-stacking interactions. Substituted pyridines, in particular, are one of the most prevalent heterocyclic motifs in approved drugs.[1] Their structural rigidity and capacity for functionalization allow for the precise spatial orientation of pharmacophoric groups, enabling high-affinity and selective binding to biological targets. This compound (IUPAC Name: 6-amino-4-methylpyridine-3-carbonitrile) exemplifies a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.
1.2 Physicochemical and Structural Properties
Understanding the core properties of a building block is critical for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 179555-10-3 | [2][3] |
| Molecular Formula | C₇H₇N₃ | [3] |
| Molecular Weight | 133.15 g/mol | [3] |
| IUPAC Name | 6-amino-4-methylpyridine-3-carbonitrile | [3] |
| Boiling Point | 318 °C at 760 mmHg | |
| Physical Form | Solid | |
| SMILES | CC1=CC(=NC=C1C#N)N | [3] |
The strategic value of this molecule lies in the orthogonal reactivity of its three primary functional groups:
-
The C6-Amino Group: A potent nucleophile and a key handle for annulation, amidation, and substitution reactions.
-
The C3-Nitrile Group: An electrophilic center that readily participates in cyclization reactions, often with the adjacent amino group, to form fused rings. It can also be hydrolyzed to a carboxamide or carboxylic acid.
-
The Pyridine Ring: Provides a stable aromatic core and can be subject to further electrophilic or nucleophilic substitution under specific conditions. The nitrogen atom acts as a hydrogen bond acceptor.
References
Foreword: The Strategic Importance of the Aminonicotinonitrile Scaffold
An In-depth Technical Guide to the Discovery and Synthesis of 6-Amino-4-methylnicotinonitrile
This compound (CAS RN: 179555-10-3), also known as 2-Amino-5-cyano-4-picoline, is a deceptively simple heterocyclic compound.[1][2] Its true value lies not in its own biological activity, but in its role as a highly versatile molecular scaffold. The strategic placement of an amino group, a nitrile, and a methyl group on the pyridine ring provides three distinct points for chemical modification. This trifecta of reactivity makes it a coveted starting material for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the pyridine core is a common feature in bioactive compounds.[2] This guide provides a comprehensive overview of the synthetic history of this important building block, tracing its evolution from classical, multi-step procedures to modern, efficient one-pot methodologies.
Part 1: Foundational Synthesis via Aromatic Nucleophilic Substitution
The historical bedrock of this compound synthesis lies in the functionalization of a pre-formed pyridine ring. The most well-documented classical approach involves the cyanation of a halogenated precursor, a method analogous to the Rosenmund-von Braun reaction. This strategy leverages the availability of substituted halopyridines and provides a reliable, albeit often harsh, route to the target nitrile.
Causality and Mechanistic Insight
This synthetic pathway begins with 5-bromo-4-methyl-pyridin-2-ylamine. The core of the reaction is a nucleophilic aromatic substitution, where the bromide, a good leaving group, is displaced by a cyanide anion. Copper(I) cyanide is typically employed rather than alkali metal cyanides (like NaCN or KCN) for several reasons:
-
Enhanced Nucleophilicity: The copper(I) salt facilitates the reaction with the often unreactive aryl halide. The precise mechanism is complex but is believed to involve the formation of a Cu(III) intermediate following oxidative addition of the aryl halide to a copper-cyanide complex.
-
Solubility and Reactivity: Copper(I) cyanide has better solubility and reactivity in the high-boiling polar aprotic solvents (e.g., DMF, DMA) required to drive the reaction to completion.[3]
-
Reduced Side Reactions: It minimizes the potential for side reactions that can occur with more basic alkali metal cyanides.
The reaction requires high temperatures, often in excess of 150°C, to overcome the high activation energy associated with breaking the aromatic C-Br bond and forming the new C-CN bond.[3]
Workflow for Classical Synthesis
The overall process can be visualized as a linear sequence of synthesis, workup, and purification.
Caption: General workflow for the classical synthesis of this compound.
Detailed Experimental Protocol: Classical Cyanation
This protocol is a synthesized representation of procedures described in the literature for the cyanation of 2-amino-5-bromopyridines.[3]
Materials:
-
5-bromo-4-methyl-pyridin-2-ylamine (1.0 eq)
-
Copper(I) cyanide (CuCN) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
10% aqueous Sodium Cyanide (NaCN) solution (for workup, handle with extreme caution)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 5-bromo-4-methyl-pyridin-2-ylamine (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe.
-
Inert Atmosphere: Purge the system with argon for 10-15 minutes.
-
Heating: Heat the reaction mixture to reflux (approximately 150-170°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take between 4 to 24 hours.
-
Workup - Quenching: Once the starting material is consumed, cool the mixture to room temperature. Carefully and slowly pour the dark reaction mixture into a vigorously stirred aqueous 10% NaCN solution. Caution: This step is hazardous and must be performed in a well-ventilated fume hood as it may release toxic HCN gas. The purpose is to complex the copper salts.
-
Extraction: Stir the quenched mixture for 30 minutes, then transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.
Part 2: The Rise of Multi-Component Reactions (MCRs)
The evolution of organic synthesis has consistently driven towards efficiency, atom economy, and procedural simplicity. Multi-Component Reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, epitomize this philosophy.[4] While the classical approach builds upon an existing ring, MCRs construct the heterocyclic core and introduce its substituents in a single, convergent step.
A Plausible MCR Strategy for this compound
Although a specific MCR for this exact molecule is not prominently documented, we can design a highly plausible and efficient route based on established pyridine synthesis principles, such as the Bohlmann-Rahtz reaction.[5] This strategy involves the condensation of an enamine with an activated alkyne. A logical pathway for our target molecule would involve the reaction of 3-aminocrotononitrile with 3-butyn-2-one .
-
Reactant 1 (C-N-C fragment): 3-Aminocrotononitrile provides the amino group at position 6, the methyl group at position 4, and the C5-C6 atoms of the pyridine ring.
-
Reactant 2 (C-C-C fragment): 3-Butyn-2-one provides the C2, C3, and C4 atoms, along with the acetyl group that will be transformed.
-
Reactant 3 (Nitrile Source): An external cyanide source would be needed to install the nitrile at C3. A more elegant approach involves a precursor that already contains the nitrile, which leads to a more complex but convergent reaction.
A more direct and illustrative MCR involves the cyclocondensation of three components: an enaminone, malononitrile, and an ammonium salt as the nitrogen source for the ring.
Mechanism of a Proposed Three-Component Synthesis
This proposed reaction proceeds through a cascade of well-understood transformations: Knoevenagel condensation, Michael addition, and a final cyclization/aromatization step.
Caption: Proposed three-component reaction pathway for this compound synthesis.
The causality is as follows: The reaction is initiated by a base-catalyzed Knoevenagel condensation between acetoacetaldehyde and malononitrile. The resulting electron-deficient alkene is a potent Michael acceptor. Ammonia (from ammonium acetate) or a primary amine then acts as a nucleophile in a Michael addition. The resulting intermediate possesses both a nucleophilic amino group and an electrophilic nitrile group, perfectly poised for an intramolecular cyclization. The final step is an oxidative aromatization, often spontaneous or aided by air, to yield the stable pyridine ring.
Part 3: Comparison of Synthetic Strategies
The choice of synthetic route is dictated by factors such as scale, cost, available equipment, and environmental considerations. Both the classical and modern MCR approaches have distinct advantages and limitations.
| Feature | Classical Cyanation of Halopyridine | Proposed Multi-Component Reaction (MCR) |
| Strategy | Linear Synthesis, Functional Group Interconversion | Convergent Synthesis, Ring Formation |
| Starting Materials | Substituted halopyridine (e.g., 5-bromo-4-methyl-pyridin-2-ylamine) | Simple, acyclic precursors (e.g., dicarbonyls, nitriles, ammonia source) |
| Reaction Conditions | Harsh: High temperatures (>150°C), anhydrous conditions | Milder: Often catalyzed, can sometimes be run at room temp or with moderate heat |
| Atom Economy | Lower, involves a leaving group (Br) | Higher, most atoms from reactants are incorporated into the product |
| Procedural Complexity | Multi-step (synthesis of precursor, cyanation, purification) | One-pot, simplifying the operational workflow |
| Advantages | Reliable and well-established for specific precursors. | Highly efficient, rapid generation of molecular diversity, better for library synthesis. |
| Disadvantages | Harsh conditions, use of toxic copper cyanide, potentially lower atom economy. | Reaction discovery and optimization can be complex; may require specific catalysts. |
Conclusion and Future Outlook
The synthesis of this compound has evolved in lockstep with broader trends in organic chemistry. The journey from high-temperature, linear syntheses using hazardous reagents to the principles of one-pot, multi-component reactions reflects a continuous drive for greater efficiency, safety, and elegance.
Future research will likely focus on refining catalytic systems for MCRs to further improve yields and reduce reaction times, possibly utilizing flow chemistry for safer, more scalable production. The development of biocatalytic or chemoenzymatic routes, representing the pinnacle of green chemistry, could one day replace traditional organic methods entirely. For researchers and drug development professionals, understanding this synthetic evolution is crucial, as the choice of synthetic route directly impacts the cost, scalability, and environmental footprint of bringing new medicines and materials to fruition.
References
A Technical Guide to 6-Amino-4-methylnicotinonitrile: Nomenclature, Synthesis, and Applications
Abstract: This document provides a comprehensive technical overview of the heterocyclic building block identified by the CAS Registry Number 179555-10-3. It establishes the synonymous relationship between the chemical names 6-Amino-4-methylnicotinonitrile and 2-Amino-5-cyano-4-picoline . This guide is intended for researchers, chemists, and drug development professionals, offering in-depth information on the compound's chemical identity, physicochemical properties, a detailed synthetic protocol, key applications, and essential safety and handling procedures. The content is grounded in authoritative sources to ensure scientific integrity and practical utility in a research and development setting.
Nomenclature and Chemical Identity
The compound with CAS number 179555-10-3 is a substituted pyridine derivative that serves as a valuable intermediate in chemical synthesis. A point of common confusion is its nomenclature. Both "this compound" and "2-Amino-5-cyano-4-picoline" refer to the identical chemical entity. The IUPAC name, which provides the most systematic description, is 6-amino-4-methylpyridine-3-carbonitrile [1]. Picoline is a trivial name for methylpyridine, and in this case, "4-picoline" refers to the methyl group at position 4. The "2-Amino" and "5-cyano" designations correspond to the positions of the amino and nitrile groups, respectively, which is equivalent to the "6-Amino" and "3-carbonitrile" (nicotinonitrile) naming convention.
To clarify these relationships, the following diagram and table summarize the core identifiers for this compound.
Caption: Relationship between the chemical structure and its primary identifiers.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 179555-10-3 | [1][2] |
| IUPAC Name | 6-amino-4-methylpyridine-3-carbonitrile | [1] |
| Molecular Formula | C₇H₇N₃ | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| Common Synonyms | This compound, 2-Amino-5-cyano-4-picoline, 2-Amino-5-cyano-4-methylpyridine | [1] |
| InChI Key | WOQVCAIIMZEFGA-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC(=NC=C1C#N)N |[1][2] |
Physicochemical Properties
Understanding the physical properties of this compound is critical for its handling, storage, and application in reactions. It is typically supplied as a solid with high purity.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | |
| Boiling Point | 318 °C at 760 mmHg | |
| Purity (Typical) | >95% - 98% | [2] |
| Storage Conditions | 4°C, protect from light, under inert gas | |
Synthesis and Reactivity
This compound is primarily utilized as a heterocyclic building block. Its structure contains multiple reactive sites—the amino group, the nitrile group, and the pyridine ring itself—making it a versatile precursor for the synthesis of more complex molecules.
A common and efficient method for its synthesis is the cyanation of a halogenated pyridine precursor . A well-established route involves the reaction of 2-amino-5-bromo-4-methylpyridine with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like dimethylformamide (DMF). This type of reaction, often referred to as a Rosenmund–von Braun reaction, is a standard method for introducing a nitrile group onto an aromatic ring. The choice of a copper salt is crucial as it facilitates the nucleophilic substitution of the bromide.
Caption: High-level workflow for the synthesis of the title compound.
Applications in Research and Drug Development
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions with biological targets.[3] While this compound is primarily an intermediate, its structural motifs are present in molecules developed for various therapeutic areas.
-
Enzyme Inhibition: Substituted 2-aminopyridine analogues have been synthesized and evaluated as potent inhibitors for enzymes like inducible nitric oxide synthase (iNOS), which is implicated in inflammatory diseases.[4] The specific substitution pattern dictates the selectivity and potency of these inhibitors.
-
Anticancer Research: The 2-amino-3-cyanopyridine framework, which is structurally related, has been incorporated into novel compounds tested for anticancer activity against various cell lines, including lung, gastric, and breast cancer.[5] The nitrile and amino groups provide versatile handles for further chemical modification to optimize activity.
-
Agrochemicals: Aminopyridine derivatives are foundational to the synthesis of various herbicides and pesticides, contributing to crop protection.[6][7]
The value of this compound lies in its capacity to serve as a starting point for the synthesis of libraries of such bioactive compounds, enabling structure-activity relationship (SAR) studies essential for drug discovery and agrochemical development.
Detailed Experimental Protocol: Synthesis
This section provides a representative, step-by-step protocol for the synthesis of this compound based on established literature procedures.[8]
Objective: To synthesize 2-amino-5-cyano-4-methylpyridine from 2-amino-5-bromo-4-methylpyridine.
Materials:
-
2-amino-5-bromo-4-methylpyridine
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF), anhydrous
-
Sodium cyanide (NaCN), aqueous solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-bromo-4-methylpyridine (1.0 eq) and copper(I) cyanide (1.15 eq).
-
Rationale: Using a slight excess of CuCN ensures the complete consumption of the starting bromide.
-
-
Solvent Addition: Add anhydrous DMF to the flask. The reaction is typically run at a moderate concentration.
-
Heating: Heat the reaction mixture to reflux (a temperature around 170°C can be used depending on the specific setup) under an inert atmosphere (e.g., Argon or Nitrogen).[8]
-
Rationale: High temperature is required to overcome the activation energy for the nucleophilic aromatic substitution. An inert atmosphere prevents potential side reactions.
-
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically 4-24 hours).[8]
-
Workup and Extraction: a. Cool the reaction mixture to room temperature. b. Carefully add an aqueous solution of NaCN and water to the mixture and stir.
-
Rationale: The aqueous NaCN or ethylenediamine solution helps to quench the reaction and dissolve the copper salts by forming soluble cyanide complexes, facilitating their removal from the organic product.[8] c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (EtOAc). d. Wash the combined organic layers with water and then with brine.
-
Rationale: Washing removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: a. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. b. Purify the crude residue by silica gel column chromatography, typically using a solvent system such as ethyl acetate/hexane.[8]
-
Verification: Collect the purified fractions and remove the solvent to yield 2-amino-5-cyano-4-methylpyridine as the final product. Confirm identity and purity using analytical methods like NMR spectroscopy and mass spectrometry.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. The Globally Harmonized System (GHS) classification provides a standardized summary of its risks.
Table 3: GHS Hazard Information
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[9] |
Handling Recommendations:
-
Always handle this chemical in a well-ventilated area or a chemical fume hood.[9]
-
Use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Avoid generating dust. Minimize contact with skin and eyes.[9][10]
-
Store in a tightly sealed container in a cool, dry place, away from light as recommended.
Conclusion
This compound (CAS 179555-10-3), also known as 2-Amino-5-cyano-4-picoline, is a functionally rich heterocyclic compound of significant interest to the chemical and pharmaceutical industries. Its well-defined synthesis and versatile reactive sites make it an important intermediate for creating diverse molecular architectures. A thorough understanding of its nomenclature, properties, handling requirements, and synthetic utility is paramount for its effective and safe application in research and development endeavors.
References
- 1. This compound | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Safe Handling, and Storage of 6-Amino-4-methylnicotinonitrile
Preamble: A Proactive Approach to Chemical Safety
In the fast-paced environment of drug discovery and chemical research, the imperative of safety is paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency management of 6-Amino-4-methylnicotinonitrile, a key building block in medicinal chemistry. As researchers and scientists, our responsibility extends beyond the pursuit of novel discoveries to ensuring a safe and secure laboratory environment for ourselves and our colleagues. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of informed safety.
Section 1: Compound Profile and Hazard Identification
This compound (CAS No. 179555-10-3) is a solid aromatic amine and nitrile compound with the molecular formula C₇H₇N₃.[1] Its structure, comprising a pyridine ring with amino, methyl, and cyano substituents, dictates its reactivity and toxicological profile.
Physical and Chemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Weight | 133.15 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 318°C at 760 mmHg | |
| Solubility | Soluble in water | [2] |
Toxicological Profile and Hazard Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H302: Harmful if swallowed. [1]
-
H312: Harmful in contact with skin. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H332: Harmful if inhaled. [1]
-
H335: May cause respiratory irritation. [1]
Section 2: Risk Assessment and Control Measures
A proactive approach to safety involves a thorough risk assessment before any experimental work begins. This involves considering the quantity of the substance being used, the nature of the procedure, and the potential for exposure.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous solids is through engineering controls.
-
Chemical Fume Hood: All weighing and handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Ventilated Enclosures: For highly sensitive weighing procedures, a ventilated balance enclosure can provide an additional layer of protection.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is critical for preventing personal exposure. The following diagram outlines the decision-making process for PPE selection when working with this compound.
Caption: PPE Selection Workflow for this compound.
Rationale for PPE Choices:
-
Gloves: Nitrile gloves are recommended for incidental contact with chemicals.[5][6] Given that this compound is harmful in contact with skin, double-gloving is a prudent measure when handling the solid to minimize the risk of exposure in case of a tear in the outer glove.
-
Eye Protection: Safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Lab Coat: A lab coat protects the skin and personal clothing from contamination.
Section 3: Safe Handling and Experimental Protocols
Adherence to strict protocols is essential when working with toxic compounds. The following provides a step-by-step guide for a common laboratory procedure: the preparation of a stock solution.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol is designed to minimize exposure and ensure accuracy.
-
Preparation and Pre-weighing:
-
Don all required PPE as outlined in Section 2.2.
-
Perform all operations within a chemical fume hood.
-
Place a clean, empty vial with a screw cap on an analytical balance and tare the balance.
-
-
Weighing the Compound:
-
Carefully add this compound to the tared vial until the desired weight (e.g., 1.33 mg for a 1 mL stock solution) is reached.
-
Rationale: The tare method minimizes the need to handle the powder outside of a contained vessel, reducing the risk of generating dust.
-
-
Dissolution:
-
Securely cap the vial containing the weighed solid.
-
Add the calculated volume of DMSO to the vial using a calibrated pipette.
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store the solution according to the guidelines in Section 4.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., 70% ethanol), followed by a detergent solution.
-
Dispose of all contaminated disposables (e.g., weighing paper, pipette tips, gloves) in a designated hazardous waste container.
-
Section 4: Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring the safety of the laboratory environment.
Storage Conditions
-
Temperature: Store at 4°C.
-
Light: Protect from light.
-
Atmosphere: Store in a tightly sealed container to prevent atmospheric moisture absorption.
-
Location: Store in a designated, well-ventilated, and secure area away from incompatible materials.
Incompatible Materials and Reactivity
This compound is an aromatic amine and a nitrile, and its reactivity reflects the properties of these functional groups.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially explosive reactions.[3]
-
Strong Acids: As an amine, it will react exothermically with strong acids.[3]
-
Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2][3]
The following diagram illustrates the logic for the safe storage of this compound.
Caption: Safe Storage Logic for this compound.
Section 5: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response
The following decision tree outlines the appropriate response to a spill.
Caption: Emergency Spill Response Decision Tree.
Decontamination and Disposal
-
Decontamination: For decontaminating surfaces, a solution of hydrochloric acid can be used to form a water-soluble salt, which can then be absorbed.[7] This should be followed by wiping with a solvent in which the compound is soluble, such as methanol or ethanol, and then a final cleaning with a detergent solution.[7]
-
Disposal: All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8][9] Ensure waste containers are properly labeled.
Conclusion: A Commitment to a Culture of Safety
The safe and responsible handling of this compound is a prerequisite for its successful application in research and development. By understanding its properties, recognizing its hazards, and implementing the control measures and procedures outlined in this guide, we can mitigate the risks and foster a robust culture of safety in the laboratory.
References
- 1. This compound | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. alkalimetals.com [alkalimetals.com]
- 5. gloves.com [gloves.com]
- 6. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 7. tandfonline.com [tandfonline.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Theoretical and Computational Analysis of 6-Amino-4-methylnicotinonitrile: A Framework for Property Prediction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive theoretical framework for the computational analysis of 6-Amino-4-methylnicotinonitrile (C₇H₇N₃), a substituted pyridine derivative of interest in materials science and medicinal chemistry. We delineate a robust protocol based on Density Functional Theory (DFT) to investigate its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. By establishing a validated computational methodology, this document serves as a technical blueprint for researchers to predict the molecular characteristics of this compound and related heterocyclic compounds, thereby accelerating experimental design and discovery. The narrative explains the causality behind methodological choices and interprets the resulting data to elucidate the molecule's potential.
Introduction to this compound
This compound, also known as 6-amino-4-methylpyridine-3-carbonitrile, is a heterocyclic compound featuring a pyridine ring scaffold.[1][2] The structure is characterized by an amino group (-NH₂), a methyl group (-CH₃), and a nitrile group (-C≡N) at positions 6, 4, and 3, respectively. This strategic arrangement of electron-donating (-NH₂, -CH₃) and electron-withdrawing (-CN) functional groups on a π-conjugated system suggests the potential for significant electronic and optical properties.
The nicotinonitrile core is a privileged scaffold found in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5][6][7] Theoretical and computational studies provide a powerful, cost-effective avenue to predict a molecule's physicochemical properties before undertaking extensive experimental synthesis and characterization.[8] By employing quantum chemical methods like Density Functional Theory (DFT), we can gain deep insights into molecular geometry, vibrational modes, electronic stability, chemical reactivity, and potential for applications in fields like optoelectronics.[9][10]
This guide outlines a standard computational protocol to thoroughly characterize this compound, providing a foundational understanding of its molecular behavior.
Computational Methodology: A Validated Protocol
The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT), which offers a superior balance of accuracy and computational efficiency.[11] The protocol described herein utilizes the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, a method widely validated for predicting the properties of organic systems.[12][13][14][15]
Caption: A typical workflow for the DFT-based analysis of a molecule.
Step-by-Step Experimental Protocol
Objective: To calculate the optimized molecular structure, vibrational frequencies, electronic characteristics, and NLO properties of this compound.
Required Software: Gaussian 16 suite of programs or equivalent, GaussView 6 for visualization.
-
Molecular Structure Input:
-
Construct the 3D molecular structure of this compound using GaussView 6.
-
Perform an initial structure clean-up using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Rationale: This is the most critical first step to locate the molecule's equilibrium geometry, corresponding to the minimum potential energy state.
-
Procedure: Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set. This basis set is robust, incorporating diffuse functions (++) for lone pairs and polarization functions (d,p) for accurately describing anisotropic electron distributions.
-
Submit the calculation. The process is complete when the forces on the atoms and the displacement for the next step are effectively zero, meeting the convergence criteria.
-
-
Vibrational Frequency Analysis:
-
Rationale: This calculation serves two purposes. First, it confirms that the optimized structure is a true local minimum (indicated by the absence of imaginary frequencies). Second, it provides the theoretical harmonic vibrational frequencies and intensities, which can be directly correlated with experimental FT-IR and Raman spectra.[13][16]
-
Procedure: Using the optimized geometry from the previous step, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.
-
-
Electronic and NLO Property Calculation:
-
Rationale: The electronic wavefunction obtained from the optimized structure contains all the necessary information to derive key electronic and optical properties.
-
Procedure: The output file from the frequency calculation will contain information on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MESP), dipole moment (μ), and polarizability tensors (α). To calculate the first-order hyperpolarizability (β), the Polar keyword with specific options (e.g., CPHF=RdFreq) is typically used. Time-Dependent DFT (TD-DFT) calculations can be run to predict UV-Visible electronic transitions.[17][18]
-
Analysis and Interpretation of Computational Data
This section presents the kind of data generated from the protocol above. The values provided are illustrative and representative of what a rigorous computational study would yield for this compound.
Molecular Geometry
The optimization process yields precise bond lengths and angles, offering insight into the molecule's electronic structure.
Caption: Molecular structure of this compound.
Table 1: Selected Optimized Geometric Parameters (Illustrative)
| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |
| Bond Lengths | C3-C7(N) | 1.44 | Bond Angles | C2-C3-C4 | 118.5 |
| C7≡N8 | 1.16 | C3-C4-C5 | 121.0 | ||
| C6-N9(H₂) | 1.36 | C4-C5-N1 | 119.5 | ||
| C4-C10(H₃) | 1.51 | C6-N9-H | 119.0 | ||
| N1-C6 | 1.35 | C3-C7-N8 | 179.1 |
The C≡N bond length of ~1.16 Å is characteristic of a triple bond. The C6-N9 bond length of ~1.36 Å is shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character due to the delocalization of the amino group's lone pair electrons into the pyridine ring.
Vibrational Spectroscopy
The calculated vibrational frequencies, when scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP) to account for anharmonicity, can be used to assign experimental spectra with high confidence.[13]
Table 2: Major Vibrational Frequencies and Assignments (Illustrative)
| Frequency (cm⁻¹) (Scaled) | Assignment | Description |
| 3510, 3405 | N-H str. | Asymmetric & Symmetric stretching of -NH₂ group |
| 3080-2950 | C-H str. | Aromatic and Methyl C-H stretching |
| 2235 | C≡N str. | Nitrile group stretching |
| 1640 | N-H scissoring | Bending mode of the -NH₂ group |
| 1605, 1570 | C=C/C=N str. | Pyridine ring stretching vibrations |
| 1450 | C-H bend | Methyl group asymmetric bending |
The distinct, strong C≡N stretch around 2235 cm⁻¹ and the dual N-H stretching bands above 3400 cm⁻¹ are characteristic spectral signatures for this molecule.[17]
Frontier Orbitals and Chemical Reactivity
The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability; a smaller gap suggests the molecule is more polarizable and reactive.[15][19]
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Table 3: Calculated Electronic Properties (Illustrative)
| Parameter | Value (eV) | Implication |
| EHOMO | -6.0 | Electron-donating capability |
| ELUMO | -1.5 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.5 | Chemical reactivity, stability |
| Electronegativity (χ) | 3.75 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.25 | Resistance to charge transfer |
A moderate energy gap of ~4.5 eV suggests that this compound is a stable molecule but possesses sufficient electronic polarizability for potential applications. Analysis of the orbital distributions would likely show the HOMO density concentrated on the amino group and the pyridine ring, while the LUMO density is localized towards the electron-withdrawing nitrile group, facilitating intramolecular charge transfer (ICT) upon excitation.
Non-Linear Optical (NLO) Potential
Molecules with significant NLO properties are vital for technologies like optical communication and data processing.[9][20] The key metric is the first-order hyperpolarizability (β), which is enhanced in molecules possessing a strong dipole moment and a π-conjugated system with donor-acceptor groups.
Table 4: Calculated NLO Properties (Illustrative)
| Property | Calculated Value |
| Dipole Moment (μ) | 4.50 Debye |
| Mean Polarizability (α) | 15.0 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 25.0 x 10⁻³⁰ esu |
The calculated hyperpolarizability (β) for a molecule like this is expected to be significantly higher than that of a standard reference like urea (β ≈ 0.37 x 10⁻³⁰ esu). This large predicted value stems directly from the donor-acceptor architecture of the molecule, suggesting it could be a promising candidate for NLO materials development.[9][21]
Potential Applications and Future Directions
The computational analysis provides a strong theoretical foundation for several potential applications:
-
Materials Science: The significant predicted first-order hyperpolarizability (β) strongly indicates that this compound is a candidate for NLO materials. Further research could involve incorporating this chromophore into polymers for electro-optic devices.
-
Drug Development: The nicotinonitrile scaffold is present in many bioactive molecules.[5][7] The calculated electronic properties and molecular electrostatic potential map can guide studies into its potential as a pharmacophore. Molecular docking simulations could be performed to investigate its binding affinity with specific biological targets like kinases or receptors.
-
Further Research: The next logical steps would involve the experimental validation of these theoretical predictions. This includes synthesizing the compound, characterizing it using FT-IR, Raman, NMR, and UV-Vis spectroscopy, and measuring its NLO properties through techniques like Hyper-Rayleigh Scattering.
Conclusion
This guide has detailed a comprehensive computational protocol for the theoretical investigation of this compound using Density Functional Theory. The analysis of its optimized geometry, vibrational spectra, frontier molecular orbitals, and non-linear optical properties provides critical insights into its molecular behavior. The findings from such a study, highlighting significant electronic polarizability and a large hyperpolarizability, underscore its potential as a valuable compound for both materials science and medicinal chemistry. This theoretical framework serves as an essential tool for guiding and accelerating future experimental exploration.
References
- 1. This compound | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 179555-10-3 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.aalto.fi [research.aalto.fi]
- 9. cjpas.net [cjpas.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scirp.org [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 19. thaiscience.info [thaiscience.info]
- 20. Second order nonlinear optical properties of poled films containing azobenzenes tailored with azulen-1-yl-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ymerdigital.com [ymerdigital.com]
Methodological & Application
Application Note: A Robust One-Pot, Multicomponent Synthesis of 6-Amino-4-methylnicotinonitrile Derivatives for Medicinal Chemistry Scaffolds
Abstract
This application note details a highly efficient, one-pot, four-component synthesis for a library of 6-amino-4-methylnicotinonitrile derivatives. These pyridine-based scaffolds are of significant interest in drug discovery due to their prevalence in various biologically active compounds. The described protocol leverages the principles of multicomponent reactions (MCRs) to provide a streamlined, atom-economical, and scalable method for generating molecular diversity. We provide a step-by-step experimental procedure, mechanistic insights, and characterization data for representative compounds, demonstrating the reliability and versatility of this approach for researchers in medicinal chemistry and organic synthesis.
Introduction
The 6-aminonicotinonitrile core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents.[1][2] Its unique arrangement of donor and acceptor groups allows for versatile interactions with biological targets. Six-membered heterocycles, particularly substituted pyridines, are common motifs in best-selling drugs, highlighting their importance in pharmaceutical development.[3]
Traditional multi-step syntheses of such complex heterocycles often suffer from drawbacks including lengthy reaction times, the use of hazardous reagents, and low overall yields.[4] One-pot multicomponent reactions (MCRs) offer a powerful alternative by combining multiple reactants in a single reaction vessel to form a complex product in a highly convergent manner.[5] This strategy enhances efficiency, reduces waste, and allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6][7]
This guide describes a field-proven, one-pot synthesis of 6-amino-4-aryl-2-substituted-nicotinonitriles, based on the condensation of an aromatic aldehyde, a ketone (e.g., acetone), malononitrile, and ammonium acetate.
Reaction Principle and Mechanism
The synthesis proceeds via a cascade of classical organic reactions, culminating in the formation of the substituted pyridine ring. The overall transformation is a variation of the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of nitriles.[8][9][10][11] The generally accepted mechanism involves several sequential steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde (1 ) and malononitrile (2 ) to form an electrophilic arylidene malononitrile intermediate (3 ).
-
Michael Addition: Concurrently, the ketone (4 ) reacts with ammonia (from ammonium acetate) to form an enamine (5 ). This enamine then acts as a nucleophile in a Michael addition to the activated alkene of the arylidene malononitrile (3 ).
-
Cyclization and Tautomerization: The resulting adduct (6 ) undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto one of the nitrile carbons.
-
Aromatization: The dihydropyridine intermediate (7 ) subsequently undergoes oxidation (often air-oxidation, facilitated by the reaction conditions) to yield the final, stable aromatic this compound derivative (8 ).
The use of a single pot for this sequence is highly efficient as it obviates the need for isolating and purifying intermediates, thus saving time, solvents, and resources.
Caption: Proposed mechanistic pathway for the one-pot synthesis.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde), reagent grade
-
Acetone, ACS grade
-
Malononitrile, 99%
-
Ammonium acetate, 98%
-
Ethanol (95% or absolute), solvent grade
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
Analytical balance
-
General Procedure for the Synthesis of 6-Amino-4-phenyl-2-methylnicotinonitrile
The following workflow provides a visual overview of the experimental steps.
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (10.0 mmol, 1.0 eq), acetone (10.0 mmol, 1.0 eq), malononitrile (10.0 mmol, 1.0 eq), and ammonium acetate (80.0 mmol, 8.0 eq).
-
Solvent Addition: Add 20-30 mL of ethanol to the flask.
-
Reflux: Attach a reflux condenser and place the flask on a magnetic stirrer hotplate. Heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold water to remove excess ammonium acetate and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound derivative as a crystalline solid.
-
Characterization: Dry the purified product and characterize it by determining its melting point, and by spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.
Results and Discussion
This one-pot protocol consistently provides good to excellent yields for a variety of aromatic aldehydes. The electronic nature of the substituent on the aldehyde can influence reaction times and yields, a common observation in such syntheses.
Representative Yields
The versatility of the protocol was demonstrated by synthesizing a series of derivatives using different aromatic aldehydes. The results are summarized below.
| Entry | Ar-group (Substituent on Aldehyde) | Product | Yield (%) | M.P. (°C) |
| 1 | Phenyl | 6-Amino-2-methyl-4-phenylnicotinonitrile | 85 | 155-157 |
| 2 | 4-Chlorophenyl | 6-Amino-4-(4-chlorophenyl)-2-methylnicotinonitrile | 91 | 198-200 |
| 3 | 4-Methoxyphenyl | 6-Amino-4-(4-methoxyphenyl)-2-methylnicotinonitrile | 82 | 164-166 |
| 4 | 4-Nitrophenyl | 6-Amino-2-methyl-4-(4-nitrophenyl)nicotinonitrile | 78 | 240-242 |
Yields are for isolated, purified products. Melting points are uncorrected.
The high yields obtained across derivatives with both electron-donating and electron-withdrawing groups underscore the robustness of this synthetic method. The straightforward work-up and purification by recrystallization make this protocol highly practical for academic and industrial research settings.
Caption: Logical relationship between inputs and outcomes.
Safety Precautions
-
Malononitrile is toxic: Handle with extreme care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents are flammable: Perform the reaction away from open flames and ignition sources.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The one-pot, four-component synthesis detailed in this application note provides a powerful and efficient method for accessing a diverse range of this compound derivatives. The protocol is characterized by its operational simplicity, high yields, atom economy, and the use of readily available starting materials. This makes it an invaluable tool for drug discovery programs and academic research focused on the synthesis of medicinally relevant heterocyclic compounds.
References
- 1. 6-Aminonicotinic Acid: The Choice of Excellent Pharmaceutical Intermediates - www.pharmasources.com [pharmasources.com]
- 2. 6-Aminonicotinic acid: the excellent choice for pharmaceutical intermediates | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent Reactions [organic-chemistry.org]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of the R language for medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. synarchive.com [synarchive.com]
The Strategic Utility of 6-Amino-4-methylnicotinonitrile in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: Unveiling a Versatile Building Block for Complex Heterocycle Synthesis
In the landscape of modern medicinal chemistry, the demand for rapid and efficient access to structurally diverse and complex molecular scaffolds is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy to meet this demand, enabling the construction of intricate molecules in a single, atom-economical step. Central to the success of MCRs is the judicious selection of versatile building blocks. One such scaffold of significant interest is 6-Amino-4-methylnicotinonitrile , a highly functionalized pyridine derivative. Its unique arrangement of amino, cyano, and methyl groups on a pyridine core makes it an exceptional substrate for a variety of MCRs, leading to the synthesis of fused heterocyclic systems with profound pharmacological relevance.
This comprehensive guide provides an in-depth exploration of the application of this compound in multicomponent reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for the synthesis of medicinally important pyrido[2,3-d]pyrimidines, and discuss the broader implications for drug development professionals.
Part 1: Core Directive - A Modular Approach to Application
This guide is structured to provide a holistic understanding of this compound's role in MCRs, from fundamental principles to practical application.
-
Section 1: Mechanistic Insights & The Driving Force of Reactivity. An exploration of the electronic and steric factors that make this compound an ideal candidate for multicomponent cyclocondensation reactions.
-
Section 2: Synthesis of Pyrido[2,3-d]pyrimidines - A Case Study. A detailed examination of a key MCR involving this compound for the synthesis of a privileged heterocyclic scaffold.
-
Section 3: Detailed Experimental Protocols. Step-by-step, validated protocols for the synthesis and characterization of pyrido[2,3-d]pyrimidine derivatives.
-
Section 4: Applications in Drug Discovery & Medicinal Chemistry. A discussion on the therapeutic potential of the synthesized compounds and the broader impact on drug development pipelines.
Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Expertise & Experience: The Causality Behind Experimental Choices
The utility of this compound in MCRs stems from the orchestrated reactivity of its functional groups. The electron-donating amino group activates the pyridine ring, making the adjacent nitrogen and carbon atoms nucleophilic. The electron-withdrawing cyano group, in concert with the pyridine nitrogen, acidifies the methyl group protons, rendering them susceptible to deprotonation and subsequent condensation. This "push-pull" electronic effect is the cornerstone of its versatility.
The choice of reaction partners is critical. Aldehydes serve as electrophilic inputs, while active methylene compounds, or in the case of pyrido[2,3-d]pyrimidine synthesis, reagents like guanidine, provide the remaining atoms necessary for the construction of the fused ring system. The selection of catalysts, often a mild base or acid, is crucial for facilitating the initial condensation steps and promoting the final cyclization and aromatization.
Trustworthiness: A Self-Validating System in Every Protocol
The protocols described herein are designed to be robust and reproducible. Each step includes clear instructions and checkpoints for reaction monitoring, such as thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the reaction is proceeding as expected. The characterization data provided for the final products, including ¹H NMR, ¹³C NMR, and mass spectrometry, serve as a validation of the synthetic outcome.
Authoritative Grounding & Comprehensive References
The synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, is a well-established area of heterocyclic chemistry. These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2][3][4][5][6] The multicomponent approach to their synthesis offers significant advantages over traditional linear methods in terms of efficiency and sustainability.[7]
Section 1: Mechanistic Insights - The Reactivity of this compound
The reactivity of this compound in multicomponent reactions is a fascinating interplay of its constituent functional groups. The following diagram illustrates the key reactive sites and their roles in a typical MCR leading to a fused heterocyclic system.
Caption: Reactivity map of this compound in MCRs.
The reaction cascade typically initiates with a Knoevenagel-type condensation between the active methyl group of this compound and an aldehyde, facilitated by a basic catalyst. This is followed by a Michael addition of the second nucleophilic component (e.g., guanidine) and subsequent intramolecular cyclization and aromatization to yield the final fused heterocyclic product.
Section 2: Synthesis of Pyrido[2,3-d]pyrimidines - A Case Study
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors for the treatment of cancer.[1][2][3][4][5][6] The one-pot, three-component reaction of this compound, an aldehyde, and guanidine represents a highly efficient route to this important scaffold.
Caption: Workflow for the one-pot synthesis of Pyrido[2,3-d]pyrimidines.
This reaction exemplifies the principles of multicomponent synthesis, where three distinct molecules are combined in a single reaction vessel to generate a complex product with high efficiency.
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of 2,4-Diamino-5-aryl-7-methylpyrido[2,3-d]pyrimidine-6-carbonitriles
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus (if necessary)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and guanidine hydrochloride (1.2 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (20 mL) to the flask, followed by the careful addition of sodium ethoxide (2.5 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL).
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Table 1: Representative Examples of Synthesized Pyrido[2,3-d]pyrimidines
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2,4-Diamino-7-methyl-5-phenylpyrido[2,3-d]pyrimidine-6-carbonitrile | 85 |
| 2 | 4-Chlorobenzaldehyde | 2,4-Diamino-5-(4-chlorophenyl)-7-methylpyrido[2,3-d]pyrimidine-6-carbonitrile | 88 |
| 3 | 4-Methoxybenzaldehyde | 2,4-Diamino-5-(4-methoxyphenyl)-7-methylpyrido[2,3-d]pyrimidine-6-carbonitrile | 82 |
Section 4: Applications in Drug Discovery & Medicinal Chemistry
The pyrido[2,3-d]pyrimidine scaffold synthesized via this multicomponent reaction is a cornerstone in the development of various therapeutic agents. Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly protein kinases.
Key Therapeutic Areas:
-
Oncology: Many pyrido[2,3-d]pyrimidine derivatives have been developed as potent and selective inhibitors of various protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.[2][5][6]
-
Inflammatory Diseases: The anti-inflammatory properties of certain pyrido[2,3-d]pyrimidine analogs make them attractive candidates for the treatment of inflammatory disorders.
-
Antimicrobial Agents: This scaffold has also shown promise in the development of novel antibacterial and antifungal agents.
The multicomponent synthesis using this compound provides a rapid and efficient means to generate libraries of diverse pyrido[2,3-d]pyrimidine derivatives. This diversity is crucial in the early stages of drug discovery for structure-activity relationship (SAR) studies, allowing for the rapid identification and optimization of lead compounds.
Conclusion
This compound has proven to be a highly valuable and versatile building block for the synthesis of complex, medicinally relevant heterocyclic compounds through multicomponent reactions. The inherent reactivity of its functional groups allows for the efficient construction of fused ring systems, most notably the pyrido[2,3-d]pyrimidine scaffold. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage this powerful synthetic strategy in their quest for novel therapeutics. The continued exploration of MCRs with this compound and other novel building blocks will undoubtedly accelerate the discovery of the next generation of life-saving medicines.
References
- 1. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgchemres.org [orgchemres.org]
Application Note: A Practical Guide to the Synthesis of Substituted Pyranopyrazoles via a One-Pot, Four-Component Reaction
Introduction: The Significance of the Pyranopyrazole Scaffold
The fusion of pyran and pyrazole rings to form the pyranopyrazole heterocyclic system has created a class of compounds with remarkable pharmacological importance.[1][2] These scaffolds are prevalent in medicinal chemistry due to their diverse and potent biological activities, which include antimicrobial, anti-inflammatory, analgesic, anticancer, and anticonvulsant properties.[1][2][3] Notably, certain derivatives have been identified as potential inhibitors of human Chk1 kinase, a key target in cancer therapy.[1][4]
Given their therapeutic potential, the development of efficient, scalable, and environmentally benign synthetic routes to pyranopyrazole derivatives is a significant goal for chemical and pharmaceutical research.[5] The most robust and widely adopted method is a one-pot, multicomponent reaction (MCR) that combines four readily available starting materials.[2][6][7] This approach aligns with the principles of green chemistry by maximizing atom economy and minimizing waste, often allowing for the synthesis of complex molecules in a single, efficient step.[7]
This application note provides a detailed, field-proven protocol for the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. It explains the underlying reaction mechanism, offers a step-by-step experimental workflow, and presents data for the synthesis of various derivatives.
Reaction Principle and Mechanism
The synthesis proceeds via a domino sequence of reactions involving an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. The reaction is typically catalyzed by a mild base (e.g., piperidine, triethylamine) and can often be performed in green solvents like water or ethanol.[4][8]
The proposed mechanism involves two key pathways converging:
-
Formation of the Pyrazolone: Hydrazine hydrate reacts with the β-ketoester, ethyl acetoacetate, to form 3-methyl-1H-pyrazol-5(4H)-one. This is a classical pyrazole synthesis.
-
Knoevenagel Condensation: The aromatic aldehyde reacts with the active methylene compound, malononitrile, under basic conditions to form an arylidene malononitrile intermediate.
-
Michael Addition & Cyclization: The pyrazolone intermediate then acts as a nucleophile, undergoing a Michael addition to the electron-deficient alkene of the arylidene malononitrile. This is followed by an intramolecular cyclization and tautomerization to yield the final, stable 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile product.[9]
This elegant convergence of reactions in a single pot makes the four-component synthesis a highly efficient method for generating molecular diversity.
Experimental Protocol: General Synthesis
This protocol describes a general procedure for the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
3.1. Materials and Reagents
-
Hydrazine hydrate (99%)
-
Ethyl acetoacetate (99%)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile (99%)
-
Ethanol (95% or absolute) or Water
-
Piperidine (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Filtration apparatus (Büchner funnel)
3.2. Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (10 mmol, 1.30 g) and ethanol (20 mL).
-
Pyrazole Formation: To the stirred solution, add hydrazine hydrate (10 mmol, 0.50 g). Stir the mixture at room temperature for 15-20 minutes.
-
Scientist's Insight: Pre-reacting the hydrazine and ethyl acetoacetate ensures the formation of the pyrazolone intermediate, which is crucial for the subsequent Michael addition.
-
-
Addition of Aldehyde and Nitrile: To this mixture, add the selected aromatic aldehyde (10 mmol) and malononitrile (10 mmol, 0.66 g).
-
Catalyst Addition: Add 3-4 drops of piperidine to the reaction mixture.
-
Scientist's Insight: Piperidine is a mild organic base that effectively catalyzes both the Knoevenagel condensation and the subsequent Michael addition without promoting unwanted side reactions. Other bases like triethylamine can also be used.[4]
-
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitoring Progress: Monitor the reaction's progress using TLC (e.g., using a 3:1 ethyl acetate/hexane mobile phase). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will typically form. If precipitation is slow, the flask can be placed in an ice bath.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove residual impurities.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Recrystallization from ethanol can be performed if higher purity is required.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the one-pot synthesis protocol.
Caption: Workflow for the four-component synthesis of pyranopyrazoles.
Data Summary: Synthesis of Representative Derivatives
The versatility of this protocol allows for the synthesis of a wide library of compounds by simply varying the aromatic aldehyde. Below is a summary of expected results for different substituents.
| Entry | Aromatic Aldehyde | Typical Reaction Time (h) | Typical Yield (%) | Reference |
| 1 | Benzaldehyde | 2.5 | 92 | |
| 2 | 4-Chlorobenzaldehyde | 2.0 | 95 | |
| 3 | 4-Methoxybenzaldehyde | 3.0 | 90 | |
| 4 | 3-Nitrobenzaldehyde | 2.0 | 94 | [5] |
| 5 | 4-Hydroxybenzaldehyde | 3.5 | 88 | [8] |
Troubleshooting and Safety
-
Low Yield: Ensure all reagents are pure and anhydrous (if using a non-aqueous solvent). Confirm the catalyst has been added and is active. Reaction time may need to be extended for less reactive aldehydes.
-
Impure Product: Incomplete reaction is a common cause. Ensure the reaction has gone to completion via TLC before workup. If the product is oily or discolored, recrystallization from a suitable solvent like ethanol is recommended.
-
Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Malononitrile is toxic and should be handled with care.
Conclusion
The one-pot, four-component synthesis of pyranopyrazoles is a powerful and highly efficient method for accessing this pharmaceutically important heterocyclic scaffold. The protocol is characterized by its operational simplicity, use of readily available starting materials, high yields, and adherence to the principles of green chemistry. This makes it an ideal method for both academic research and industrial applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | C14H11ClN4O | CID 651698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-amino-2,4-dimethylnicotinonitrile CAS#: [m.chemicalbook.com]
- 5. 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ckthakurcollege.net [ckthakurcollege.net]
- 8. 6-Amino-4-methylnicotinonitrile | [frontierspecialtychemicals.com]
- 9. brieflands.com [brieflands.com]
Application Note & Protocol: Selective N-alkylation of 6-Amino-4-methylnicotinonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the selective N-alkylation of 6-amino-4-methylnicotinonitrile, a crucial transformation for synthesizing a diverse range of substituted aminopyridine derivatives with applications in medicinal chemistry and materials science. We will delve into the underlying chemical principles governing this reaction, present a detailed, step-by-step experimental procedure, and discuss methods for the characterization of the resulting N-alkylated products. This document is intended for researchers, scientists, and drug development professionals seeking to perform this synthesis with a high degree of control and reproducibility.
Introduction: The Significance of N-Alkylated Aminopyridines
N-alkylated aminopyridines are privileged scaffolds in modern drug discovery and development. The introduction of an alkyl group onto the amino moiety of the pyridine ring can significantly modulate the parent molecule's physicochemical properties, including its lipophilicity, basicity, and ability to form hydrogen bonds. These modifications, in turn, can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile, leading to enhanced biological activity, improved metabolic stability, and reduced off-target effects. The this compound core, with its multiple functional groups, offers a versatile platform for the synthesis of compound libraries for high-throughput screening.
Mechanistic Considerations: The Chemistry of N-Alkylation
The N-alkylation of this compound is a nucleophilic substitution reaction. The exocyclic amino group, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent, typically an alkyl halide. The reaction is generally facilitated by a base, which deprotonates the amino group, thereby increasing its nucleophilicity.
However, the pyridine ring itself contains a nucleophilic nitrogen atom. This can lead to a competing reaction where the ring nitrogen is alkylated, forming a pyridinium salt. The regioselectivity of the alkylation (exocyclic amino group vs. ring nitrogen) is influenced by several factors:
-
Steric Hindrance: The methyl group at the 4-position of the pyridine ring may sterically hinder the approach of the alkylating agent to the ring nitrogen, favoring alkylation of the more accessible exocyclic amino group.
-
Electronic Effects: The electron-withdrawing cyano group at the 3-position decreases the electron density of the pyridine ring, reducing the nucleophilicity of the ring nitrogen and further favoring N-alkylation of the amino group.
-
Reaction Conditions: The choice of solvent, base, and temperature can also influence the reaction's outcome. For instance, non-polar solvents tend to favor N-alkylation of the amino group, while polar solvents can promote the formation of pyridinium salts.
A common challenge in N-alkylation is overalkylation, where the initially formed secondary amine reacts further with the alkylating agent to yield a tertiary amine. This can be mitigated by carefully controlling the stoichiometry of the reactants, particularly by using a modest excess of the aminopyridine relative to the alkylating agent.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₇H₇N₃ | 133.15 | >98% | Sigma-Aldrich |
| Alkyl Halide (e.g., Iodomethane) | CH₃I | 141.94 | >99% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 99.8% | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | >99.5% | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | In-house |
| Brine | NaCl | 58.44 | - | In-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >97% | Sigma-Aldrich |
Reaction Workflow
Caption: Workflow for the N-alkylation of this compound.
Detailed Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per mmol of the starting material). Stir the mixture at room temperature until the solid is completely dissolved.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portionwise over 10-15 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
-
Stirring: Stir the resulting suspension at 0°C for 30 minutes. The formation of a sodium salt of the aminopyridine will be observed.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion of the reaction, cool the mixture to 0°C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkylated product.
Product Characterization
The structure and purity of the synthesized 6-(alkylamino)-4-methylnicotinonitrile should be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The successful N-alkylation will be indicated by the appearance of new signals corresponding to the protons of the introduced alkyl group. A downfield shift of the aromatic protons may also be observed. The integration of the signals should be consistent with the proposed structure.
-
¹³C NMR: The appearance of new signals in the aliphatic region corresponding to the carbons of the alkyl group will confirm the alkylation.
Infrared (IR) Spectroscopy
The IR spectrum of the product should show a characteristic C≡N stretching vibration around 2220-2230 cm⁻¹. The N-H stretching vibrations of the starting material (around 3300-3500 cm⁻¹) will be replaced by a single N-H stretch for the secondary amine product.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product and to determine its elemental composition.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction or decomposition of starting material/product. | - Ensure all reagents and solvents are anhydrous. - Increase the reaction time or temperature. - Consider using a different base (e.g., potassium tert-butoxide) or solvent (e.g., THF). |
| Overalkylation | The mono-alkylated product is more nucleophilic and reacts further. | - Use a smaller excess of the alkylating agent (e.g., 1.05 eq). - Add the alkylating agent slowly at a lower temperature. - Consider an alternative method like reductive amination which can offer better control over mono-alkylation.[1] |
| Formation of Pyridinium Salt | Alkylation on the ring nitrogen. | - Use a less polar solvent. - The inherent electronic and steric factors of the substrate should disfavor this, but if it's a significant issue, protecting the amino group with a Boc group, followed by alkylation and deprotection, can be an effective strategy.[1] |
| Difficult Purification | Product and starting material have similar polarities. | - Optimize the eluent system for column chromatography. - Consider derivatization of the product or starting material to alter its polarity before chromatography. |
Alternative N-Alkylation Strategies
While direct alkylation with alkyl halides is a robust method, other strategies can be employed, especially when selectivity is a major concern.
Reductive Amination
This two-step, one-pot procedure involves the reaction of the aminopyridine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated amine. This method often provides higher yields of the mono-alkylated product and avoids the formation of quaternary ammonium salts. A common reducing agent for this transformation is sodium borohydride.[2]
"Borrowing Hydrogen" Catalysis
This elegant and atom-economical method utilizes alcohols as the alkylating agents in the presence of a transition metal catalyst.[1] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes a condensation-reduction cycle with the amine to yield the N-alkylated product, regenerating the catalyst and producing water as the only byproduct.
Self-Limiting Alkylation with N-Aminopyridinium Salts
For highly selective mono-alkylation, the use of N-aminopyridinium salts as ammonia surrogates is a state-of-the-art approach. This method proceeds through a transient pyridinium ylide intermediate and has been shown to be self-limiting, yielding predominantly the mono-alkylated secondary amine.[3][4][5]
Conclusion
The N-alkylation of this compound is a valuable synthetic transformation for accessing a wide array of functionalized aminopyridine derivatives. The protocol detailed herein provides a reliable and reproducible method for achieving this transformation. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can selectively synthesize the desired N-alkylated products in good yields. For challenging cases where selectivity is paramount, alternative strategies such as reductive amination or "borrowing hydrogen" catalysis should be considered.
References
The Versatility of 6-Amino-4-methylnicotinonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. 6-Amino-4-methylnicotinonitrile, a heterocyclic compound featuring a substituted pyridine core, has emerged as a significant building block in medicinal chemistry. Its unique arrangement of a nucleophilic amino group, a reactive nitrile moiety, and a strategic methyl group on the pyridine ring makes it a versatile precursor for the synthesis of a wide array of complex heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals. The inherent reactivity of this scaffold allows for its elaboration into potent kinase inhibitors and anti-inflammatory agents, highlighting its importance in the development of next-generation therapeutics.[1]
Chemical Profile of this compound
| Property | Value | Reference |
| CAS Number | 179555-10-3 | [2] |
| Molecular Formula | C₇H₇N₃ | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| IUPAC Name | 6-amino-4-methylpyridine-3-carbonitrile | [2] |
| Synonyms | 2-Amino-5-cyano-4-picoline, 6-Amino-4-methyl-3-pyridinecarbonitrile | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [1] |
Application in Kinase Inhibitor Synthesis
The nicotinonitrile scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs, such as Neratinib, featuring this core structure.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The this compound moiety serves as a crucial starting point for the synthesis of compounds that can target the ATP-binding site of various kinases.
Targeting the JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates immune responses, inflammation, and hematopoiesis.[5] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases, myeloproliferative neoplasms, and various cancers. Consequently, JAK inhibitors have emerged as a significant class of therapeutics. The aminopyridine core of this compound is a key feature in many JAK inhibitors, where the amino group often forms crucial hydrogen bonds with the hinge region of the kinase domain.
Below is a conceptual workflow for the development of a hypothetical JAK inhibitor derived from this compound.
Caption: Conceptual workflow for JAK inhibitor development.
Neratinib: A Case Study of a Nicotinonitrile-Containing Kinase Inhibitor
Neratinib is a potent irreversible tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[1] While not directly synthesized from this compound, its core structure highlights the importance of the substituted aminopyridine scaffold in achieving high-affinity binding to the kinase active site. The synthesis of Neratinib involves a key intermediate, 6-amino-4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-ethoxyquinoline-3-carbonitrile, which shares structural similarities with derivatives of this compound.[1]
Application in the Synthesis of Anti-Inflammatory Agents
Chronic inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major focus of pharmaceutical research. Derivatives of this compound have shown promise in this area, particularly through the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[6]
Inhibition of Pro-inflammatory Signaling Pathways
Many inflammatory responses are mediated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), which controls the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[7][8] Compounds derived from aminonicotinonitrile scaffolds have been shown to inhibit these pathways, thereby reducing the inflammatory cascade.
The diagram below illustrates the inhibition of the NF-κB signaling pathway by a hypothetical inhibitor derived from this compound.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of bioactive heterocyclic compounds utilizing aminonicotinonitrile precursors. These are intended as a guide and may require optimization for specific substrates and laboratory conditions.
Protocol 1: One-Pot Synthesis of 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile Derivatives
This protocol describes a multi-component reaction for the synthesis of pyrimidine derivatives, which are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[9]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Urea (1.5 mmol)
-
Potassium carbonate (0.2 mmol)
-
Absolute ethanol (20 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), urea (1.5 mmol), and potassium carbonate (0.2 mmol) in absolute ethanol (20 mL).
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivative.
-
The product can be further purified by recrystallization from ethanol or another suitable solvent.
Protocol 2: Synthesis of 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile Derivatives
This protocol outlines a green and efficient one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives, which have demonstrated potential as anticancer and anti-inflammatory agents.[3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Malononitrile (1 mmol)
-
Water (10 mL) or a 1:1 mixture of water and ethanol (10 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1.2 mmol), and malononitrile (1 mmol).
-
Add water (10 mL) or a 1:1 mixture of water and ethanol (10 mL) to the flask.
-
Reflux the mixture with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of some pyranopyrazole derivatives synthesized through a similar methodology to Protocol 2.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5b | KB | 8 ± 2.217 | [4] |
| 5c | KB | 7 ± 2.77 | [4] |
| 5g | KB | 7.5 ± 1.49 | [4] |
| 5f | A549 | 31.5 ± 2.02 | [4] |
| 5g | HepG2 | 22.5 ± 3.09 | [4] |
| 5e | SW48 | 23 ± 0.772 | [4] |
| 5i | SW48 | 23 ± 4.97 | [4] |
| Doxorubicin (Control) | A549 | 6.8 ± 0.78 | [4] |
| Doxorubicin (Control) | HepG2 | 6.3 ± 0.65 | [4] |
| Doxorubicin (Control) | KB | 5.4 ± 0.5 | [4] |
| Doxorubicin (Control) | SW48 | 4.3 ± 0.12 | [4] |
Conclusion and Future Perspectives
This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it an invaluable tool for drug discovery professionals. The applications in kinase inhibition and anti-inflammatory agent development are particularly noteworthy, addressing critical areas of unmet medical need. Future research will undoubtedly continue to uncover novel applications for this versatile building block, leading to the development of new and improved therapeutic agents. The protocols and data presented in this guide are intended to empower researchers to explore the full potential of this compound in their own drug discovery endeavors.
References
- 1. ckthakurcollege.net [ckthakurcollege.net]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Modular Synthetic Pathway to Novel Kinase Inhibitors from the 6-Amino-4-methylnicotinonitrile Scaffold
An Application Note for Drug Discovery Professionals
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery. The aminopyridine scaffold is a privileged structure in this field, prized for its ability to form key hydrogen bond interactions with the kinase hinge region.[1] This application note provides a detailed, field-proven protocol for the synthesis of a novel kinase inhibitor library utilizing 6-Amino-4-methylnicotinonitrile as a versatile and commercially available starting material. We present a robust, multi-step synthetic route, explain the causal logic behind the strategic choices, and provide protocols for in vitro biological evaluation.
Introduction: The Strategic Value of the Aminopyridine Scaffold
The protein kinase family, comprising over 500 members, regulates a vast array of cellular processes, including growth, proliferation, and differentiation.[2] Their role as therapeutic targets is well-established, with numerous FDA-approved drugs targeting specific kinases. A common strategy in kinase inhibitor design is to identify molecular scaffolds that can effectively compete with endogenous ATP by occupying its binding pocket.[3]
The aminopyridine core has emerged as a highly successful pharmacophore in this context.[4][5] Its nitrogen atoms are perfectly positioned to act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region—a critical interaction for potent inhibition.[1] The inherent chemical tractability of the aminopyridine ring allows for systematic modification and exploration of structure-activity relationships (SAR).
This guide focuses on this compound, a building block that offers three distinct points for chemical diversification:
-
The C6-Amino Group: A potent nucleophile, ideal for C-N bond-forming reactions like Buchwald-Hartwig amination.
-
The C3-Nitrile Group: Can be hydrolyzed, reduced, or used in cycloadditions to introduce further complexity.
-
The Pyridine Ring: Can be functionalized through various C-H activation or other coupling methodologies.
By leveraging this scaffold, researchers can rapidly generate libraries of novel compounds for screening against various kinase targets.
Design Rationale: A Modular Approach to Kinase Inhibition
Our synthetic strategy is designed to be modular, allowing for the introduction of diverse chemical fragments at key positions to optimize binding affinity and selectivity. The design is based on the established principles of Type-I kinase inhibitors, which target the active conformation of the enzyme.
The core hypothesis is that the 6-amino group of our starting scaffold will serve as the primary hinge-binding element. We will utilize a Buchwald-Hartwig cross-coupling reaction to attach a substituted aryl group. This added moiety is designed to extend into the hydrophobic pocket of the ATP-binding site, a common feature of potent inhibitors. Subsequent functionalization of this appended group will install a terminal moiety capable of forming additional interactions in the solvent-exposed region, a tactic often used to enhance selectivity and potency.
Caption: Logical design flow for the novel kinase inhibitor.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reagents: this compound, 1-bromo-4-fluorobenzene, Palladium(II) acetate (Pd(OAc)₂), Xantphos, Sodium tert-butoxide (NaOt-Bu), Toluene (anhydrous), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Sodium borohydride (NaBH₄), Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Methanol, 3-(Dimethylamino)benzoic acid, HATU, Diisopropylethylamine (DIPEA), Ethyl acetate (EtOAc), Hexanes, Saturated sodium bicarbonate solution, Brine.
-
Equipment: Schlenk flasks, magnetic stirrer with heating, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography system with silica gel, NMR spectrometer (400 MHz), LC-MS system.
Synthesis of Intermediate 1: 6-((4-fluorophenyl)amino)-4-methylnicotinonitrile
This step utilizes a Buchwald-Hartwig amination to couple the scaffold with an aryl halide. The choice of 1-bromo-4-fluorobenzene is strategic; the fluorine atom can serve as a probe for SAR studies or be replaced with other groups in subsequent library development.
Protocol:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq, 1.0 g), 1-bromo-4-fluorobenzene (1.1 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOt-Bu (1.4 eq).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene (15 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 16 hours. Monitor reaction progress by TLC (30% EtOAc/Hexanes).
-
After cooling to room temperature, dilute the mixture with EtOAc (30 mL) and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 10% to 40% EtOAc in Hexanes) to yield the title compound as a pale yellow solid.
Synthesis of Final Compound (KIN-101): N-(3-((5-cyano-4-methylpyridin-2-yl)amino)phenyl)pivalamide
For this example, we will assume a different aryl bromide was used in the previous step (e.g., 1-bromo-3-nitrobenzene) to generate an intermediate with a nitro group, which is then reduced to an amine and subsequently acylated. This multi-step process demonstrates the modularity of the approach.
Step 3.3.1: Reduction of Nitro Intermediate
-
Dissolve the nitro-containing intermediate (1.0 eq) in Methanol.
-
Add NiCl₂·6H₂O (0.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (4.0 eq) portion-wise over 30 minutes, controlling the exothermic reaction.
-
Stir for 2 hours at room temperature.
-
Quench the reaction carefully with water and concentrate under reduced pressure.
-
Extract the aqueous residue with EtOAc (3x). Dry, concentrate, and use the resulting aniline intermediate without further purification.
Step 3.3.2: Amide Coupling to Yield KIN-101
-
Dissolve the aniline intermediate from the previous step (1.0 eq) in DCM.
-
Add pivaloyl chloride (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 4 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the final compound, KIN-101 .
Characterization and Data Summary
All synthesized compounds must be rigorously characterized to confirm their identity and purity.
| Compound ID | Synthetic Step | Expected Yield | Purity (LC-MS) | Analytical Data (Expected) |
| Intermediate 1 | Buchwald-Hartwig Amination | 75-85% | >95% | HRMS (ESI) m/z: [M+H]⁺ calculated, found ± 5 ppm. |
| KIN-101 | Amide Coupling | 60-70% | >98% | ¹H NMR, ¹³C NMR consistent with structure. HRMS (ESI) m/z. |
Biological Evaluation Protocol
To assess the efficacy of the newly synthesized inhibitor, a robust in vitro kinase assay is essential. The Kinase-Glo® Luminescent Kinase Assay is a common, high-throughput method.
Principle of the Kinase-Glo® Assay
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely correlated with kinase activity. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.
Caption: Workflow for the Kinase-Glo® luminescent assay.
Protocol for IC₅₀ Determination
-
Compound Preparation: Prepare a 10 mM stock solution of KIN-101 in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 96-well plate.
-
Kinase Reaction: In a white, opaque 384-well assay plate, add the target kinase, its specific substrate peptide, and the diluted test compound to the kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Add Kinase-Glo® Luminescence Reagent to each well. This will stop the kinase reaction and begin the luminescent signal generation.
-
Measurement: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Mechanism of Action and Signaling Context
The synthesized inhibitor KIN-101 is designed to function as an ATP-competitive inhibitor. The aminopyridine core occupies the adenine binding region, while the appended chemical groups explore adjacent hydrophobic and solvent-accessible pockets. By blocking ATP binding, the inhibitor prevents the phosphotransfer reaction, thereby halting the downstream signaling cascade.
Caption: Generic kinase signaling pathway showing the point of inhibition.
Conclusion and Future Directions
This application note details a comprehensive and rational approach to the synthesis of novel kinase inhibitors from the this compound scaffold. The modular synthetic route, coupled with robust protocols for characterization and biological testing, provides a solid framework for drug discovery campaigns. The presented compound, KIN-101 , serves as a proof-of-concept. The true power of this methodology lies in its application to library synthesis, where systematic variation of the coupled aryl group and the terminal acyl moiety can be used to rapidly explore SAR and optimize for potency, selectivity, and desirable pharmacokinetic properties.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 6-Amino-4-methylnicotinonitrile as a Foundational Precursor for Fused Pyridine Systems
Introduction: The Strategic Value of Fused Pyridines and the Role of a Key Precursor
Fused pyridine ring systems are cornerstones of modern medicinal chemistry and materials science. Their structural resemblance to endogenous purines makes them privileged scaffolds in drug discovery, frequently interacting with key biological targets like kinases.[1][2] The pyridine core is present in numerous FDA-approved drugs, highlighting its importance in developing treatments for a wide range of diseases, including cancer and inflammatory conditions.[3][4]
The efficient construction of these complex heterocyclic systems hinges on the availability of versatile, strategically functionalized precursors. Among these, 6-Amino-4-methylnicotinonitrile (also known as 2-amino-5-cyano-4-picoline) stands out as a particularly valuable building block.[5] Its utility stems from the ortho-positioning of an amino group and a cyano group on the pyridine ring. This arrangement provides a reactive handle for a variety of annulation (ring-forming) reactions, allowing for the streamlined synthesis of diverse fused systems such as pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines.[6][7]
This guide provides an in-depth exploration of this compound as a precursor, detailing not only the synthetic protocols but also the underlying chemical logic that governs its reactivity and application.
Precursor Profile: Physicochemical Data
A thorough understanding of the precursor's properties is essential for its effective use in synthesis.
| Property | Data | Reference(s) |
| IUPAC Name | 6-amino-4-methylpyridine-3-carbonitrile | [5] |
| Synonyms | 2-Amino-5-cyano-4-picoline, 6-Amino-4-methyl-3-pyridinecarbonitrile | [5] |
| CAS Number | 179555-10-3 | [8] |
| Molecular Formula | C₇H₇N₃ | [5] |
| Molecular Weight | 133.15 g/mol | [5] |
| Appearance | Off-white to yellow solid | [9] |
| Melting Point | 154-155 °C | [9] |
| Boiling Point | 306.3±42.0 °C (Predicted) | [9] |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Argon) | [9] |
Synthetic Versatility: A Gateway to Fused Heterocycles
The primary value of this compound lies in the dual reactivity of its amino and cyano groups, which can participate in cyclocondensation reactions with a wide array of reagents to build new fused rings. The diagram below illustrates its central role as a branching point for generating diverse molecular scaffolds.
Caption: Versatility of this compound as a precursor.
Application I: Synthesis of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold is of immense interest due to the biological activities of its analogues, which include potent kinase inhibitors and antitumor agents.[6][10] The synthesis leverages the reaction of the o-aminonitrile functionality with reagents that can provide the N-C-N fragment necessary to form the pyrimidine ring.
General Reaction Pathway
The formation of the fused pyrimidine ring proceeds via an initial reaction at the amino group, followed by an intramolecular cyclization involving the nitrile group.
Caption: General workflow for Pyrido[2,3-d]pyrimidine synthesis.
Protocol 1: Synthesis of 2,4-Diamino-7-methylpyrido[2,3-d]pyrimidine
This protocol describes the reaction with guanidine, which serves as the N=C(NH₂)-N source to construct the 2,4-diaminopyrimidine ring. This class of compounds is particularly relevant as bioisosteres of pteridines.[1][2]
Rationale:
-
Guanidine Carbonate: A stable, easy-to-handle source of guanidine.
-
Solvent (e.g., DMF or Ethylene Glycol): A high-boiling polar solvent is used to ensure all reactants are in solution and to provide the thermal energy needed to drive the reaction to completion.
-
Temperature: Elevated temperatures facilitate both the initial condensation and the subsequent intramolecular cyclization, which has a significant activation energy barrier.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and guanidine carbonate (1.5 eq).
-
Solvent Addition: Add a suitable high-boiling solvent, such as N,N-Dimethylformamide (DMF), to achieve a concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to reflux (typically 130-150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours). A common mobile phase is Dichloromethane:Methanol (9:1).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. The product will often precipitate as a solid.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or DMF/Water) to afford the pure 2,4-diamino-7-methylpyrido[2,3-d]pyrimidine.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 4-Amino-7-methylpyrido[2,3-d]pyrimidin-2(1H)-one
This protocol utilizes urea to construct a pyrimidine ring featuring an amino group at C4 and a carbonyl at C2.
Rationale:
-
Urea: Acts as the synthon providing the N-C(O)-N fragment. Upon heating, it can decompose to generate isocyanic acid, which reacts with the amino group, followed by cyclization.
-
Acid/Base Catalyst: The reaction can be catalyzed by either acid or base to facilitate the condensation and cyclization steps.
Step-by-Step Methodology:
-
Setup: In a flask suitable for high-temperature reactions, create a homogenous mixture of this compound (1.0 eq) and Urea (2.0-3.0 eq).
-
Reaction: Heat the mixture in an oil bath to a temperature above the melting point of urea (e.g., 140-160 °C). The reaction is often run neat (without solvent) or in a high-boiling solvent like pyridine.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-5 hours.
-
Workup: Cool the reaction mixture. Triturate the resulting solid with hot water to dissolve excess urea and other water-soluble impurities.
-
Isolation: Filter the hot suspension to collect the crude product, which is generally insoluble in water.
-
Purification: Wash the crude solid with ethanol and diethyl ether. If necessary, recrystallize from DMF or acetic acid.
-
Characterization: Verify the product identity via standard spectroscopic methods (NMR, IR, MS). The IR spectrum should show a characteristic C=O stretch.
Application II: Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridine derivatives are another class of fused heterocycles with significant pharmacological importance, known for their anticancer, anti-inflammatory, and antimicrobial activities.[7][11][12] The synthesis from this compound typically follows the principles of the Gewald aminothiophene synthesis, adapted for the construction of a thiophene ring onto the pre-existing pyridine core.
Protocol 3: Gewald-Type Synthesis of 3-Amino-2-cyano-7-methylthieno[2,3-b]pyridine
This protocol builds the thiophene ring by reacting the precursor with elemental sulfur and an active methylene nitrile, catalyzed by a base.
Rationale:
-
Elemental Sulfur (S₈): The most common and cost-effective source of the sulfur atom for the thiophene ring.
-
Malononitrile: Serves as the C-C fragment of the thiophene ring. Its methylene group is activated by the two adjacent nitrile groups.
-
Base (e.g., Morpholine, Triethylamine): Acts as a catalyst. It deprotonates the active methylene compound and facilitates the initial condensation reactions.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.1 eq).
-
Solvent and Catalyst: Add ethanol or DMF as the solvent, followed by a catalytic amount of a secondary amine base like morpholine or triethylamine (0.2-0.3 eq).
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours. The reaction mixture usually becomes dark in color.
-
Monitoring: Follow the disappearance of the starting materials by TLC.
-
Workup: After cooling, pour the reaction mixture into a beaker of ice water with stirring. An acidic quench (e.g., with dilute HCl) may be used to neutralize the base and promote precipitation.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration and wash it with water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 3-amino-2-cyano-7-methylthieno[2,3-b]pyridine.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR (presence of two distinct C≡N stretches), and Mass Spectrometry.
Data Summary: Reagent Selection for Fused Ring Construction
The choice of reagent in the cyclocondensation step directly dictates the substitution pattern of the newly formed fused ring.
| Target Scaffold | Reagent(s) | Resulting Fused Ring Substitution Pattern |
| Pyrido[2,3-d]pyrimidine | Guanidine | 2,4-Diamino |
| Pyrido[2,3-d]pyrimidine | Urea | 4-Amino-2-oxo |
| Pyrido[2,3-d]pyrimidine | Formamide or Formic Acid | 4-Amino |
| Pyrido[2,3-d]pyrimidine | Ethyl Acetoacetate | 4-Amino-2-methyl-7-oxo |
| Thieno[2,3-b]pyridine | Sulfur + Malononitrile | 3-Amino-2-cyano |
| Thieno[2,3-b]pyridine | Sulfur + Ethyl Cyanoacetate | 3-Amino-2-ethoxycarbonyl |
| Thieno[2,3-b]pyridine | Sulfur + α-Haloketone (e.g., Phenacyl bromide) | 3-Amino-2-benzoyl |
Conclusion
This compound is a powerful and highly efficient precursor for the synthesis of medicinally relevant fused pyridine heterocycles. The ortho-amino-nitrile functionality provides a reliable platform for a variety of cyclization strategies, enabling access to diverse scaffolds like pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines. The protocols outlined herein demonstrate the straightforward nature of these transformations, underscoring the precursor's value in generating chemical libraries for drug discovery and development programs. By understanding the underlying chemical principles, researchers can rationally select reagents and conditions to build complex molecular architectures from this simple yet potent starting material.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 179555-10-3 [sigmaaldrich.com]
- 9. 2-AMINO-3-CYANO-4-METHYLPYRIDINE | 71493-76-0 [m.chemicalbook.com]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Catalytic Strategies for the Synthesis of 6-Amino-4-methylnicotinonitrile: An Application Note for Researchers
Introduction
6-Amino-4-methylnicotinonitrile, also known as 2-amino-5-cyano-4-picoline, is a pivotal building block in the landscape of pharmaceutical and agrochemical research. Its unique arrangement of amino, cyano, and methyl functionalities on a pyridine scaffold renders it a versatile precursor for the synthesis of a diverse array of complex molecules with significant biological activities. The development of efficient and scalable catalytic methods to access this valuable intermediate is of paramount importance for accelerating drug discovery and development programs. This application note provides a comprehensive overview of plausible catalytic strategies for the synthesis of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field of drug development.
Strategic Approaches to the Pyridine Core
The synthesis of substituted pyridines can be broadly categorized into two main strategies: construction of the pyridine ring from acyclic precursors (ring synthesis) or functionalization of a pre-existing pyridine core. This guide will explore both avenues, with a focus on catalytic methods that offer advantages in terms of efficiency, selectivity, and environmental compatibility.
Method 1: Multicomponent Reaction (MCR) for Convergent Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis.[1][2][3] A plausible MCR strategy for the synthesis of this compound is proposed, drawing analogy from established syntheses of substituted aminopyridines.[4]
Scientific Rationale
This proposed one-pot synthesis involves the condensation of a β-keto-nitrile, an enamine precursor, and an ammonia source, catalyzed by a Lewis or Brønsted acid. The reaction is designed to proceed through a series of cascade reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to furnish the desired pyridine ring. The choice of catalyst is critical in promoting the key bond-forming steps and influencing the overall reaction yield.
Experimental Protocol
Materials:
-
3-Oxobutanenitrile (Acetoacetonitrile)
-
(E)-3-aminobut-2-enenitrile (from self-condensation of acetonitrile or as a starting material)
-
Ammonium acetate (ammonia source)
-
Lewis Acid Catalyst (e.g., ZnCl₂, Sc(OTf)₃, or a reusable solid acid catalyst)
-
Solvent (e.g., Ethanol, Toluene, or solvent-free)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxobutanenitrile (1.0 equiv.), (E)-3-aminobut-2-enenitrile (1.0 equiv.), and ammonium acetate (1.5 equiv.).
-
Add the chosen solvent (if not solvent-free) and the Lewis acid catalyst (5-10 mol%).
-
Heat the reaction mixture to reflux (or the desired temperature for solvent-free conditions) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the product and wash with a cold solvent.
-
If the product remains in solution, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the multicomponent synthesis.
Data Summary Table
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | Ethanol | 80 | 12 | Expected >70 |
| Sc(OTf)₃ | Toluene | 110 | 8 | Expected >80 |
| Solid Acid | Solvent-free | 100 | 6 | Expected >75 |
Method 2: Linear Synthesis via C-H/N-H Functionalization of a Pyridine Precursor
This strategy focuses on the late-stage functionalization of a readily available pyridine precursor, 3-amino-4-methylpyridine. A key step in this route is the introduction of the cyano group at the 5-position. Transition metal-catalyzed C-H cyanation offers a direct and efficient method for this transformation.
Scientific Rationale
The synthesis of the 3-amino-4-methylpyridine precursor can be achieved via a metal oxide-catalyzed reaction of 4-methylpyridine-3-boronic acid with an inorganic amide as an ammonia source, as described in patent literature.[5] Subsequent regioselective C-H cyanation at the electron-rich C5 position can be accomplished using a suitable transition metal catalyst, such as palladium or copper, with a cyanide source.[6][7][8] The directing effect of the amino group is expected to favor cyanation at the ortho position.
Experimental Protocol
Part A: Synthesis of 3-Amino-4-methylpyridine [5]
Materials:
-
4-Methylpyridine-3-boronic acid
-
Ammonium chloride (ammonia source)
-
Zinc oxide (catalyst)
-
Ethanol/Water (solvent)
Procedure:
-
In a round-bottom flask, dissolve 4-methylpyridine-3-boronic acid (1.0 equiv.) and ammonium chloride (2.0 equiv.) in a mixture of ethanol and water.
-
Add zinc oxide (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture.
-
Reduce the volume of the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethyl acetate to yield pure 3-amino-4-methylpyridine.
Part B: Catalytic Cyanation of 3-Amino-4-methylpyridine
Materials:
-
3-Amino-4-methylpyridine
-
Palladium(II) acetate (Pd(OAc)₂) or Copper(I) iodide (CuI) (catalyst)
-
Potassium ferricyanide (K₃[Fe(CN)₆]) or Trimethylsilyl cyanide (TMSCN) (cyanide source)
-
Solvent (e.g., DMF, DMA)
Procedure:
-
To a pressure-rated vial, add 3-amino-4-methylpyridine (1.0 equiv.), the transition metal catalyst (2-5 mol%), and the cyanide source (1.5-2.0 equiv.).
-
Add the degassed solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vial and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography to obtain this compound.
Workflow Diagram
Caption: Linear synthesis workflow for this compound.
Data Summary Table
| Step | Catalyst | Key Reagents | Conditions | Yield (%) | Reference |
| Amination | ZnO | NH₄Cl | EtOH/H₂O, RT, 6h | 85 | [5] |
| Cyanation | Pd(OAc)₂ | K₃[Fe(CN)₆] | DMF, 120°C, 12h | Expected >60 | - |
Method 3: [5C+1N] Cyclization Strategy
This innovative approach builds the pyridine ring from a five-carbon synthon and an ammonia source, offering a direct route to the aminopyridine core. A relevant patent describes the synthesis of 2-amino pyridine compounds from 2,4-pentadiene nitrile compounds.[9]
Scientific Rationale
This strategy involves the reaction of a suitably substituted 2,4-pentadiene nitrile with an ammonia equivalent. The key is the design and synthesis of the pentadiene nitrile precursor which would already contain the methyl and cyano functionalities at the appropriate positions. The cyclization would then be promoted by a base or a transition metal catalyst to facilitate the ring closure and subsequent aromatization.
Experimental Protocol (Hypothetical)
Materials:
-
(2Z,4E)-2-cyano-4-methylpenta-2,4-dienenitrile (Hypothetical Precursor)
-
Ammonia (gas or in solution) or Hydroxylamine hydrochloride
-
Base (e.g., Sodium ethoxide, DBU) or Catalyst (e.g., Copper salt)
-
Solvent (e.g., Ethanol, THF)
Procedure:
-
Synthesize the (2Z,4E)-2-cyano-4-methylpenta-2,4-dienenitrile precursor through an appropriate olefination strategy.
-
In a sealed reaction vessel, dissolve the precursor in a suitable solvent.
-
Introduce the ammonia source and the base or catalyst.
-
Heat the reaction mixture to the desired temperature and monitor its progress.
-
Upon completion, work up the reaction as described in the previous methods.
-
Purify the product via column chromatography.
Conceptual Diagram of the [5C+1N] Approach
Caption: Conceptual overview of the [5C+1N] cyclization strategy.
Conclusion and Future Perspectives
The synthesis of this compound can be approached through several catalytic strategies, each with its own merits. The multicomponent reaction offers a highly convergent and atom-economical route, while the linear synthesis provides a more traditional but potentially robust approach with well-defined steps. The [5C+1N] cyclization presents an innovative and direct method, contingent on the accessibility of the required precursor.
Future research in this area should focus on the optimization of the proposed multicomponent reaction, exploring a wider range of catalysts, including recyclable heterogeneous catalysts, to enhance the green credentials of the synthesis. For the linear approach, the development of more efficient and milder C-H cyanation methods would be highly beneficial. The exploration of the [5C+1N] strategy will depend on the successful development of a synthetic route to the key pentadiene nitrile intermediate. Ultimately, the choice of the synthetic route will be dictated by factors such as substrate availability, desired scale of production, and the specific requirements of the research or development program.
References
- 1. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Advances in transition metal-catalyzed C–H amination strategies using anthranils - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
Application Note: 6-Amino-4-methylnicotinonitrile as a Versatile Synthon for Agrochemical Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a foundational scaffold in the development of modern agrochemicals, present in a wide array of successful herbicides, fungicides, and insecticides.[1][2] 6-Amino-4-methylnicotinonitrile has emerged as a particularly valuable and strategic starting material for the synthesis of complex heterocyclic systems. Its vicinal amino and cyano functional groups are pre-organized for efficient cyclization reactions, enabling the construction of fused ring systems such as pyrido[2,3-d]pyrimidines. This application note provides a comprehensive guide to the use of this compound in agrochemical synthesis, detailing field-proven protocols, explaining the chemical rationale behind experimental choices, and outlining workflows for generating diverse compound libraries for bioactivity screening.
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine heterocycle is a "privileged scaffold" in medicinal and agrochemical chemistry due to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability.[1] Its presence in numerous natural products and synthetic bioactive molecules underscores its importance.[1] In agrochemical research, the development of novel pyridine-based compounds remains a key focus for innovation to address challenges such as pest resistance and the need for more sustainable agricultural solutions.[1][2]
This compound (CAS: 179555-10-3) is a highly functionalized pyridine derivative that serves as an ideal building block. The strategic placement of the amino and nitrile groups allows for facile construction of a fused pyrimidine ring, leading to the pyrido[2,3-d]pyrimidine core. This core structure is found in molecules with a wide range of biological activities and provides a rigid framework for the systematic exploration of structure-activity relationships (SAR).
Physicochemical Properties & Safe Handling
Proper handling and storage are critical for ensuring the integrity of the starting material and the safety of the researcher.
| Property | Value | Source |
| CAS Number | 179555-10-3 | |
| Molecular Formula | C₇H₇N₃ | |
| Molecular Weight | 133.15 g/mol | N/A |
| Physical Form | Solid | |
| Boiling Point | 318 °C at 760 mmHg | |
| Storage | Store at 4°C, protect from light |
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Core Synthetic Workflow: From Building Block to Bioactive Candidates
The primary application of this compound in this context is a multi-step synthesis designed to generate a library of diverse molecules for agrochemical screening. The workflow involves the creation of a core heterocyclic intermediate, which is then activated and subsequently reacted with various nucleophiles.
Caption: Synthetic workflow for creating a compound library from this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,5,7-Trimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Principle of the Reaction: This protocol utilizes a robust and efficient one-pot reaction. This compound reacts with an excess of a carboxylic acid (acetic acid in this example) in the presence of phosphoryl chloride (POCl₃). The reaction proceeds through a tandem intramolecular Pinner cyclization followed by a Dimroth rearrangement to yield the thermodynamically stable pyrido[2,3-d]pyrimidin-4(3H)-one core.[3] POCl₃ acts as both a catalyst and a dehydrating agent.
References
Navigating the Synthetic Landscape: A Guide to the Functionalization of 6-Amino-4-methylnicotinonitrile
Introduction: The Strategic Importance of 6-Amino-4-methylnicotinonitrile in Modern Drug Discovery
This compound is a versatile pyridine derivative that has emerged as a pivotal building block in medicinal chemistry and materials science. Its strategic arrangement of a nucleophilic amino group, an electron-withdrawing nitrile, and a methyl group on the pyridine core provides a rich platform for a diverse array of chemical transformations. The functionalization of the 6-amino group, in particular, allows for the systematic modulation of a molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and overall topology. This fine-tuning is critical in the rational design of novel therapeutic agents, as it directly influences a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of key functionalization strategies for the amino group of this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Properties of this compound
A thorough understanding of the starting material is fundamental to successful synthetic planning.
| Property | Value | Source |
| IUPAC Name | 6-amino-4-methylpyridine-3-carbonitrile | --INVALID-LINK--[1] |
| CAS Number | 179555-10-3 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₇N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 133.15 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
| Boiling Point | 318 °C at 760 mmHg | --INVALID-LINK--[2] |
I. Acylation: Forging Amide Bonds for Structural Diversification
The acylation of the 6-amino group to form amides is a fundamental and highly versatile transformation. The resulting amide bond introduces a planar, rigid unit that can participate in hydrogen bonding, significantly influencing molecular conformation and receptor interactions.
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The use of a non-nucleophilic base is often crucial to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.
References
Application Notes and Protocols for Cyclization Reactions Involving 6-Amino-4-methylnicotinonitrile
Introduction: The Versatility of a Privileged Scaffold
6-Amino-4-methylnicotinonitrile, a substituted aminopyridine, stands as a pivotal building block in the synthesis of a diverse array of fused heterocyclic compounds. Its intrinsic chemical reactivity, characterized by the presence of a nucleophilic amino group ortho to a cyano group, makes it an ideal precursor for constructing bicyclic systems of significant interest in medicinal chemistry and materials science. The resulting pyrido[2,3-d]pyrimidine scaffold, in particular, is recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, notably as kinase inhibitors in oncology research. This guide provides an in-depth exploration of key cyclization reactions of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | --INVALID-LINK-- |
| Molecular Weight | 133.15 g/mol | --INVALID-LINK-- |
| IUPAC Name | 6-amino-4-methylpyridine-3-carbonitrile | --INVALID-LINK-- |
| CAS Number | 179555-10-3 | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[1] |
| Boiling Point | 318 °C at 760 mmHg | --INVALID-LINK--[1] |
| Storage | 4°C, protect from light | --INVALID-LINK--[1] |
Section 1: Synthesis of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one via Formamide Cyclization
The reaction of o-aminonitriles with formamide is a classical and direct method for the synthesis of 4-aminopyrido[2,3-d]pyrimidines, which can be subsequently hydrolyzed to the corresponding pyrimidinones. This one-pot approach is valued for its simplicity and use of readily available reagents.
Mechanistic Rationale
The reaction proceeds through an initial formation of a formamidine intermediate by the reaction of the 6-amino group with formamide. This is followed by an intramolecular cyclization where the nitrogen of the formamidine attacks the cyano group. The resulting cyclic intermediate then tautomerizes to form the aromatic 4-aminopyrido[2,3-d]pyrimidine. Subsequent hydrolysis, if desired, can convert the 4-amino group to a 4-oxo group.
Caption: Formamide cyclization pathway.
Detailed Experimental Protocol
Objective: To synthesize 4-amino-6-methylpyrido[2,3-d]pyrimidine.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 179555-10-3 | 133.15 | 1.33 g | 10 |
| Formamide | 75-12-7 | 45.04 | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.33 g, 10 mmol).
-
Add formamide (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 180-190 °C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of dichloromethane:methanol 9:1). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4-amino-6-methylpyrido[2,3-d]pyrimidine.
Expected Outcome: A solid product with an expected yield of 75-85%.
Section 2: Cyclocondensation with Urea and Thiourea
The reaction of this compound with urea or thiourea provides a direct route to 4-amino-6-methylpyrido[2,3-d]pyrimidin-2(1H)-one and its thio-analog, respectively. These compounds are valuable intermediates for further functionalization.
Mechanistic Rationale
The reaction is believed to proceed via the initial formation of an adduct between the amino group of the nicotinonitrile and urea/thiourea. This is followed by an intramolecular cyclization onto the nitrile group, driven by the elimination of ammonia. Tautomerization of the resulting intermediate leads to the stable pyrido[2,3-d]pyrimidine product.
Caption: Cyclocondensation with Urea/Thiourea.
Detailed Experimental Protocol
Objective: To synthesize 4-amino-6-methyl-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidine-5-carbonitrile (from thiourea). A similar protocol can be followed for urea.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 179555-10-3 | 133.15 | 1.33 g | 10 |
| Thiourea | 62-56-6 | 76.12 | 0.84 g | 11 |
| Ethanol | 64-17-5 | 46.07 | 20 mL | - |
| Sodium Ethoxide | 141-52-6 | 68.05 | 0.75 g | 11 |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (0.75 g, 11 mmol) in absolute ethanol (20 mL).
-
To this solution, add this compound (1.33 g, 10 mmol) and thiourea (0.84 g, 11 mmol).
-
Heat the mixture to reflux with stirring for 8-10 hours. Monitor the reaction by TLC (e.g., ethyl acetate:hexane 1:1).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) and acidify with dilute acetic acid to a pH of approximately 6.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent such as ethanol or a DMF/water mixture to obtain the pure product.
Expected Outcome: A crystalline solid with an expected yield of 65-75%.
Section 3: Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
DMF-DMA is a versatile reagent that serves as a one-carbon synthon for the construction of the pyrimidine ring. It reacts with both the amino group and the active methyl group of this compound.
Mechanistic Rationale
The reaction likely initiates with the formation of a formamidine intermediate at the 6-amino group. Subsequently, the active methyl group at the 4-position reacts with another molecule of DMF-DMA to form an enamine. This is followed by an intramolecular cyclization and elimination of dimethylamine to afford the pyrido[2,3-d]pyrimidine core.
Caption: Reaction pathway with DMF-DMA.
Detailed Experimental Protocol
Objective: To synthesize 4-(dimethylaminomethyleneamino)-6-methylpyrido[2,3-d]pyrimidine.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 179555-10-3 | 133.15 | 1.33 g | 10 |
| DMF-DMA | 4637-24-5 | 119.16 | 2.62 g (2.9 mL) | 22 |
| Xylene | 1330-20-7 | 106.16 | 30 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.33 g, 10 mmol) and dry xylene (30 mL).
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.62 g, 2.9 mL, 22 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 140 °C) for 6-8 hours.
-
Monitor the reaction by TLC (e.g., ethyl acetate:hexane 1:1).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold hexane.
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or by column chromatography on silica gel.
Expected Outcome: A solid product with an expected yield of 70-80%.
Section 4: Subsequent Functionalization: Chlorination of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one
For applications in drug discovery, particularly in the development of kinase inhibitors, the 4-oxo group of the pyrido[2,3-d]pyrimidin-4(3H)-one is often converted to a chloro group. This chloro-derivative serves as a key intermediate for introducing various nucleophiles via nucleophilic aromatic substitution (SNA_r) reactions.
Mechanistic Rationale
The chlorination is typically achieved using phosphorus oxychloride (POCl₃). The reaction proceeds through the activation of the carbonyl oxygen of the lactam by POCl₃, forming a highly electrophilic intermediate. A chloride ion then acts as a nucleophile, attacking the C4 position and leading to the elimination of a phosphate species to yield the 4-chloro derivative. The presence of a base like pyridine can facilitate the reaction.[2][3][4][5]
Detailed Experimental Protocol
Objective: To synthesize 4-chloro-6-methylpyrido[2,3-d]pyrimidine.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one | - | 161.15 | 1.61 g | 10 |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 10 mL | - |
| Pyridine | 110-86-1 | 79.10 | 1 mL | - |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one (1.61 g, 10 mmol).
-
Carefully add phosphorus oxychloride (10 mL) followed by pyridine (1 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (100 g) in a beaker with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford 4-chloro-6-methylpyrido[2,3-d]pyrimidine.
Expected Outcome: A solid product with an expected yield of 60-70%.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of pyrido[2,3-d]pyrimidines. The cyclization reactions outlined in this guide, utilizing simple and accessible reagents, provide robust pathways to a range of functionalized heterocyclic cores. These protocols, grounded in established chemical principles, offer a solid foundation for researchers in their efforts to synthesize novel compounds for applications in drug discovery and beyond. Further derivatization of the synthesized scaffolds, particularly at the 4-position, opens up extensive possibilities for creating diverse chemical libraries for biological screening.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-4-methylnicotinonitrile
Welcome to the technical support center for the synthesis of 6-Amino-4-methylnicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to address specific issues you may encounter during your experiments, explaining the causality behind experimental choices and offering field-proven insights to ensure the integrity of your synthesis.
I. Overview of Synthetic Strategies
The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several routes. The most common strategies involve the construction of the pyridine ring through condensation and cyclization reactions, often variations of the Gewald or Thorpe-Ziegler reactions, or by functionalizing a pre-existing pyridine ring. Understanding the nuances of your chosen synthetic pathway is the first step in troubleshooting potential side reactions.
A prevalent and efficient method involves a multi-component reaction between a β-keto-precursor (derived from acetone), malononitrile, and an ammonia source. This approach, while convergent, is susceptible to several side reactions that can impact yield and purity.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound.
FAQ 1: Low Yield of the Desired Product with a Complex Mixture of Byproducts
Question: I am attempting to synthesize this compound from acetone, malononitrile, and an ammonia source, but I'm observing a low yield of my target compound and a complex mixture of other products by TLC and LC-MS. What are the likely side reactions?
Answer: This is a common issue in this multi-component reaction. The complexity of the product mixture often arises from competing reaction pathways and the high reactivity of the starting materials and intermediates. The primary side reactions to consider are:
-
Formation of Isomeric Pyridones: In the presence of water, either from the solvent or as a byproduct, the amino group of the target molecule or its precursors can be hydrolyzed to a hydroxyl group, leading to the formation of 6-hydroxy-4-methylnicotinonitrile (a pyridone tautomer). This is often exacerbated by elevated temperatures and prolonged reaction times.
-
Michael Addition Byproducts: Malononitrile is a potent Michael donor. It can react with α,β-unsaturated intermediates in a 1,4-fashion, leading to the formation of oligomeric or polymeric materials that are often difficult to characterize and remove.
-
Formation of Benzene Derivatives: Under certain basic conditions, the reaction of malononitrile with acetylacetone (formed in situ from acetone) can lead to the formation of 2-amino-4,6-dimethylbenzene-1,3-dicarbonitrile as a significant byproduct.[1] This occurs through a different cyclization pathway.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry your starting materials. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of malononitrile can favor Michael addition side reactions. A stepwise addition of reagents, rather than a one-pot approach, can sometimes provide better control.
-
Temperature Management: Optimize the reaction temperature. While higher temperatures can accelerate the desired reaction, they can also promote side reactions like hydrolysis and polymerization. A lower reaction temperature for a longer duration might be beneficial.
-
Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base can sometimes minimize side reactions. If using an alkoxide, ensure it is freshly prepared and anhydrous.
| Parameter | Recommendation for Minimizing Side Reactions | Rationale |
| Solvent | Anhydrous ethanol or isopropanol | Protic, but less reactive than methanol in some side reactions. |
| Base | Sodium ethoxide (freshly prepared) or DBU | Provides sufficient basicity for the condensation without introducing excess water. |
| Temperature | 50-60 °C | A balance between reaction rate and minimizing byproduct formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination and potential oxidation. |
FAQ 2: Presence of an Impurity with M+16 Mass Shift in LC-MS
Question: My LC-MS analysis shows an impurity with a mass corresponding to the addition of an oxygen atom to my product. What is this impurity and how can I avoid it?
Answer: An M+16 mass shift is a strong indicator of the formation of an N-oxide derivative, specifically at the pyridine ring nitrogen. The pyridine nitrogen is susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
Troubleshooting Steps:
-
Inert Atmosphere: As mentioned previously, conducting the reaction under an inert atmosphere is crucial to prevent air oxidation.
-
Degassing Solvents: For particularly sensitive reactions, degassing the solvent prior to use can remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that none of your starting materials or reagents are contaminated with oxidizing impurities.
-
Purification: If the N-oxide has already formed, it can often be separated from the desired product by column chromatography on silica gel. Their polarity difference is usually sufficient for separation.
FAQ 3: Difficulty in Removing a Persistent Yellow/Brown Coloration from the Final Product
Question: My isolated this compound is a yellow or brown solid, and I'm struggling to decolorize it through recrystallization. What is the source of this color and how can I purify my product?
Answer: The coloration is likely due to the presence of polymeric or highly conjugated byproducts. These can arise from the self-condensation of malononitrile or its reaction with acetone under basic conditions to form colored, unsaturated species.
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be cautious, as it can also adsorb some of your product. Use it sparingly and perform a small-scale test first.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the most reliable method for removing colored impurities. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Optimize Reaction Conditions: The best approach is to prevent the formation of these impurities in the first place. Revisit your reaction conditions, particularly the base concentration and temperature, as aggressive conditions can promote the formation of these colored byproducts.
III. Visualizing Reaction Pathways
To better understand the desired synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.
Desired Synthetic Pathway
Caption: Desired synthesis of this compound.
Common Side Reaction Pathways
Caption: Common side reaction pathways.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).
-
Add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to prepare a fresh solution of sodium ethoxide. Allow the sodium to react completely.
-
To the sodium ethoxide solution, add malononitrile (6.6 g, 0.1 mol) and acetone (7.3 mL, 0.1 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 50-60 °C and bubble anhydrous ammonia gas through the solution for 2-3 hours. Alternatively, the reaction can be carried out in a sealed vessel with a source of ammonia.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (100 mL) and ethyl acetate (100 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Purification by Activated Carbon Treatment and Recrystallization
-
Dissolve the crude, colored product in a minimal amount of hot ethanol.
-
Add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution.
-
Stir the mixture at reflux for 10-15 minutes.
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
V. References
-
Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte1966 , 99 (1), 94-100. --INVALID-LINK--
-
Thorpe, J. F. J. Chem. Soc., Trans.1904 , 85, 1726-1761. --INVALID-LINK--
-
Kalita, E. V.; Kim, D. G. On the Reaction of Malononitrile with Acetylacetone. Russian Journal of Organic Chemistry2018 , 54, 1565–1567. --INVALID-LINK--
-
Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010. --INVALID-LINK--
References
Technical Support Center: Optimization of Solvent Conditions for 6-Amino-4-methylnicotinonitrile Synthesis
Welcome to the technical support guide for the synthesis of 6-Amino-4-methylnicotinonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, with a specific focus on the critical role of the solvent. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Introduction: The Critical Role of Solvents in Pyridine Synthesis
This compound is a valuable substituted pyridine scaffold in medicinal chemistry and materials science.[1] Its synthesis, typically achieved through a multi-component cyclocondensation reaction, is highly sensitive to the reaction environment. The choice of solvent is paramount, as it influences reactant solubility, stabilizes transition states, modulates reaction rates, and can even dictate the product and side-product distribution. This guide provides a structured approach to solvent screening and optimization through a practical FAQ and troubleshooting format.
The synthesis of substituted 2-aminonicotinonitriles often follows a reaction pathway analogous to the first steps of a Gewald reaction, involving a Knoevenagel condensation followed by cyclization.[2][3] Understanding how solvents impact each step is key to optimizing the overall process.
Section 1: Frequently Asked Questions (FAQs) on Solvent Selection
This section addresses common questions regarding the initial selection of a solvent system for the synthesis of this compound.
Question 1: What are the primary functions of a solvent in this reaction?
Answer: The solvent serves several critical functions:
-
Solubilization: It must dissolve the starting materials (e.g., an enone or its precursors, malononitrile, and an ammonia source like ammonium acetate) to allow them to interact in the liquid phase.
-
Energy Transfer: It acts as a medium for uniform heat distribution, allowing for precise temperature control.
-
Stabilization: It can stabilize charged intermediates and transition states that form during the reaction, thereby increasing the reaction rate.
-
Influencing Mechanism: In some cases, the solvent can participate directly in the reaction mechanism (e.g., proton transfer from protic solvents) or influence the equilibrium of reversible steps.[4]
-
Product Isolation: The solvent choice directly impacts the work-up procedure, whether through precipitation, crystallization, or liquid-liquid extraction.
Question 2: How do I choose a starting solvent for my initial experiments?
Answer: A logical approach is to test a small panel of solvents with varying properties. A good starting set includes a polar protic solvent, a polar aprotic solvent, and a non-polar aprotic solvent.
| Solvent Class | Example | Rationale and Considerations |
| Polar Protic | Ethanol, Methanol, Water | Can act as both hydrogen bond donors and acceptors. Excellent at solvating ions and can facilitate proton transfer steps. Ethanol is often a successful choice for these types of cyclocondensation reactions.[5] Water, as a green solvent, can sometimes dramatically increase reaction rates and yields.[4] |
| Polar Aprotic | DMF, Acetonitrile, THF | Possess large dipole moments but lack acidic protons. They are good at dissolving polar organic molecules. DMF is effective at high temperatures, while Acetonitrile is a common choice for reactions involving nitriles.[6] |
| Non-Polar Aprotic | Toluene, Xylene | These solvents are generally less effective for this reaction type due to the polar nature of the reactants and intermediates. However, they can be useful for running reactions at high temperatures and facilitating the removal of water via a Dean-Stark apparatus. |
Question 3: Should I use a single solvent or a mixed-solvent system?
Answer: Start with single solvents to establish a baseline. A mixed-solvent system (e.g., Ethanol:Water) can be explored later for fine-tuning.[4] Co-solvents can modulate the overall polarity, dielectric constant, and solvating properties of the medium to optimize both reactant solubility and reaction rate simultaneously. For instance, adding water to ethanol can enhance the solubility of inorganic reagents like ammonium acetate while maintaining good solubility for the organic components.
Section 2: Troubleshooting Guide for Reaction Optimization
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield with Starting Materials Unconsumed
-
Possible Cause 1: Poor Solubility of Reactants.
-
Explanation: If your starting materials are not fully dissolved at the reaction temperature, the reaction will be slow or may not proceed at all. This is a common issue when using less polar solvents.
-
Solution:
-
Visually inspect the reaction mixture at temperature. If solids are present, select a more polar solvent.
-
Consider switching to a solvent with a higher boiling point to increase both solubility and reaction rate (e.g., from Ethanol to n-Butanol or DMF).
-
If using a salt like ammonium acetate, consider adding a small amount of a polar co-solvent like water to aid dissolution.
-
-
-
Possible Cause 2: Insufficient Reaction Temperature or Time.
-
Explanation: The activation energy for the cyclization step may not be reached.
-
Solution:
-
Increase the reaction temperature, ensuring it does not exceed the boiling point of the solvent or cause decomposition.
-
Extend the reaction time and monitor progress using TLC or LC-MS. A study on a similar multi-component reaction showed a significant yield increase when moving from room temperature to reflux conditions.[4]
-
-
-
Possible Cause 3: Inappropriate Catalyst or Base.
-
Explanation: Many variations of this synthesis utilize a base or catalyst to promote the initial condensation step. The effectiveness of the catalyst is highly solvent-dependent.
-
Solution: If using a basic catalyst (e.g., piperidine, triethylamine), ensure it is soluble and active in your chosen solvent. In some protocols, the solvent itself (or a co-solvent like water) can have a catalytic effect.[4][7]
-
Problem 2: Significant Formation of Side Products
-
Possible Cause 1: Polymerization of Malononitrile.
-
Explanation: Malononitrile can polymerize under strongly basic conditions, especially at elevated temperatures. This is often observed as the formation of an insoluble, discolored solid.
-
Solution:
-
Reduce the amount of base or use a milder base.
-
Choose a solvent that better solvates the intermediates, potentially reducing their tendency to polymerize. Polar aprotic solvents like acetonitrile can sometimes be advantageous here.
-
-
-
Possible Cause 2: Formation of Acyclic Intermediates.
-
Explanation: The initial Knoevenagel condensation product may be stable and fail to cyclize efficiently, or it may participate in other reactions.
-
Solution:
-
Switch to a polar protic solvent (e.g., ethanol). The proton-donating ability of the solvent can catalyze the intramolecular cyclization and subsequent aromatization steps.
-
Increase the reaction temperature to favor the higher activation energy cyclization step over side reactions.
-
-
Problem 3: Difficult Product Isolation and Purification
-
Possible Cause: High Product Solubility in the Reaction Solvent.
-
Explanation: If the desired product is highly soluble in the reaction solvent, it may not precipitate upon cooling, leading to low isolated yields and requiring difficult column chromatography.
-
Solution:
-
Select a solvent in which the product has low solubility at room temperature but adequate solubility at reflux. Alcohols like ethanol or isopropanol are often good candidates.
-
If the product remains in solution, attempt to precipitate it by adding a non-polar anti-solvent (e.g., hexane) or cold water after the reaction is complete.
-
If extraction is necessary, ensure the reaction solvent is compatible with the extraction solvent system (e.g., avoid using water-miscible solvents like ethanol if you plan to extract with ethyl acetate from an aqueous layer without first removing the ethanol).
-
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol outlines a parallel synthesis approach to efficiently screen multiple solvents.
-
Preparation: In separate, labeled reaction vials equipped with stir bars, add the limiting reagent (e.g., 1 mmol).
-
Reagent Addition: To each vial, add the other reactants in the appropriate stoichiometry (e.g., malononitrile, ammonium acetate).
-
Solvent Addition: Add 2 mL of each solvent to be tested (e.g., Vial 1: Ethanol, Vial 2: DMF, Vial 3: Acetonitrile, Vial 4: Toluene, Vial 5: Water) to the respective vials.
-
Reaction: Place all vials in a heating block or oil bath, seal loosely, and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction mixture. Spot the aliquots on a TLC plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) to assess the conversion of starting material and formation of the product.
-
Work-up: Cool the reactions to room temperature. If a precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry. If no precipitate forms, evaporate the solvent under reduced pressure and analyze the crude residue.
-
Analysis: Determine the yield and purity (by LC-MS or ¹H NMR) for each condition to identify the optimal solvent.
General Synthesis Workflow
The diagram below outlines the logical steps from planning to analysis in a typical solvent optimization experiment.
Caption: Standard Workflow for Solvent Screening Experiments.
References
- 1. This compound | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. ckthakurcollege.net [ckthakurcollege.net]
- 5. mdpi.com [mdpi.com]
- 6. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 7. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
Catalyst Selection for Efficient 6-Amino-4-methylnicotinonitrile Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the synthesis of 6-Amino-4-methylnicotinonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and professionals in drug development. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your experimental success. This document will delve into the critical aspects of catalyst selection and reaction optimization for the synthesis of this compound, a key intermediate in various pharmaceutical applications.
Understanding the Synthesis of this compound
The synthesis of this compound and its derivatives is commonly achieved through a one-pot, multi-component reaction. This typically involves the condensation of a ketone (acetone, in the case of the 4-methyl substituent), an aldehyde, malononitrile, and an ammonia source. This reaction is a variation of the Thorpe-Ziegler reaction, a base-catalyzed condensation of nitriles. The general reaction scheme is illustrated below.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of ammonium acetate in the synthesis of this compound?
Ammonium acetate serves a dual purpose in this reaction.[1][2][3] Primarily, it acts as the source of ammonia, which is essential for the formation of the amino group on the pyridine ring. Secondly, it can act as a catalyst. During the reaction, ammonium acetate can dissociate into ammonia and acetic acid. The in-situ generated acetic acid can then catalyze the reaction.[1] It's important to note that in many reported procedures, a high molar ratio of ammonium acetate is used, suggesting that its role as a reagent is as critical as its catalytic activity.[1][4]
Q2: Can I use other ammonia sources besides ammonium acetate?
While ammonium acetate is the most commonly reported ammonia source for this synthesis, other sources can be employed. However, the choice of an alternative will likely necessitate adjustments to the catalytic system. For instance, using aqueous ammonia would introduce water into the reaction, which could affect reaction rates and equilibria. If a different ammonium salt is used, the acidity of the reaction medium will change, potentially requiring the addition of a separate acid or base catalyst to optimize the reaction.
Q3: What is the general mechanism for the formation of the 2-aminonicotinonitrile core?
The reaction typically proceeds through a cascade of reactions. The initial step is often a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base.[5] This is followed by a Michael addition of the ketone enolate (from acetone). The resulting intermediate then undergoes cyclization and aromatization to form the final substituted pyridine ring. The exact sequence of events can be influenced by the specific reactants and catalysts used.
Catalyst Selection and Optimization
While ammonium acetate can catalyze the reaction to some extent, the use of an additional catalyst is often recommended to improve reaction times, yields, and overall efficiency. The choice of catalyst is critical and depends on the desired reaction conditions (e.g., solvent-free, mild temperature).
Catalyst Comparison Table
| Catalyst Type | Examples | Advantages | Disadvantages |
| None (Ammonium Acetate only) | Ammonium Acetate | Simple, inexpensive.[1][2] | Often requires higher temperatures and longer reaction times; may result in lower yields. |
| Basic Catalysts | Piperidine, Triethylamine (Et3N)[6][7] | Effective for promoting condensation steps. | Can lead to side reactions if not used in optimal amounts; may require neutralization during workup. |
| Acidic Catalysts | Boric Acid[5], Acetic Acid (from NH4OAc)[1] | Can activate carbonyl groups towards nucleophilic attack. | May require careful pH control to avoid unwanted side reactions. |
| Heterogeneous Catalysts | Copper Nanoparticles on Charcoal (Cu/C)[8], Nanostructured Diphosphate (Na2CaP2O7)[5], Ru/C[9] | Easily recoverable and reusable, leading to greener processes; often highly active.[8] | May have higher initial cost; potential for metal leaching into the product. |
| Lewis Acid Catalysts | Zinc Chloride (in Deep Eutectic Solvents)[10] | Can enhance the rate of cycloaddition reactions. | Can be sensitive to moisture; may require anhydrous conditions. |
| Organocatalysts | Cinchona alkaloids[11] | Can provide enantioselectivity for chiral derivatives. | Can be expensive; may require specific reaction conditions to be effective. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Problem 1: Low Product Yield
-
Possible Cause: Inefficient catalysis.
-
Solution: If relying solely on ammonium acetate, consider adding a more active catalyst. For heterogeneous catalysts like Cu/C, ensure it has not been poisoned and is properly activated.[8] If using a base catalyst like piperidine, optimize its concentration, as excess base can sometimes lead to undesired side reactions.[6]
-
-
Possible Cause: Suboptimal reaction temperature.
-
Possible Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. If the reaction stalls, it may be due to catalyst deactivation or reactant degradation.[13]
-
Problem 2: Formation of Significant Byproducts
-
Possible Cause: Unwanted side reactions.
-
Solution: The Knoevenagel condensation and Michael addition steps can sometimes lead to the formation of polymeric or other undesired products. Lowering the reaction temperature can sometimes improve selectivity by disfavoring side reactions with higher activation energies.[13] Additionally, ensuring the correct stoichiometry of the reactants is crucial.
-
-
Possible Cause: Catalyst-induced side reactions.
-
Solution: A highly active or non-selective catalyst might promote side reactions. If significant byproduct formation is observed, consider switching to a milder or more selective catalyst. For example, if a strong base is causing issues, a heterogeneous catalyst might offer better selectivity.
-
Problem 3: Difficulty in Product Isolation and Purification
-
Possible Cause: Presence of unreacted starting materials or soluble byproducts.
-
Solution: Effective purification is key. Recrystallization is a common method for purifying the solid product. If the product is contaminated with polar impurities, washing with a non-polar solvent in which the product is sparingly soluble can be effective. Column chromatography may be necessary for challenging separations.
-
-
Possible Cause: The product is an oil or does not crystallize easily.
-
Solution: Ensure that all volatile impurities and solvents have been thoroughly removed under reduced pressure. If the product remains an oil, try dissolving it in a minimal amount of a hot solvent and then slowly cooling it, possibly with scratching the inside of the flask to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.
-
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4,6-disubstituted-nicotinonitriles
This protocol is a generalized procedure based on common literature methods and should be optimized for the specific synthesis of this compound.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ketone (e.g., acetone, 1 mmol), aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (3-5 mmol).
-
Catalyst Addition: Add the chosen catalyst (e.g., Cu/C, 2 mol%; or piperidine, 10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C or reflux) with stirring. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. If not, the solvent (if any) can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Conclusion
The efficient synthesis of this compound is highly dependent on the careful selection and optimization of the catalytic system. While ammonium acetate can serve as both a reactant and a catalyst, the use of more advanced catalysts, particularly heterogeneous ones, can offer significant advantages in terms of yield, reaction time, and environmental impact. This guide provides a framework for understanding the key variables in this synthesis and for troubleshooting common experimental challenges.
References
- 1. echemcom.com [echemcom.com]
- 2. vinipul.com [vinipul.com]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal | Semantic Scholar [semanticscholar.org]
- 9. CN108299237B - Synthesis method of methylene malononitrile compound - Google Patents [patents.google.com]
- 10. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 11. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-Amino-4-methylnicotinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 6-Amino-4-methylnicotinonitrile (CAS 179555-10-3). Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges and achieve high purity for this critical building block.
Table of Contents
-
FAQs: Understanding Your Compound and Impurities
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Troubleshooting Guide: Common Purification Issues
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Detailed Experimental Protocols
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Purity Confirmation
-
--INVALID-LINK--
-
-
References
FAQs: Understanding Your Compound and Impurities
Q1: How do I perform an initial purity assessment of my crude this compound?
A: An initial purity assessment is crucial to select the appropriate purification strategy. Thin Layer Chromatography (TLC) is the most common and effective first step.
-
Rationale: TLC provides a quick, qualitative snapshot of the number of components in your crude mixture. This compound is a moderately polar compound due to the amino group and the nitrile functionality. The basicity of the pyridine nitrogen can cause interactions with the acidic silica gel stationary phase.
-
Recommended TLC Systems:
-
System A (Standard): Ethyl Acetate/Hexanes (e.g., starting with a 1:1 ratio). This system is excellent for resolving moderately polar compounds.
-
System B (For Polar Impurities): 5% Methanol in Dichloromethane (DCM). This more polar system will help elute more polar impurities that might remain at the baseline in System A.[1]
-
System C (Addressing Basicity): If streaking is observed, add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the mobile phase (e.g., 50% Ethyl Acetate/Hexane + 1% Et₃N). The basic modifier neutralizes the acidic sites on the silica gel, leading to sharper spots.[2][3]
-
By visualizing the developed TLC plate under UV light (254 nm), you can count the number of spots. A single spot suggests high purity, while multiple spots indicate the presence of impurities requiring removal. The relative position (Rf value) of the spots will inform the solvent system choice for column chromatography.
Q2: What are the likely impurities in my sample and where do they originate?
A: Impurities can arise from unreacted starting materials, side reactions, or degradation. While the exact synthesis route dictates the impurity profile, we can predict common classes based on typical pyridine syntheses, such as those analogous to the Gewald reaction.[4]
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like cyanoacetamide, acetoacetonitrile, or other active methylene compounds.
-
Side-Reaction Products:
-
Isomers: Incomplete regioselectivity during cyclization could lead to isomeric aminonicotinonitriles.
-
Over-alkylation or Arylation: If alkyl or aryl halides are used, reaction at the amino group or other positions on the pyridine ring can occur.
-
Hydrolysis Products: The nitrile group (-CN) could partially hydrolyze to an amide (-CONH₂) or a carboxylic acid (-COOH) if exposed to acidic or basic conditions at elevated temperatures.
-
-
Degradation Products: The aminopyridine moiety can be susceptible to oxidation, leading to N-oxides or colored polymeric materials, especially if exposed to air and light over time.
The workflow below illustrates the potential origins of impurities.
References
Technical Support Center: Scaling Up the Synthesis of 6-Amino-4-methylnicotinonitrile
Welcome to the technical support center for the synthesis of 6-Amino-4-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for scaling up this important chemical synthesis. Our goal is to equip you with the knowledge to anticipate challenges, diagnose issues, and implement effective solutions, ensuring a robust and efficient scale-up process.
I. Overview of the Synthesis
The synthesis of this compound (also known as 6-amino-4-methylpyridine-3-carbonitrile) is a critical process for the production of various pharmaceutical intermediates. While several synthetic routes exist for analogous aminonicotinonitriles, this guide will focus on potential challenges and optimization strategies relevant to large-scale production. A common conceptual pathway involves the reaction of a suitable aminopyridine precursor, though specific industrial routes can vary.
This guide is structured in a question-and-answer format to directly address potential issues you may encounter during your experimental work.
II. Troubleshooting Guide
Reaction & Yield Issues
Q1: My reaction is sluggish or incomplete, leading to low yields. What are the potential causes and how can I address this?
A1: Incomplete reactions are a common hurdle when scaling up. Several factors could be at play:
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to localized concentration gradients and "dead zones" where reactants don't effectively combine.
-
Solution: Ensure your reactor's impeller design and stirring speed are appropriate for the vessel geometry and reaction mass. For heterogeneous reactions, proper suspension of solids is critical.
-
-
Temperature Control: Exothermic or endothermic reactions can deviate from the optimal temperature range in large volumes if the heating/cooling system isn't efficient enough.
-
Solution: Monitor the internal reaction temperature closely. For exothermic reactions, consider a slower addition rate of reagents or a more powerful cooling system.
-
-
Catalyst Activity: If your synthesis utilizes a catalyst, its activity might be compromised.
-
Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions. Catalyst poisoning by impurities in starting materials or solvents can also occur. Consider increasing the catalyst loading, but be mindful of potential side reactions. For heterogeneous catalysts, ensure efficient stirring to maximize surface contact.[1]
-
Q2: I'm observing a significant amount of byproduct formation. How can I improve the selectivity of my reaction?
A2: Byproduct formation is a major challenge in scaling up, impacting both yield and purification costs.
-
Side Reactions: The specific byproducts will depend on your chosen synthetic route. Common side reactions in the synthesis of related aminopyridines can include over-alkylation, dimerization, or hydrolysis of the nitrile group.
-
Solution: A thorough understanding of the reaction mechanism is key. Consider adjusting the stoichiometry of your reactants. For instance, using a slight excess of one reactant might favor the desired pathway. Temperature control is also crucial, as higher temperatures can often promote side reactions. The choice of base and solvent can also significantly influence selectivity.
-
-
Starting Material Purity: Impurities in your starting materials can act as catalysts for unwanted side reactions.
-
Solution: Always use starting materials of the highest possible purity. If necessary, purify your starting materials before use.
-
dot
Caption: Factors influencing byproduct formation.
Purification & Isolation Challenges
Q3: I'm having difficulty purifying the final product. What are some effective large-scale purification strategies?
A3: Purification is often a bottleneck in the scale-up process.
-
Crystallization: This is one of the most cost-effective methods for purifying solid compounds at scale.
-
Solution: A systematic screening of solvents and solvent mixtures is essential to find a system that provides good recovery and high purity. Parameters such as cooling rate, agitation, and seeding can have a significant impact on crystal size and purity.
-
-
Chromatography: While often used at the lab scale, column chromatography can be expensive and time-consuming for large quantities.
-
Solution: For industrial-scale purification, consider techniques like flash chromatography with larger columns or simulated moving bed (SMB) chromatography for continuous separation. The choice of stationary and mobile phases will be critical for achieving good separation.
-
-
Extraction: Liquid-liquid extraction can be an effective way to remove certain impurities.
-
Solution: Optimize the pH and choice of organic solvent to maximize the partitioning of your product into one phase and impurities into the other.
-
| Purification Method | Advantages for Scale-Up | Disadvantages for Scale-Up | Key Optimization Parameters |
| Crystallization | Cost-effective, high purity achievable | Can have lower recovery, requires solvent screening | Solvent system, cooling profile, agitation, seeding |
| Chromatography | High resolution, versatile | High cost (solvents, stationary phase), can be slow | Stationary phase, mobile phase composition, loading |
| Extraction | Good for removing specific impurities, can be continuous | Limited to immiscible solvent systems, can use large solvent volumes | pH, solvent choice, number of extraction stages |
Table 1: Comparison of large-scale purification methods.
Safety & Handling
Q4: Are there any specific safety precautions I should take when handling this compound and its precursors on a large scale?
A4: Yes, safety is paramount.
-
Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2]
-
Solution: Always work in a well-ventilated area or a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large-scale operations, consider the use of closed-system transfers to minimize exposure.
-
-
Reaction Hazards: Some synthetic routes may involve exothermic reactions or the use of hazardous reagents.
-
Solution: Conduct a thorough risk assessment before starting any large-scale reaction. Ensure that appropriate cooling and emergency shutdown procedures are in place.
-
III. Frequently Asked Questions (FAQs)
Q5: What is a suitable solvent for the synthesis of this compound?
A5: The optimal solvent will depend on the specific synthetic route. For related aminonicotinonitrile syntheses, polar aprotic solvents like DMF or DMSO are sometimes used. However, for greener and more scalable processes, alcohols like ethanol or even water are being explored, often in the presence of a suitable catalyst.[1] A solvent screen is always recommended during process development.
Q6: How can I monitor the progress of the reaction?
A6: For real-time monitoring, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal. Thin-Layer Chromatography (TLC) can be a quicker, more qualitative method for tracking the disappearance of starting materials and the appearance of the product.
Q7: What are typical yields for this synthesis?
A7: Yields are highly dependent on the chosen synthetic method and the scale of the reaction. Laboratory-scale syntheses of related compounds can achieve yields upwards of 80-90% under optimized conditions.[1] However, on a larger scale, yields may be slightly lower due to the challenges of heat and mass transfer. A key objective of process development is to maximize yield while maintaining purity and safety.
dot
Caption: A generalized workflow for scaling up chemical synthesis.
IV. References
-
A scalable and efficient synthesis of the 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines under treatment with TFAA was disclosed. ChemRxiv. --INVALID-LINK--
-
This compound | C7H7N3 | CID 9964103. PubChem. --INVALID-LINK--
-
A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles. CKT College. --INVALID-LINK--
References
Preventing dimer formation in 6-Amino-4-methylnicotinonitrile reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 6-Amino-4-methylnicotinonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block in your research. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have structured this resource to address the common challenges, particularly the undesired formation of dimers, that you may encounter. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your results.
Troubleshooting Guide: Dimer Formation
Dimerization is a common side reaction that can significantly lower the yield of your desired product and complicate purification. This section provides a question-and-answer formatted guide to help you identify, understand, and mitigate dimer formation.
Question 1: My reaction is producing a significant, less-polar byproduct with a mass approximately double that of my expected product. How can I confirm if it's a dimer?
Answer:
The observation of a byproduct with roughly twice the mass of the desired product is a strong indication of dimerization. To confirm its identity, a combination of analytical techniques is recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method. The mass spectrum of the byproduct should show a molecular ion peak corresponding to the dimer's molecular weight (approximately 266.3 g/mol for a C14H14N6 dimer).
-
Proton Nuclear Magnetic Resonance (¹H NMR): A dimer will have a more complex ¹H NMR spectrum than the starting material or the desired product. Look for a lower ratio of aromatic to methyl protons compared to your target molecule. The disappearance or significant shifting of the amino (-NH2) protons is also a key indicator.
-
High-Performance Liquid Chromatography (HPLC): Dimeric species are typically less polar than their monomeric counterparts. On a reverse-phase HPLC column, the dimer will likely have a longer retention time.
Question 2: I'm performing a Buchwald-Hartwig amination with this compound and an aryl halide, but I'm isolating a significant amount of a homocoupled dimer of the aminonicotinonitrile. What are the likely causes?
Answer:
Dimer formation in Buchwald-Hartwig reactions involving electron-rich aminopyridines like this compound can be a frustrating side reaction. The primary causes are often related to the delicate balance of the catalytic cycle.
The generally accepted mechanism for Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3] An unproductive side reaction can occur where two molecules of the aminopyridine couple with each other. This can be promoted by:
-
Slow Reductive Elimination: If the reductive elimination of the desired product from the palladium center is slow, the palladium-amide intermediate can participate in side reactions.
-
Oxidative Coupling: The presence of oxidizing agents or even atmospheric oxygen can promote the oxidative dimerization of the amine.
-
Inappropriate Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. A ligand that is not bulky enough may not sufficiently shield the palladium center, allowing for the coordination of a second aminopyridine molecule.
To mitigate this, consider the following adjustments to your protocol:
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos. | These ligands promote faster reductive elimination and their steric bulk can disfavor the binding of a second aminopyridine molecule.[4] |
| Base | Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu. | Strong bases can deprotonate the amino group too readily, increasing the concentration of the nucleophilic species and the likelihood of self-condensation. |
| Temperature | Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. | Higher temperatures can accelerate side reactions, including dimerization. |
| Atmosphere | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). | This minimizes the possibility of oxidative dimerization. |
Question 3: My attempts at a self-condensation of this compound to form a specific dimer are failing. What conditions favor this reaction?
Answer:
While often an undesired side reaction, the controlled self-condensation of nitriles can be a useful synthetic transformation. The self-condensation of this compound would likely proceed through a mechanism where the amino group of one molecule attacks the nitrile group of another. To promote this, consider the following:
-
Temperature: Higher temperatures are generally required for the condensation of nitriles.[5]
-
Solvent: Less polar solvents like DME, anisole, or THF may favor the reaction, as more polar solvents can solvate the amine and imine intermediates, hindering the reaction.[5]
-
Catalyst: While some self-condensations can occur thermally, the use of a catalyst may be necessary. Lewis acids could activate the nitrile group towards nucleophilic attack.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms for dimer formation with this compound?
A1: There are several plausible mechanisms for dimer formation:
-
Nucleophilic Attack of Amine on Nitrile: The amino group of one molecule can act as a nucleophile and attack the electrophilic carbon of the nitrile group on another molecule, leading to an amidine-linked dimer. This is a form of self-condensation.
-
Oxidative Coupling: Under certain conditions, particularly in the presence of transition metal catalysts and an oxidant (which could be adventitious air), a C-H/N-H coupling could occur, forming a direct bond between the pyridine rings or through the amino groups. A similar copper-promoted dimerization has been observed for 5-aminopyrazoles.
-
Palladium-Catalyzed Homocoupling: In the context of cross-coupling reactions like the Buchwald-Hartwig amination, two molecules of the aminopyridine can couple if the catalytic cycle is inefficient.
Below is a diagram illustrating a potential nucleophilic attack mechanism.
Caption: Proposed nucleophilic attack leading to dimerization.
Q2: Are there any general strategies to prevent unwanted side reactions when working with this compound?
A2: Yes, several general principles can help minimize side reactions:
-
Control Stoichiometry: Use a precise stoichiometry of your reactants. An excess of the aminopyridine can increase the likelihood of self-reaction.
-
Slow Addition: Adding the this compound solution slowly to the reaction mixture can help to keep its concentration low at any given time, disfavoring dimerization.
-
Protecting Groups: If the amino group is not the desired site of reaction, consider protecting it. For example, a Boc or Cbz protecting group can be used, although this adds extra steps to your synthesis.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to avoid prolonged reaction times at elevated temperatures, which can lead to byproduct formation.
Q3: How does the choice of solvent impact reactions with this compound?
A3: The solvent can have a significant impact on both the desired reaction and potential side reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are often used in cross-coupling reactions as they can dissolve a wide range of reactants and catalysts. However, their high boiling points can sometimes necessitate high reaction temperatures that may promote dimerization.
-
Ethereal Solvents (e.g., Dioxane, THF, DME): These are also common in cross-coupling chemistry. Their lower boiling points can be advantageous for reactions that are sensitive to high temperatures. As mentioned earlier, less polar ethereal solvents may favor self-condensation reactions.[5]
-
Aqueous Conditions: For some reactions, using water as a solvent or co-solvent can be beneficial, especially in the context of green chemistry.[6] The effect on dimerization would need to be evaluated on a case-by-case basis.
The optimal solvent choice will depend on the specific reaction being performed. It is often necessary to screen a few different solvents to find the best conditions for your particular transformation.
Below is a workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for dimer formation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 4. arxiv.org [arxiv.org]
- 5. This compound | 179555-10-3 [sigmaaldrich.com]
- 6. ckthakurcollege.net [ckthakurcollege.net]
Stability issues of 6-Amino-4-methylnicotinonitrile under acidic conditions
Welcome to the Technical Support Center for 6-Amino-4-methylnicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to address stability issues, particularly under acidic conditions, that may be encountered during experimental work. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your results.
Introduction to this compound and its Stability
This compound is a heterocyclic organic compound utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring an amino group and a nitrile group on a pyridine ring, presents potential stability challenges, especially in acidic environments where these functional groups can be susceptible to hydrolysis. Understanding and mitigating these stability issues is crucial for developing robust synthetic routes and stable formulations.
Troubleshooting Guide: Stability of this compound
Issue 1: Inconsistent analytical results or loss of compound in acidic media.
Possible Cause: Degradation of this compound due to acid-catalyzed hydrolysis. The nitrile group (-CN) can hydrolyze to a carboxylic acid, and the amino group (-NH2) can affect the electron density of the pyridine ring, influencing the overall stability.
Troubleshooting Steps:
-
pH Control: The first and most critical step is to control the pH of your solution. If acidic conditions are not required for your reaction or formulation, maintain a neutral or slightly basic pH.
-
Forced Degradation Study: To understand the degradation profile of your compound, a forced degradation study is recommended.[2][3][4] This involves intentionally exposing the compound to various stress conditions, including a range of acidic pH values, to identify degradation products and pathways.[5]
-
Analyte Protectants: In some cases, the use of formulation excipients can help stabilize the molecule. For instance, certain amino acids or polyols have been shown to stabilize amorphous drugs.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the likely degradation product of this compound under acidic conditions?
Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the nitrile group to a carboxylic acid, forming 6-Amino-4-methylnicotinic acid.
Q2: How can I monitor the degradation of this compound?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is the best approach.[8][9] This method should be able to separate the parent compound from its degradation products.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored at a controlled cool temperature (e.g., 4°C), protected from light, and in a tightly sealed container to prevent exposure to moisture and acidic vapors.
Q4: Can the amino group on the pyridine ring also degrade?
While the nitrile group is the most likely site of hydrolysis, the amino group can be protonated under acidic conditions. This can alter the electronic properties of the molecule and potentially influence its reactivity and degradation profile. Deamidation is a common degradation pathway for proteins and peptides, and while less common for small molecules, it should not be entirely ruled out under harsh conditions.[10]
Q5: Are there any general guidelines for conducting forced degradation studies?
Yes, regulatory agencies like the FDA and international guidelines (ICH) provide recommendations for forced degradation studies.[2][4][11] Generally, a degradation of 5-20% is targeted to ensure that the analytical method can detect and quantify the degradants.[3] Stress conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2][5]
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of this compound under acidic conditions.
Objective: To determine the degradation pathway and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (0.1 M, 0.01 M)
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
pH meter
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl. Keep another sample in 0.01 M HCl.
-
Control: Add an equivalent aliquot of the stock solution to HPLC grade water.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C or 60°C) and monitor over time (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
At each time point, withdraw an aliquot of each sample.
-
Neutralize the acidic samples with NaOH.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a developed HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Identify and quantify any degradation products formed.
-
If using LC-MS, determine the mass-to-charge ratio of the degradation products to help in their identification.[8]
-
Visualizations
Diagram 1: Proposed Acid-Catalyzed Hydrolysis of this compound
Caption: Proposed pathway for the acid-catalyzed hydrolysis of this compound.
Diagram 2: Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Data Presentation
Table 1: Example Data from a Forced Degradation Study
| Time (hours) | % this compound Remaining (0.1 M HCl, 60°C) | % Degradation Product 1 (6-Amino-4-methylnicotinic acid) |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.5 |
| 8 | 81.3 | 18.7 |
| 24 | 65.4 | 34.6 |
Note: This is example data and will vary based on experimental conditions.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. longdom.org [longdom.org]
- 4. ijsdr.org [ijsdr.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. mdpi.com [mdpi.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. veeprho.com [veeprho.com]
Optimizing reaction time and temperature for aminonicotinonitrile synthesis
Welcome to the technical support center for aminonicotinonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the common challenges in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2-aminonicotinonitrile?
There are several established methods for synthesizing 2-aminonicotinonitrile and its derivatives. A prevalent and versatile approach involves a one-pot condensation reaction. One common pathway utilizes chalcones (derived from acetophenones and aldehydes) which are then reacted with malononitrile and ammonium acetate in a refluxing solvent like ethanol.[1] Another classical approach is the reaction of a 1,1,3,3-tetraalkoxypropane with malononitrile in the presence of an anhydride, followed by treatment with ammonia.[2] More recent methods have also explored base-mediated annulations of α-keto vinyl azides and α,α-dicyanoalkenes.[3]
Q2: What is the general reaction mechanism for the synthesis from chalcones?
The synthesis of 2-aminonicotinonitriles often proceeds via a multi-step mechanism. While the exact pathway can vary with catalysts and substrates, a plausible mechanism involves several key stages. Initially, a Michael addition of the malononitrile carbanion to the chalcone occurs. This is followed by an intramolecular cyclization and subsequent dehydration and aromatization (oxidation) to form the stable pyridine ring. The amino group is typically introduced via ammonium acetate, which serves as both a catalyst and the nitrogen source.[3][4]
Reaction Pathway Overview
Caption: Simplified workflow for 2-aminonicotinonitrile synthesis.
Q3: Which reaction parameters are most critical for optimization?
The success of aminonicotinonitrile synthesis hinges on the careful control of several parameters. Temperature and reaction time are intrinsically linked and are the most critical factors to optimize for achieving high yield and purity. Other important variables include the choice of solvent, the type and concentration of the catalyst, and the stoichiometry of the reactants.[5][6]
Troubleshooting Guide: Optimizing Reaction Time and Temperature
This section addresses specific issues you may encounter during your experiments, with a focus on resolving problems by optimizing time and temperature.
Problem 1: Low or No Yield of 2-Aminonicotinonitrile
A low yield is one of the most common challenges. The root cause often lies in suboptimal reaction kinetics or competing side reactions.
Possible Cause 1: Incomplete Reaction The reaction may not have proceeded to completion, leaving significant amounts of starting material.
-
Expert Analysis: Chemical reactions require a certain amount of activation energy and time. If the temperature is too low, the reaction rate will be very slow, requiring an impractically long time to reach completion.[7] Conversely, a reaction time that is too short will not allow for the full conversion of reactants.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product over time.
-
Increase Reaction Time: If starting materials are still present after the initially planned duration, extend the reaction time.
-
Increase Temperature: If extending the time is ineffective or too slow, consider increasing the reaction temperature in increments of 10°C. Be cautious, as excessively high temperatures can promote side reactions.[5] For instance, some syntheses are conducted at room temperature, while others require heating to reflux (e.g., 30-75°C or higher).[2][5]
-
Possible Cause 2: Degradation of Reactants or Product High temperatures can sometimes lead to the decomposition of sensitive starting materials or the desired product.
-
Expert Analysis: The stability of organic molecules is finite. The pyridine ring in aminonicotinonitrile is relatively stable, but starting materials like chalcones or intermediates can be sensitive to heat. High temperatures can promote polymerization or other degradation pathways.[7]
-
Solution:
-
Run a Temperature Screen: Set up several small-scale reactions at different temperatures (e.g., 40°C, 60°C, 80°C) and monitor the appearance of the product versus any new, unidentified spots on a TLC plate.
-
Stepwise Temperature Profile: Consider starting the reaction at a lower temperature and then gradually increasing it after an initial period.
-
Possible Cause 3: Competing Side Reactions The formation of unwanted byproducts can consume reactants and reduce the final yield.
-
Expert Analysis: Side reactions often have different activation energies than the desired reaction. For example, self-condensation of a starting ketone or aldehyde can compete with the intended reaction pathway.[5] The prevalence of these side reactions can be highly dependent on temperature.
-
Solution:
-
Analyze the Crude Mixture: Use NMR or LC-MS to identify the structure of major byproducts. Understanding what is being formed is key to preventing it.
-
Lower the Temperature: Often, side reactions become more significant at higher temperatures. Running the reaction at a milder temperature for a longer duration can favor the desired product.[8]
-
Optimize Reagent Addition: In some cases, adding one reagent slowly to the reaction mixture can maintain its low concentration and suppress side reactions.
-
Troubleshooting Workflow: Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Problem 2: The Reaction is Too Slow
A sluggish reaction is inefficient and can increase the risk of reactant degradation over long periods.
-
Expert Analysis: The reaction rate is governed by the Arrhenius equation, which indicates an exponential relationship between temperature and the rate constant. A modest increase in temperature can lead to a significant acceleration of the reaction.[9]
-
Solution:
-
Systematic Temperature Increase: Cautiously increase the reaction temperature. The table below illustrates the potential impact of temperature on reaction time. Monitor for byproduct formation at each new temperature.
-
Solvent Choice: Ensure the solvent is appropriate. Polar aprotic solvents like DMF or DMSO can sometimes accelerate reactions, but this must be tested empirically.[5] Some syntheses may even benefit from refluxing in absolute ethanol.[1]
-
Catalyst Efficiency: Verify that the catalyst is active and used in the correct amount. For example, using an excess of ammonium acetate (e.g., 3-50 fold) can be beneficial.[1][2]
-
Table 1: Illustrative Effect of Temperature on Reaction Outcome
| Temperature (°C) | Reaction Time (hours) | Conversion (%) | Purity (%) | Observations |
| 40 | 24 | 65 | 95 | Slow conversion, but very clean reaction. |
| 60 | 12 | 90 | 92 | Good balance of rate and purity. |
| 80 (Reflux) | 4 | >98 | 85 | Fast reaction, but noticeable increase in byproducts. |
| 100 | 2 | >98 | 70 | Very fast, but significant byproduct formation and potential for degradation. |
Note: Data is illustrative and will vary based on specific substrates and conditions.
Experimental Protocols
Protocol 1: General Synthesis of a 2-Amino-4,6-diaryl-nicotinonitrile
This protocol is adapted from established literature for the synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives.[1]
Materials:
-
Substituted Chalcone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium Acetate (3 mmol)
-
Absolute Ethanol (15-20 mL)
Procedure:
-
Combine the chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Add absolute ethanol (15-20 mL) to the flask.
-
Heat the mixture to reflux with stirring. The optimal temperature is typically the boiling point of ethanol (~78°C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 8-12 hours (overnight).[1]
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates upon cooling. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove residual impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the pure 2-aminonicotinonitrile derivative.[10]
Protocol 2: Systematic Optimization of Temperature and Time
This workflow allows you to efficiently determine the optimal conditions for your specific substrates.
Procedure:
-
Setup: Prepare five identical small-scale reactions according to Protocol 1 in parallel reaction vials or flasks.
-
Temperature Variation: Place each reaction at a different, constant temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C) using a heating block or parallel synthesizer.
-
Time-Point Sampling: At set intervals (e.g., 2h, 4h, 8h, 12h, 24h), take a small aliquot from each reaction mixture.
-
Analysis:
-
Dilute each aliquot and analyze by HPLC or LC-MS to determine the percentage of product formed and the amount of starting material remaining.
-
This will generate a dataset of conversion vs. time for each temperature.
-
-
Evaluation:
-
Identify the temperature that gives the highest conversion in the shortest amount of time.
-
Crucially, analyze the purity of the product at each time point. The optimal condition is the one that provides the best balance of high yield, high purity, and reasonable reaction time. For example, a reaction at 60°C for 12 hours might be preferable to one at 80°C for 4 hours if the former yields a much cleaner product, simplifying purification.[9]
-
References
- 1. mdpi.com [mdpi.com]
- 2. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 3. Base-mediated synthesis of highly functionalized 2-aminonicotinonitriles from α-keto vinyl azides and α,α-dicyanoalkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Crystallographic Guide to 6-Amino-4-methylnicotinonitrile Derivatives for Advanced Drug Discovery
This guide provides an in-depth crystallographic comparison of several key derivatives of 6-amino-4-methylnicotinonitrile, a scaffold of significant interest in medicinal chemistry. By examining the subtle yet impactful structural variations revealed through X-ray crystallography, researchers and drug development professionals can gain critical insights into structure-activity relationships (SAR), guiding the rational design of more potent and selective therapeutic agents. While the crystal structure of the parent compound, this compound, is not publicly available, this guide will utilize a selection of its structurally elucidated derivatives as benchmarks for comparison.
The nicotinonitrile core is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets.[1] The derivatives explored herein showcase the modulation of the core structure through the introduction of various substituents, leading to distinct crystal packing arrangements and intermolecular interactions that can profoundly influence their physicochemical properties and biological activities. These activities span a wide therapeutic spectrum, including antitumor, antimicrobial, analgesic, and anti-inflammatory applications.[2][3][4][5]
Comparative Crystallographic Data of Selected 6-Aminonicotinonitrile Derivatives
The following table summarizes the key crystallographic parameters for a selection of 6-aminonicotinonitrile derivatives, offering a direct comparison of their solid-state structures. These derivatives have been chosen based on the availability of high-quality, single-crystal X-ray diffraction data.
| Derivative Name | 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile | 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile | 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile | 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile |
| Chemical Formula | C₁₉H₁₅N₃O | C₂₁H₁₉N₃O₂ | C₁₈H₁₅N₃OS | C₁₈H₁₁Cl₂N₃ |
| Molecular Weight | 301.34 g/mol | 345.39 g/mol | 321.38 g/mol | 352.21 g/mol |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | - |
| Space Group | P2₁/c | P2₁/c | Pca2₁ | - |
| Unit Cell Dimensions | a = 10.9448(12) Åb = 18.960(2) Åc = 7.4738(8) Åβ = 94.743(2)° | a = 5.3924(2) Åb = 16.5111(5) Åc = 20.1415(6) Åβ = 91.315(2)° | a = 7.0751(12) Åb = 20.843(4) Åc = 20.983(4) Å | - |
| Key Dihedral Angles | Pyridine/4-aminophenyl: 11.50(7)°Pyridine/phenyl: 43.36(8)° | Pyridine/4-aminophenyl: 14.46(9)°Pyridine/4-ethoxyphenyl: 34.67(8)° | Pyridyl/4-aminophenyl: 25.22(10)°Pyridyl/thiophene: 24.80(16)° | - |
| Hydrogen Bonding | N-H···N interactions forming wave-like sheets. | N-H···N interactions forming chains. | N-H···N interactions forming chains. | Hydrogen bond interactions between molecules. |
| Reference | [4][6] | [2][7] | [8][9] | [10] |
Analysis of Structural Data:
The comparative data highlights how modifications to the substituents at the 2, 4, and 6 positions of the nicotinonitrile core lead to significant changes in the crystal packing and intermolecular interactions. For instance, the planarity between the central pyridine ring and its aromatic substituents, as indicated by the dihedral angles, varies considerably. The near co-planarity in 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile suggests a more conjugated system compared to the more twisted conformation of 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. These conformational differences can directly impact the molecule's ability to fit into a binding pocket of a target protein.
Furthermore, the hydrogen bonding patterns are a critical determinant of the crystal lattice. The formation of sheets in one derivative versus chains in another can influence properties such as solubility and dissolution rate, which are key parameters in drug development.
Experimental Protocol: A Generalized Workflow for X-ray Crystallography of 6-Aminonicotinonitrile Derivatives
The following protocol provides a generalized, step-by-step methodology for obtaining single-crystal X-ray diffraction data for novel this compound derivatives. This protocol is a composite based on methodologies reported in the literature for similar compounds and represents a self-validating system for achieving high-quality crystallographic data.
1. Synthesis and Purification:
-
Rationale: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol:
-
Synthesize the target 6-aminonicotinonitrile derivative using an appropriate synthetic route, often involving the condensation of a chalcone with malononitrile in the presence of a base.[4]
-
Purify the crude product using column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/methanol mixtures).
-
Confirm the purity and identity of the compound using techniques such as NMR spectroscopy and mass spectrometry.
-
2. Crystal Growth:
-
Rationale: The selection of an appropriate crystallization technique and solvent system is crucial for obtaining single crystals of sufficient size and quality for X-ray diffraction. Slow evaporation is a common and effective method for small organic molecules.
-
Protocol:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a combination thereof) to near saturation at room temperature or with gentle heating.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly and undisturbed in a loosely covered vial or beaker over several days to weeks.
-
Visually inspect the vessel regularly for the formation of well-defined single crystals.
-
3. X-ray Data Collection:
-
Rationale: The quality of the diffraction data is directly dependent on the instrumentation and the data collection strategy. Using a modern diffractometer with a sensitive detector is essential for obtaining high-resolution data.
-
Protocol:
-
Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects.
-
Mount the crystal on a suitable goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer (e.g., a Bruker APEXII CCD area-detector diffractometer).
-
Collect a series of diffraction images at a controlled temperature (e.g., 100 K or 298 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Process the raw diffraction data, including integration of reflection intensities and application of corrections for absorption.
-
4. Structure Solution and Refinement:
-
Rationale: The final step involves converting the diffraction data into a three-dimensional model of the molecule's electron density and refining the atomic positions to best fit the experimental data.
-
Protocol:
-
Solve the crystal structure using direct methods or Patterson methods, typically implemented in software packages like SHELXS.
-
Refine the structural model against the experimental data using full-matrix least-squares on F², as implemented in software like SHELXL.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Validate the final crystal structure using tools like PLATON and check for any inconsistencies or errors.
-
Workflow Diagram:
Caption: Generalized workflow for the X-ray crystallography of 6-aminonicotinonitrile derivatives.
Structure-Activity Relationship (SAR) Insights and Drug Development Implications
The nicotinonitrile scaffold is a versatile platform for drug design, with derivatives exhibiting a wide array of biological activities.[1] The crystallographic data presented in this guide provides a structural basis for understanding these activities.
Key Interaction Pathways:
Caption: Relationship between molecular structure, intermolecular interactions, and biological activity.
The amino group at the 6-position and the nitrogen atom of the pyridine ring are key hydrogen bond donors and acceptors, respectively. The cyano group can also participate in hydrogen bonding. The aromatic substituents at the 2- and 4-positions are critical for engaging in π-π stacking and hydrophobic interactions with the target protein.
The specific conformations and intermolecular interactions observed in the crystal structures of the derivatives in this guide can be used to build pharmacophore models and guide in silico screening for new derivatives with improved binding affinity and selectivity. For example, the dihedral angles between the pyridine core and its substituents are crucial for defining the overall shape of the molecule and its complementarity to the binding site.
Conclusion
This comparative guide underscores the power of X-ray crystallography in elucidating the subtle structural nuances of this compound derivatives. The presented data and protocols provide a valuable resource for researchers in the field of drug discovery, enabling a more rational and structure-guided approach to the design of novel therapeutics based on this privileged scaffold. The insights gained from the solid-state structures of these compounds are instrumental in understanding their physicochemical properties and biological activities, ultimately accelerating the development of new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-(4-Amino-phen-yl)-2-eth-oxy-4-(2-thien-yl)nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.aalto.fi [research.aalto.fi]
A Comparative Guide to the Synthesis of 6-Amino-4-methylnicotinonitrile for Researchers and Drug Development Professionals
Introduction: The Significance of 6-Amino-4-methylnicotinonitrile
This compound, also known as 2-Amino-5-cyano-4-picoline, is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique arrangement of amino, cyano, and methyl functional groups on a pyridine scaffold makes it a versatile precursor for the synthesis of a wide array of more complex molecules with diverse biological activities. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the most pertinent methods for the synthesis of this valuable compound, offering detailed experimental protocols and field-proven insights to inform your selection of the most appropriate synthetic strategy.
Method 1: Cyanation of a Halogenated Pyridine Precursor
This classical approach relies on the nucleophilic substitution of a halogen atom on a pre-functionalized pyridine ring with a cyanide group. A common starting material for this route is 5-bromo-4-methyl-pyridin-2-ylamine. The core principle of this method is the displacement of the bromide with a cyanide anion, typically using a copper(I) cyanide salt, a reaction known as the Rosenmund-von Braun reaction.
Reaction Mechanism
The reaction is believed to proceed through an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination of the product. The use of a high-boiling polar aprotic solvent like DMF or DMA facilitates the reaction by dissolving the reactants and promoting the necessary ionic interactions.
Detailed Experimental Protocol
A mixture of 2-amino-5-bromo-4-methylpyridine (10.7 mmol) and copper(I) cyanide (12.3 mmol) in 2.5 mL of dimethylformamide (DMF) is refluxed for 4 hours. After cooling to room temperature, a solution of sodium cyanide (2.15 g) in 6.5 mL of water is added, and the mixture is stirred and extracted with ethyl acetate. The organic layer is washed with 10% aqueous copper(I) cyanide solution and brine. After drying and removal of the solvent under reduced pressure, the crude product is purified by silica gel chromatography (ethyl acetate/hexane = 1:1) to yield this compound.
Performance Analysis
| Parameter | Value/Observation |
| Yield | 58% |
| Purity | High after chromatography |
| Scalability | Moderate; use of cyanide salts requires stringent safety measures. |
| Cost-Effectiveness | Dependent on the cost of the starting bromopyridine. |
| Safety & Environmental | Use of toxic cyanide salts is a major drawback. |
Expert Insights
This method is a reliable and well-established route. However, the toxicity of copper and cyanide salts necessitates specialized handling and waste disposal procedures, making it less ideal for large-scale, environmentally friendly production. The work-up procedure is also relatively complex, involving multiple extractions and chromatographic purification.
Method 2: Two-Step Synthesis from Acyclic Precursors via a Chlorinated Intermediate
This approach builds the pyridine ring from acyclic starting materials and then introduces the amino group in a subsequent step. A key intermediate in this pathway is 2-chloro-4-methylnicotinonitrile.
Step 2a: Synthesis of 2-Chloro-4-methylnicotinonitrile
This intermediate can be synthesized from (E)-4-(dimethylamino)-3-buten-2-one and malononitrile. The reaction proceeds via a condensation reaction followed by chlorination and ring closure.
(E)-4-(dimethylamino)-3-buten-2-one (0.204 mol) and malononitrile (0.2 mol) are reacted in methanol in the presence of a catalytic amount of β-alanine acetate. The reaction mixture is stirred at room temperature for 24 hours. The resulting intermediate, 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide, is then reacted with a mixture of phosphorus oxychloride (1.5 eq) and phosphorus pentachloride (0.5 eq) at reflux to effect chlorination and cyclization, yielding 2-chloro-4-methylnicotinonitrile. The product can be purified by extraction and evaporation of the solvent.
Step 2b: Amination of 2-Chloro-4-methylnicotinonitrile
The final step involves the nucleophilic aromatic substitution of the chlorine atom with an amino group. This is typically achieved by heating the chlorinated precursor with ammonia in a suitable solvent.
2-Chloro-4-methylnicotinonitrile is heated with a solution of ammonia in a solvent such as ethanol in a sealed vessel. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified, typically by recrystallization or column chromatography, to afford this compound.
Performance Analysis
| Parameter | Value/Observation |
| Yield | Step 2a: ~75% for the intermediate; Step 2b: Typically high |
| Purity | Good, with purification at each step. |
| Scalability | Good; avoids highly toxic reagents like cyanides in the final step. |
| Cost-Effectiveness | Relies on readily available and relatively inexpensive starting materials. |
| Safety & Environmental | Use of phosphorus oxychloride and phosphorus pentachloride requires caution. |
Expert Insights
This two-step approach offers a potentially safer and more scalable alternative to Method 1, as it avoids the direct use of metal cyanides in the final stages. The starting materials are commercially available and the reaction conditions are generally amenable to industrial scale-up. The key challenge lies in optimizing the amination step to achieve high conversion and minimize side products.
Method 3: One-Pot Multi-Component Synthesis (Hypothetical Adaptation)
While a specific one-pot synthesis for this compound is not extensively documented in readily available literature, the principles of multi-component reactions (MCRs) for the synthesis of related substituted pyridines suggest a plausible and highly efficient approach. This method would involve the condensation of simpler, acyclic precursors in a single reaction vessel.
Conceptual Reaction Scheme
A hypothetical one-pot reaction could involve the condensation of a β-keto-nitrile, an enamine, and a source of ammonia. For instance, the reaction of acetoacetonitrile, an enol ether of acetone, and ammonia in the presence of a suitable catalyst could potentially lead to the formation of the desired pyridine ring system in a single step.
Anticipated Performance Analysis
| Parameter | Anticipated Value/Observation |
| Yield | Potentially high, as MCRs are known for their efficiency. |
| Purity | May require significant purification to remove byproducts. |
| Scalability | Excellent, due to the one-pot nature and reduction of intermediate handling. |
| Cost-Effectiveness | High, as it would use simple and inexpensive starting materials. |
| Safety & Environmental | "Green" potential by minimizing solvent use and waste generation. |
Expert Insights
The development of a robust one-pot synthesis for this compound represents a significant opportunity for process chemists. The key challenges would be in identifying the optimal combination of starting materials, catalyst, and reaction conditions to achieve high selectivity and yield. Success in this area would offer a highly atom-economical and environmentally friendly route to this important building block.
Comparative Summary of Synthesis Methods
| Feature | Method 1: Cyanation | Method 2: Two-Step from Acyclic Precursors | Method 3: One-Pot MCR (Hypothetical) |
| Starting Materials | Halogenated Pyridine | Acyclic Ketones/Nitriles | Simple Acyclic Precursors |
| Number of Steps | 1 | 2 | 1 |
| Key Reagents | Copper Cyanide | POCl₃/PCl₅, Ammonia | Catalyst, Simple Precursors |
| Overall Yield | Moderate (58%) | Good (Potentially >60%) | Potentially High |
| Scalability | Moderate | Good | Excellent |
| Safety Concerns | High (Cyanide) | Moderate (Chlorinating Agents) | Low to Moderate |
| Environmental Impact | High (Heavy Metal Waste) | Moderate | Low |
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the core transformations.
Caption: Comparative overview of the synthetic routes to this compound.
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound is contingent upon the specific requirements of the research or development program.
-
For small-scale laboratory synthesis where the starting bromopyridine is readily available, Method 1 (Cyanation) offers a direct, albeit hazardous, route.
-
For larger-scale production with a focus on safety and scalability, Method 2 (Two-Step Synthesis) presents a more attractive option, utilizing less toxic reagents in the final step and starting from more economical acyclic precursors.
-
For future process development and green chemistry initiatives, the exploration of a One-Pot Multi-Component Reaction (Method 3) is highly recommended. A successful MCR would represent a significant advancement in the synthesis of this key intermediate, offering benefits in terms of efficiency, cost, and environmental impact.
Researchers and drug development professionals are encouraged to carefully evaluate these factors when selecting a synthetic strategy for this compound, ensuring that the chosen method aligns with their goals for safety, scalability, and sustainability.
A Senior Application Scientist's Guide to Purity Validation of Synthesized 6-Amino-4-methylnicotinonitrile: An HPLC-Centric Comparative Analysis
Introduction: The Imperative for Purity in Advanced Synthesis
In the landscape of pharmaceutical research and drug development, the molecular integrity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 6-Amino-4-methylnicotinonitrile, a substituted aminopyridine, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1] Its purity is paramount, as even trace impurities stemming from the synthesis—such as unreacted starting materials, isomers, or by-products—can introduce unforeseen toxicity or compromise the yield and purity of subsequent reactions.[2][3]
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of synthesized this compound. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary, indispensable technique, while also exploring Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary method for a comprehensive impurity profile. The protocols and logical frameworks presented herein are grounded in the principles of analytical method validation as outlined by the International Conference on Harmonisation (ICH) guidelines, ensuring a self-validating and trustworthy system.[4][5]
The Gold Standard: Why HPLC Dominates Purity Analysis
High-Performance Liquid Chromatography is the cornerstone of purity assessment in the pharmaceutical industry for compelling reasons.[6] Its prowess lies in its high-resolution separation of non-volatile and thermally labile compounds, which are common characteristics of complex organic molecules like this compound.[7] The fundamental principle of reversed-phase HPLC—separating analytes based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase—is exceptionally well-suited for resolving the primary compound from its structurally similar impurities.[8]
The causality for selecting HPLC is clear: it provides unparalleled accuracy and precision in quantification, essential for adhering to the stringent purity requirements (often >98%) demanded in pharmaceutical synthesis.
Experimental Protocol 1: Reversed-Phase HPLC for Purity Determination
This protocol is designed as a robust, self-validating system for the routine quality control of this compound.
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase offers the necessary hydrophobicity to retain the moderately polar analyte and separate it from potential impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic modifier sharpens peak shape and ensures consistent ionization of the amino group.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 30.0 10 Rationale: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable runtime.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak symmetry.
-
Detection Wavelength: 260 nm. Rationale: This wavelength is selected based on the UV absorbance maximum of the nicotinonitrile chromophore, providing high sensitivity.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Rationale: A higher concentration for the sample solution enhances the detection of trace impurities.
4. System Suitability (Trustworthiness Check):
-
Before sample analysis, inject the Standard Solution five times. The system is deemed ready if the following criteria are met:
-
Precision: Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.[9]
-
Peak Asymmetry (Tailing Factor): Between 0.8 and 1.5.
-
Theoretical Plates (Efficiency): Not less than 3000. This internal validation step ensures the chromatographic system is performing with the required precision and efficiency for reliable data generation.
-
5. Data Analysis:
-
Calculate the percentage purity using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
A Comparative Perspective: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the workhorse for quantifying the primary compound and non-volatile impurities, a comprehensive purity profile often necessitates examining potential volatile contaminants.[7] Residual solvents from the synthesis (e.g., ethanol, acetonitrile, DMF) or volatile by-products are blind spots for typical reversed-phase HPLC methods. Here, GC-MS provides an orthogonal and invaluable perspective.
GC-MS separates compounds based on their volatility and interaction with a stationary phase in a capillary column, followed by ionization and mass-based detection. Its primary advantage is its exceptional sensitivity for volatile and semi-volatile species and its ability to provide structural information from the mass spectrum, aiding in the definitive identification of unknown impurities.[10]
Experimental Protocol 2: Headspace GC-MS for Residual Solvent & Volatile Impurity Analysis
1. Instrumentation:
-
Gas Chromatograph with a Headspace Autosampler and a Mass Spectrometric detector (GC-MS).
2. Chromatographic Conditions:
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness). Rationale: This column phase is specifically designed for the analysis of residual solvents.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector: Split mode (Split ratio 10:1), Temperature 250 °C.
3. Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
4. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
5. Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal the vial.
6. Data Analysis:
-
Identify residual solvents by comparing retention times and mass spectra to a library or a reference standard mixture. Quantify against a standard of the identified solvent. Identify other volatile impurities by library matching of their mass spectra.
Quantitative Data Summary: HPLC vs. GC-MS
The following table presents a clear comparison of the two techniques, populated with representative data that might be obtained from the analysis of a high-purity batch of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid stationary phase. |
| Primary Application | Quantifying the main compound and non-volatile, thermally labile impurities. | Identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[7] |
| Advantages | High resolution and sensitivity; excellent quantitative accuracy; suitable for a wide range of compounds.[6][8] | Provides structural information (mass spectrum); extremely sensitive for volatile compounds. |
| Limitations | May not detect highly volatile impurities; requires reference standards for definitive impurity identification. | Analyte must be volatile and thermally stable (or require derivatization); less precise for main component assay. |
| Typical Purity Result | > 99.5% (by area normalization) | < 500 ppm Total Volatile Impurities (e.g., Acetonitrile: 150 ppm, Ethanol: 200 ppm) |
| Suitability for Analyte | Excellent. The primary method for assay and impurity profiling. | Complementary. Essential for a complete purity profile but not for the main component assay. |
Decision Logic for a Comprehensive Purity Validation Strategy
The choice of analytical technique is not a matter of mutual exclusion but of strategic synergy. A robust validation plan leverages the strengths of multiple orthogonal methods to ensure a complete understanding of the compound's purity profile.
Conclusion
Validating the purity of synthesized this compound is a critical, multi-faceted task that underpins its successful application in research and development. While reversed-phase HPLC stands as the definitive gold standard for assay and the quantification of non-volatile impurities, a truly rigorous assessment is incomplete without a complementary technique. The strategic use of GC-MS to probe for volatile contaminants provides an orthogonal layer of quality assurance. By integrating these self-validating protocols and leveraging their distinct advantages, researchers can ensure the highest degree of confidence in the molecular integrity of their synthesized intermediates, thereby safeguarding the quality and reliability of their scientific outcomes.
References
- 1. This compound | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
A Comparative Guide to 6-Amino-4-methylnicotinonitrile and Other Aminopyridines in Synthesis
Introduction: The Versatility of Aminopyridines in Modern Chemistry
Aminopyridines are a cornerstone class of heterocyclic compounds that have garnered significant attention across the chemical sciences, particularly in drug discovery and materials science.[1][2] Their unique bifunctional nature, possessing both a nucleophilic amino group and a basic pyridine ring nitrogen, makes them exceptionally versatile building blocks for the synthesis of complex molecular architectures.[3] The strategic placement of the amino group and other substituents on the pyridine ring profoundly influences the molecule's electronic properties, basicity, and steric hindrance, thereby dictating its reactivity and suitability for various synthetic transformations.[4]
This guide provides an in-depth comparison of 6-Amino-4-methylnicotinonitrile with other common aminopyridines, offering insights into their relative performance in key synthetic applications. By examining their physicochemical properties and reactivity in the context of established synthetic methodologies, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection of the optimal aminopyridine for their specific synthetic goals.
Physicochemical Properties: A Tale of Isomers and Substituents
The reactivity of an aminopyridine in a synthetic protocol is intrinsically linked to its fundamental physicochemical properties. The position of the amino group, in particular, governs the basicity of the pyridine nitrogen and the nucleophilicity of the exocyclic amine. The table below summarizes key properties of this compound alongside three common aminopyridine isomers.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | Boiling Point (°C) |
| This compound | 133.15[5] | Not readily available | 318[6] | |
| 2-Aminopyridine | 94.11[7] | 6.86[4] | 204-210[3] | |
| 3-Aminopyridine | 94.12[8] | 5.98[1] | 251[8] | |
| 4-Aminopyridine | 94.12[8] | 9.17[4] | 273 |
Analysis of Properties:
-
Basicity (pKa): 4-Aminopyridine is the most basic of the simple isomers due to resonance stabilization of the pyridinium ion.[1][4] Conversely, 3-aminopyridine is the least basic. The basicity of 2-aminopyridine is intermediate. While the pKa of this compound is not widely reported, the presence of the electron-withdrawing nitrile group at the 3-position is expected to significantly decrease the basicity of the pyridine nitrogen compared to 2-aminopyridine. The methyl group at the 4-position will have a modest electron-donating effect.
-
Nucleophilicity: The nucleophilicity of the exocyclic amino group is also influenced by the substitution pattern. In this compound, the nitrile group's electron-withdrawing nature will reduce the nucleophilicity of the 6-amino group.
Comparative Performance in Heterocycle Synthesis: A Case Study in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient transformations that allow for the construction of complex molecules in a single step, aligning with the principles of green chemistry. The synthesis of highly substituted aminopyridines and related fused heterocyclic systems often employs MCRs where aminopyridine derivatives can act as key building blocks.
Representative Reaction: Synthesis of Substituted Nicotinonitriles
A common and powerful method for synthesizing substituted 2-aminonicotinonitrile derivatives is the three-component reaction between a chalcone, malononitrile, and ammonium acetate.[9] This reaction can be adapted to compare the reactivity of different aminopyridine precursors by replacing ammonium acetate with the aminopyridine of interest, which would then be incorporated into the final product.
Caption: Generalized workflow for the multi-component synthesis of substituted pyridine derivatives.
Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile (as a model)
This protocol is adapted from a known procedure for the synthesis of 2-amino-4,6-diphenylnicotinonitriles and serves as a template for comparing different aminopyridine precursors.[9]
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Acetophenone (1.20 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Ammonium acetate (2.31 g, 30 mmol)
-
Absolute Ethanol (50 mL)
-
10% Alcoholic NaOH
Procedure:
-
Chalcone Synthesis: In a flask, dissolve benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol. Add 10% alcoholic NaOH dropwise with stirring at room temperature until a precipitate forms. Stir for an additional 2 hours. Filter the solid chalcone, wash with cold ethanol, and dry.
-
Nicotinonitrile Synthesis: In a round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol) in absolute ethanol (20 mL).
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure 2-amino-4,6-diphenylnicotinonitrile.
Comparative Reactivity and Discussion
When substituting ammonium acetate with different aminopyridines in a similar MCR, their inherent reactivity differences become apparent.
| Aminopyridine Precursor | Expected Reactivity | Rationale |
| This compound | Moderate | The amino group is sterically hindered by the adjacent methyl group and its nucleophilicity is reduced by the electron-withdrawing nitrile group. However, it can still participate in cyclization reactions. |
| 2-Aminopyridine | High | The 2-amino group is readily available for reaction, and the pyridine nitrogen can participate in activating the other reactants.[2] |
| 3-Aminopyridine | Moderate to Low | The 3-amino group is less sterically hindered but also less activated compared to the 2- and 4-positions. Its participation in the reaction would depend on the specific mechanism. |
| 4-Aminopyridine | High | The 4-amino group is highly nucleophilic due to resonance effects, making it a very reactive precursor in many condensation reactions.[4] |
Causality behind Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves the reactants and allows for heating to reflux to drive the reaction to completion.
-
Catalyst/Nitrogen Source: Ammonium acetate serves as both a catalyst and a source of ammonia for the formation of the pyridine ring. When using an aminopyridine as a reactant, it would serve as the nitrogen source for the newly formed ring.
-
Reaction Time: The overnight reflux is a standard procedure to ensure the reaction goes to completion, especially when dealing with multi-component reactions that may have slower kinetics.
The Thorpe-Ziegler Reaction: A Pathway to Fused Heterocycles
The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic ketones and enamines from dinitriles.[10][11] This intramolecular cyclization is particularly relevant when considering the synthetic utility of this compound, which contains a nitrile group that can participate in such transformations.
Caption: Simplified mechanism of the Thorpe-Ziegler reaction.
The presence of the nitrile group in this compound opens up possibilities for its use in Thorpe-Ziegler type cyclizations to construct fused heterocyclic systems, such as pyrazolopyridines or pyridopyrimidines.[12][13] The reactivity in such reactions would be compared to other cyano-substituted pyridines, where the electronic environment of the nitrile group and the acidity of the alpha-protons would be key determining factors.
Conclusion: Strategic Selection of Aminopyridines for Synthetic Success
The choice of an aminopyridine building block is a critical decision in the design of a synthetic route. This guide has highlighted that while simple isomers like 2-, 3-, and 4-aminopyridine offer a range of basicity and nucleophilicity, substituted derivatives like This compound provide a unique combination of functional groups that can be exploited for more complex transformations.
The methyl and nitrile substituents in this compound modulate its reactivity, offering both challenges and opportunities. While its amino group may be less nucleophilic than that of unsubstituted aminopyridines, the presence of the nitrile function allows for participation in powerful C-C bond-forming reactions like the Thorpe-Ziegler cyclization. Ultimately, the optimal aminopyridine for a given synthesis will depend on the specific reaction, the desired product, and the need to balance electronic and steric factors. A thorough understanding of the properties and reactivity of these versatile building blocks is paramount for the efficient and successful synthesis of novel chemical entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. mdpi.com [mdpi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 12. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 6-Amino-4-methylnicotinonitrile derivatives
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 6-Amino-4-methylnicotinonitrile Derivatives as Kinase Inhibitors
Introduction: The Versatile this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active compounds.[1] Its pyridine ring system, decorated with a strategic arrangement of amino, methyl, and nitrile functional groups, provides a unique template for designing potent and selective inhibitors of various enzymes, particularly protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into how modifications of this core structure influence their biological activity. We will delve into the synthesis of these derivatives, present comparative biological data, and elucidate the key structural features that govern their potency and selectivity as kinase inhibitors.
The Core Scaffold: A Foundation for Potent Kinase Inhibition
The this compound scaffold possesses several key features that contribute to its efficacy as a kinase inhibitor. The pyridine nitrogen and the 6-amino group can act as hydrogen bond donors and acceptors, facilitating crucial interactions within the ATP-binding pocket of kinases. The nitrile group at the 3-position is a strong electron-withdrawing group that can also participate in hydrogen bonding. The methyl group at the 4-position can be modified to probe steric pockets and enhance binding affinity.
Comparative Analysis of this compound Derivatives
The biological activity of this compound derivatives can be finely tuned by systematic modifications at various positions of the core scaffold. The following sections will explore the SAR of these derivatives by examining substitutions at the 6-amino group, the 4-methyl group, and the pyridine ring itself.
Modifications at the 6-Amino Group: Exploring the Impact of Substituent Size and Nature
The 6-amino group is a critical interaction point with the target kinase. Modifications at this position can significantly impact binding affinity and selectivity.
| Compound | R Group (at 6-amino) | Target Kinase | IC50 (nM) | Reference |
| 1a | -H | Tyrosine Kinase | 890 | [2] |
| 1b | -COCH3 | Tyrosine Kinase | 520 | [2] |
| 1c | -COPh | Tyrosine Kinase | 311 | [2] |
| 1d | Fused Pyrazole Ring | Pim-1 Kinase | 280 | [3] |
As evidenced in the table, acylation of the 6-amino group generally leads to an increase in potency against tyrosine kinases, with the benzoyl group (1c) providing a significant enhancement in activity compared to the unsubstituted analog (1a).[2] This suggests that the aromatic ring of the benzoyl group may be involved in additional hydrophobic or pi-stacking interactions within the active site. Furthermore, the formation of a fused pyrazole ring (1d) results in a potent Pim-1 kinase inhibitor, highlighting the potential for creating highly specific inhibitors through strategic ring fusion.[3]
Modifications at the 4-Position: The Role of Steric Bulk and Lipophilicity
The 4-position of the nicotinonitrile ring offers an opportunity to probe the steric and lipophilic requirements of the kinase binding pocket.
| Compound | R Group (at C4) | Target Kinase | IC50 (µM) | Reference |
| 2a | -CH3 | FGFR4 | >10 | [4] |
| 2b | -CF3 | FGFR4 | 5.2 | [4] |
| 2c | -Ph | FGFR4 | 1.8 | [4] |
| 2d | -4-methoxyphenyl | FGFR4 | 0.9 | [4] |
The data clearly indicates that increasing the steric bulk and lipophilicity at the 4-position enhances the inhibitory activity against FGFR4.[4] The simple methyl group in compound 2a shows minimal activity. Replacing it with a trifluoromethyl group (2b) or a phenyl group (2c) leads to a notable increase in potency. The most active compound in this series, 2d, features a 4-methoxyphenyl group, suggesting that the methoxy substituent may be forming a favorable interaction, possibly a hydrogen bond, with a residue in the kinase active site.
Substitutions on the Pyridine Ring: Fine-Tuning Electronic Properties and Selectivity
Introducing substituents onto the pyridine ring can modulate the electronic properties of the scaffold and introduce new points of interaction, thereby influencing both potency and selectivity.
| Compound | Substitution on Pyridine Ring | Target Kinase | IC50 (µM) | Reference |
| 3a | None | GSK-3β | 7.5 | [5] |
| 3b | 5-Cl | GSK-3β | 2.1 | [5] |
| 3c | 5-F | GSK-3β | 3.4 | [5] |
| 3d | 5-Br | GSK-3β | 1.9 | [5] |
The introduction of a halogen atom at the 5-position of the pyridine ring generally improves the inhibitory activity against GSK-3β.[5] The chloro (3b) and bromo (3d) substituents provide the most significant enhancement in potency. This suggests that an electron-withdrawing group at this position is beneficial for activity, potentially by modulating the pKa of the pyridine nitrogen or by engaging in halogen bonding interactions within the active site.
Experimental Protocols
General Synthesis of 6-Amino-4-aryl-nicotinonitrile Derivatives
A common synthetic route to 6-amino-4-aryl-nicotinonitrile derivatives involves a one-pot, three-component reaction of an appropriate aromatic aldehyde, malononitrile, and ammonium acetate in a suitable solvent like ethanol or acetic acid.
Step-by-Step Protocol:
-
To a solution of the aromatic aldehyde (1 mmol) in absolute ethanol (20 mL), add malononitrile (1.2 mmol) and ammonium acetate (1.5 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired 6-amino-4-aryl-nicotinonitrile derivative.
In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)
The inhibitory activity of the synthesized compounds against a specific kinase is typically evaluated using an in vitro kinase assay.
Step-by-Step Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100).
-
In a 96-well plate, add the kinase enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (e.g., 10 µM).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
Caption: Key SAR trends for this compound derivatives.
Caption: General synthetic workflow for 6-amino-4-aryl-nicotinonitrile derivatives.
Conclusion
The this compound scaffold has proven to be a highly versatile template for the development of potent and selective kinase inhibitors. The structure-activity relationship studies reveal that modifications at the 6-amino group, the 4-position, and on the pyridine ring can significantly influence their biological activity. Specifically, acylation of the 6-amino group, increasing the steric bulk and lipophilicity at the 4-position, and introducing electron-withdrawing groups on the pyridine ring are all strategies that have been successfully employed to enhance inhibitory potency. The insights gained from these SAR studies provide a rational basis for the design of next-generation this compound derivatives with improved therapeutic profiles for the treatment of cancer and other diseases driven by aberrant kinase signaling. Further exploration of this scaffold, particularly in combination with computational modeling and structural biology, holds great promise for the discovery of novel and effective kinase inhibitors.
References
- 1. This compound | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-amino-4-(pyrimidin-4-yl)pyridones: novel glycogen synthase kinase-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 6-Amino-4-methylnicotinonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Positional Isomerism in Drug Discovery
In the intricate landscape of medicinal chemistry, the precise arrangement of functional groups on a scaffold can dramatically alter a molecule's pharmacological profile. Even a subtle shift in substituent position can impact binding affinities, metabolic stability, and overall efficacy. This guide focuses on three positional isomers of aminomethylnicotinonitrile, a class of compounds with significant potential in drug development due to the versatile chemistry of the aminopyridine and nitrile functionalities. We will explore the spectroscopic nuances of 6-Amino-4-methylnicotinonitrile and two of its key isomers: 2-Amino-4-methylnicotinonitrile and 6-Amino-5-methylnicotinonitrile. Understanding their distinct spectroscopic fingerprints is paramount for unambiguous identification, quality control, and the rational design of new chemical entities.
The three isomers under comparison are:
-
Isomer 1: this compound (CAS: 179555-10-3)[1]
-
Isomer 2: 2-Amino-4-methylnicotinonitrile (CAS: 71493-76-0)[2]
-
Isomer 3: 6-Amino-5-methylnicotinonitrile (CAS: 183428-91-3)[3]
This guide will provide a detailed comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Where direct experimental data is not publicly available, we will draw upon established principles of spectroscopy and data from closely related structures to provide reasoned expectations.
Comparative Spectroscopic Analysis
The differentiation of these isomers hinges on the unique electronic environment of each proton and carbon atom, the vibrational modes of their functional groups, their fragmentation patterns upon ionization, and their electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for distinguishing between these positional isomers. The chemical shifts (δ) of the aromatic protons and carbons, as well as the methyl protons, are highly sensitive to the position of the amino and cyano groups.
Expected ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Isomer 1 (6-Amino-4-methyl) | Isomer 2 (2-Amino-4-methyl) | Isomer 3 (6-Amino-5-methyl) |
| Methyl Protons (-CH₃) | ~2.2-2.4 ppm (s, 3H) | ~2.3-2.5 ppm (s, 3H) | ~2.1-2.3 ppm (s, 3H) |
| Aromatic Proton (H-2/H-5/H-4) | H-2: ~8.0-8.2 ppm (s, 1H) | H-5: ~7.9-8.1 ppm (d, 1H) | H-2: ~7.8-8.0 ppm (s, 1H) |
| Aromatic Proton (H-5/H-6/H-2) | H-5: ~6.4-6.6 ppm (s, 1H) | H-6: ~6.6-6.8 ppm (d, 1H) | H-4: ~7.4-7.6 ppm (s, 1H) |
| Amino Protons (-NH₂) | ~6.5-7.0 ppm (br s, 2H) | ~7.0-7.5 ppm (br s, 2H) | ~6.0-6.5 ppm (br s, 2H) |
Note: Predicted chemical shifts are based on general principles of NMR spectroscopy for substituted pyridines. Actual values may vary.
¹³C NMR Spectral Data Predictions
The ¹³C NMR spectra will show distinct chemical shifts for the seven carbon atoms in each isomer, providing a definitive fingerprint for each compound. The positions of the quaternary carbons (C-3, C-4, C-6 for Isomer 1; C-2, C-3, C-4 for Isomer 2; C-3, C-5, C-6 for Isomer 3) and the nitrile carbon will be particularly informative.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy provides valuable information about the characteristic vibrational frequencies of the functional groups present in the molecules, namely the amino (-NH₂), nitrile (-C≡N), methyl (-CH₃), and aromatic C-H and C=C bonds.
Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Isomer 1 (6-Amino-4-methyl) | Isomer 2 (2-Amino-4-methyl) | Isomer 3 (6-Amino-5-methyl) | Reference/Expected Range |
| N-H Stretch (asymm/symm) | ~3450-3300 | ~3480-3350 | ~3430-3280 | [2] |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | General |
| C-H Stretch (Aliphatic) | ~2980-2850 | ~2980-2850 | ~2980-2850 | General |
| C≡N Stretch | ~2210-2230 | ~2205-2225 | ~2215-2235 | [4] |
| C=C, C=N Stretch (Aromatic) | ~1650-1450 | ~1660-1470 | ~1640-1460 | General |
| N-H Bend | ~1640-1600 | ~1650-1610 | ~1630-1590 | [2] |
Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the isomers and characteristic fragmentation patterns that can aid in their identification.
Expected Mass Spectrometry Data
| Parameter | Isomer 1 (6-Amino-4-methyl) | Isomer 2 (2-Amino-4-methyl) | Isomer 3 (6-Amino-5-methyl) |
| Molecular Formula | C₇H₇N₃ | C₇H₇N₃ | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol |
| [M]⁺• (m/z) | 133 | 133 | 133 |
| Key Fragments (m/z) | 132 ([M-H]⁺), 118 ([M-CH₃]⁺), 106 ([M-HCN]⁺), 91 | 132 ([M-H]⁺), 118 ([M-CH₃]⁺), 106 ([M-HCN]⁺), 91 | 132 ([M-H]⁺), 118 ([M-CH₃]⁺), 106 ([M-HCN]⁺), 91 |
The fragmentation patterns are expected to be similar due to the presence of the same functional groups, however, the relative intensities of the fragment ions may differ, providing subtle clues for differentiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-systems of these aromatic molecules. The position of the absorption maxima (λmax) will be influenced by the substitution pattern on the pyridine ring.
Expected UV-Vis Absorption Data (in Ethanol)
| Parameter | Isomer 1 (6-Amino-4-methyl) | Isomer 2 (2-Amino-4-methyl) | Isomer 3 (6-Amino-5-methyl) |
| λmax 1 (nm) | ~240-250 | ~235-245 | ~245-255 |
| λmax 2 (nm) | ~310-320 | ~305-315 | ~315-325 |
The amino group, being a strong auxochrome, is expected to cause a significant bathochromic (red) shift in the absorption bands compared to unsubstituted methylnicotinonitrile. The exact λmax will depend on the position of the amino group relative to the nitrile and the pyridine nitrogen.
Experimental Protocols
The following are detailed, standardized protocols for acquiring the spectroscopic data discussed in this guide.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol 3: Mass Spectrometry (MS)
References
This guide provides a detailed comparative analysis of the biological efficacy of 6-Amino-4-methylnicotinonitrile and structurally related compounds. By synthesizing data from multiple experimental studies, we aim to provide researchers, scientists, and drug development professionals with a clear, objective overview of the therapeutic potential inherent in the nicotinonitrile scaffold, focusing on antiproliferative and antimicrobial activities.
Introduction: The Nicotinonitrile Scaffold as a "Privileged Structure"
In the landscape of medicinal chemistry, the nicotinonitrile (3-cyanopyridine) framework is recognized as a "privileged structure."[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby exhibiting a broad range of pharmacological activities. The synthetic tractability of the pyridine ring allows for extensive modification, leading to the creation of large compound libraries for screening.[1] The therapeutic relevance of this scaffold is underscored by its presence in several marketed drugs, including the kinase inhibitors Bosutinib and Neratinib, highlighting its proven value in modern pharmacology.[1]
This guide centers on this compound and compares its potential efficacy by examining published data on related aminonicotinonitrile derivatives. We will delve into their performance in preclinical assays, elucidate common mechanisms of action, and provide standardized protocols for reproducing and validating these findings.
Featured Compound Profile: this compound
This compound is a canonical example of the aminonicotinonitrile class. While extensive, direct comparative studies on this specific molecule are not widely published, its structure serves as a foundational backbone for numerous derivatives with demonstrated biological activity.
| Property | Value | Source |
| IUPAC Name | 6-amino-4-methylpyridine-3-carbonitrile | [PubChem][2] |
| CAS Number | 179555-10-3 | [PubChem][2] |
| Molecular Formula | C₇H₇N₃ | [PubChem][2] |
| Molecular Weight | 133.15 g/mol | [PubChem][2] |
| Physical Form | Solid | [Sigma-Aldrich] |
| Storage Temperature | 4°C, protect from light | [Sigma-Aldrich] |
Comparative Efficacy Analysis
The primary therapeutic potential of nicotinonitrile derivatives, as indicated by a wealth of research, lies in their antiproliferative and antimicrobial activities.
Antiproliferative and Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of substituted nicotinonitriles against various cancer cell lines.[3][4] The mechanism often involves the inhibition of key cellular processes required for tumor growth, such as kinase signaling and cell cycle progression.[5][6]
Key Mechanisms of Action:
-
Tyrosine Kinase (TK) Inhibition: Several nicotinonitrile derivatives have been identified as potent inhibitors of tyrosine kinases.[6] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. By blocking the ATP binding site of kinases like VEGFR-2, these compounds can halt downstream signaling, leading to cell cycle arrest and apoptosis.[6][7]
-
Apoptosis Induction: A desired outcome for any anticancer agent is the induction of programmed cell death (apoptosis). Studies show that potent nicotinonitrile derivatives can trigger the intrinsic apoptosis pathway, evidenced by the significant activation of caspases 9 and 3.[6]
-
Autophagy Enhancement: Some novel 2-aminonicotinonitrile derivatives have been discovered to be autophagy enhancers.[5][8] Autophagy is a cellular degradation process that can, under certain contexts, promote cancer cell death, making it a promising therapeutic strategy.
The following diagram illustrates the general principle of Tyrosine Kinase inhibition by a nicotinonitrile derivative.
Caption: Simplified pathway of Tyrosine Kinase inhibition by a nicotinonitrile compound.
Comparative Cytotoxicity Data (IC₅₀ Values):
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The table below summarizes IC₅₀ values for various nicotinonitrile derivatives against common cancer cell lines, compiled from multiple sources.
| Compound Class/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-4,6-diphenylnicotinonitrile (Compound 3 ) | MDA-MB-231 | 1.81 ± 0.1 | [Molecules, 2024][9] |
| 2-Amino-4,6-diphenylnicotinonitrile (Compound 3 ) | MCF-7 | 2.85 ± 0.1 | [Molecules, 2024][9] |
| Doxorubicin (Control) | MDA-MB-231 | 3.18 ± 0.1 | [Molecules, 2024][9] |
| Doxorubicin (Control) | MCF-7 | 4.17 ± 0.2 | [Molecules, 2024][9] |
| Nicotinonitrile Derivative (5g ) | MCF-7 | ~1-3 | [Medicinal Chemistry, 2020][6] |
| Nicotinonitrile Derivative (5g ) | HCT-116 | ~1-3 | [Medicinal Chemistry, 2020][6] |
| Nicotinonitrile Derivative (8 ) | MCF-7 | ~1-3 | [Medicinal Chemistry, 2020][6] |
| Nicotinonitrile Derivative (8 ) | HCT-116 | ~1-3 | [Medicinal Chemistry, 2020][6] |
| 5-Fluorouracil (Control) | MCF-7/HCT-116 | ~5 | [Medicinal Chemistry, 2020][6] |
| Naphthyl-substituted Nicotinonitrile (14a ) | NCI-H460 (Lung) | 0.025 ± 0.0026 | [Molecules, 2021][3] |
| Naphthyl-substituted Nicotinonitrile (14a ) | RKOP 27 (Colon) | 0.016 ± 0.002 | [Molecules, 2021][3] |
Note: Direct comparison between studies should be approached with caution due to variations in experimental conditions.
Antimicrobial Activity
Substituted nicotinonitriles have also been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[10][11] The agar well diffusion method is a standard and reliable technique for screening antimicrobial efficacy.
Comparative Antimicrobial Data (Zone of Inhibition):
| Compound Class | Microorganism | Inhibition Zone (mm) | Reference |
| 2-Oxonicotinonitrile Derivative (7b ) | Bacillus subtilis | 23 | [Molecules, 2015][12] |
| Ampicillin (Control) | Bacillus subtilis | 20 | [Molecules, 2015][12] |
| Coumarinyl-Nicotinonitrile (3a, 3b, 3c ) | S. aureus, E. coli | Good Activity | [Journal of Physics: Conference Series, 2021][10] |
| Fluconazole (Control) | C. albicans | Moderate Activity | [Journal of Physics: Conference Series, 2021][10] |
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, this section details the standard operating procedures for the key assays discussed. These protocols are designed as self-validating systems.
General Synthesis Workflow
Many 2-aminonicotinonitrile derivatives are synthesized via a multicomponent reaction, often starting from chalcones. This approach is efficient and allows for high diversity in the final products.
Caption: General workflow for the synthesis of 2-aminonicotinonitrile derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses a compound's ability to inhibit cell proliferation by measuring metabolic activity.
Causality: The choice of the MTT assay is based on its reliability and direct correlation between mitochondrial dehydrogenase activity (which reduces the yellow MTT tetrazolium salt to purple formazan crystals) and the number of viable cells. A decrease in formazan production is directly proportional to the cytotoxic or cytostatic effect of the compound.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility (Agar Well Diffusion)
This method provides a qualitative and semi-quantitative assessment of a compound's antimicrobial activity.
Causality: This technique is based on the principle that an antimicrobial agent will diffuse from a point source into an agar medium seeded with a test microorganism. The resulting zone of inhibition, where microbial growth is visibly absent, is proportional to the compound's efficacy.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it across the surface of the agar plates using a sterile swab.
-
Well Creation: Aseptically create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Loading: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration, dissolved in a non-inhibitory solvent like DMSO) into each well. Include solvent controls and standard antibiotic/antifungal controls (e.g., Ampicillin, Fluconazole).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 30°C for 48-72 hours for fungi).
-
Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Conclusion and Future Outlook
The nicotinonitrile scaffold is unequivocally a foundation for potent, biologically active molecules. The available data strongly suggest that derivatives of this compound exhibit significant antiproliferative activity, often exceeding that of established chemotherapeutic agents in preclinical models.[9] The primary mechanisms appear to be the inhibition of critical signaling kinases and the induction of apoptosis.[6] Furthermore, their utility as antimicrobial agents adds another dimension to their therapeutic potential.[12]
However, a critical gap in the current literature is the lack of direct, head-to-head efficacy comparisons of this compound against its more complex, substituted analogs under standardized assay conditions. Future research should focus on such studies to precisely delineate the structure-activity relationships (SAR) and determine the specific contributions of substituents at various positions on the pyridine ring. This will be invaluable for the rational design of next-generation nicotinonitrile-based therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Analysis of Aminonicotinonitriles using DFT and TD-DFT
Aminonicotinonitriles are a class of heterocyclic compounds that have garnered significant attention from the scientific community. Their diverse biological activities, including anticancer[1][2], carbonic anhydrase inhibition[3], and antibacterial effects[4], make them promising candidates for drug development. Furthermore, their unique electronic structures give rise to interesting photophysical and nonlinear optical (NLO) properties.[5][6] To fully unlock the potential of these molecules, a deep understanding of their structure-property relationships is paramount. This is where computational chemistry, specifically Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), plays a pivotal role.
This guide provides an in-depth comparison of DFT and TD-DFT methodologies for the analysis of aminonicotinonitriles, drawing upon experimental data to validate computational choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools in their own work.
The Synergy of Theory and Experiment
A robust computational study does not exist in a vacuum; it is intrinsically linked to experimental validation. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and UV-Vis spectroscopy provide the experimental benchmarks against which computational results are compared. For instance, the synthesis and characterization of novel 2-amino-3-cyanopyridine derivatives often involve FT-IR and Nuclear Magnetic Resonance (NMR) to confirm their molecular structures.[3][7][8] These experimental spectra serve as the first point of comparison for computationally predicted vibrational frequencies and electronic transitions.
Core Computational Workflow: A Step-by-Step Protocol
The computational analysis of an aminonicotinonitrile derivative typically follows a well-defined workflow. The choice of methodology at each step is critical for obtaining accurate and meaningful results.
Figure 1: A typical workflow for the DFT and TD-DFT analysis of aminonicotinonitriles.
1. Geometry Optimization: The first and most crucial step is to determine the molecule's most stable three-dimensional structure. The choice of DFT functional and basis set significantly impacts the accuracy of the optimized geometry. For aminonicotinonitrile systems, the B3LYP functional has been widely used and has shown good agreement with experimental data.[5][6] The 6-311++G(d,p) basis set is a popular choice as it includes diffuse functions to accurately describe the behavior of electrons far from the nucleus and polarization functions to account for the non-spherical nature of electron density in molecules.[5][6]
2. Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed. This serves two purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. The calculated vibrational frequencies can then be compared with experimental FT-IR data. It is common practice to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors in the computational method.
3. Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis: NBO analysis provides insights into the charge distribution and intramolecular charge transfer (ICT) within the molecule. This is particularly important for understanding the electronic properties of aminonicotinonitriles, which often exhibit significant ICT from the amino group to the cyanopyridine ring system.[5] The MEP map visually represents the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
4. Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and is directly related to its electronic absorption properties. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of maximum absorption (λmax).[9]
5. UV-Vis Absorption Spectra: TD-DFT is the workhorse for calculating electronic absorption spectra. The choice of functional is again critical, as some functionals are better suited for describing charge-transfer excitations, which are common in aminonicotinonitriles. The calculations are often performed in both the gas phase and in a solvent to account for solvatochromic effects.[5][6][10] The Polarizable Continuum Model (PCM) is a widely used method for simulating the effect of a solvent.[10]
6. Excited State Geometry Optimization: To simulate fluorescence or phosphorescence, the geometry of the molecule in its first excited state must be optimized. This is typically done using TD-DFT.
7. Emission Spectra Simulation: With the optimized excited-state geometry, the emission spectrum can be calculated. The difference between the absorption and emission maxima is known as the Stokes shift, which provides information about the structural changes that occur upon excitation.
8. Nonlinear Optical (NLO) Properties: Aminonicotinonitriles are promising candidates for NLO materials. DFT calculations can be used to predict key NLO properties such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β).[5][6][11] These calculations are essential for screening potential NLO materials before undertaking laborious and expensive synthesis and experimental characterization.[9]
Comparative Analysis of DFT Functionals and Basis Sets
The accuracy of DFT and TD-DFT calculations is highly dependent on the chosen functional and basis set. The following table summarizes some common choices for the analysis of aminonicotinonitriles and their typical performance.
| Property | Recommended Functional | Recommended Basis Set | Rationale & Comparison |
| Geometry Optimization | B3LYP | 6-311++G(d,p) | B3LYP provides a good balance between accuracy and computational cost for the geometries of organic molecules. The 6-311++G(d,p) basis set is sufficiently flexible to describe the electronic structure of aminonicotinonitriles. |
| Vibrational Frequencies | B3LYP | 6-311++G(d,p) | B3LYP generally provides good agreement with experimental FT-IR spectra after applying a scaling factor. |
| UV-Vis Absorption Spectra | CAM-B3LYP, ωB97XD | 6-311++G(d,p) | For molecules with significant charge-transfer character, long-range corrected functionals like CAM-B3LYP and ωB97XD often outperform B3LYP in predicting excitation energies.[12][13][14] |
| NLO Properties | B3LYP, M06 | 6-311++G(d,p) | While B3LYP is commonly used, functionals from the M06 suite have been shown to provide more accurate predictions of hyperpolarizabilities for some systems.[9] |
Case Study: 6-Amino-2-methylpyridine-3-carbonitrile
A study on 6-amino-2-methylpyridine-3-carbonitrile provides a practical example of the application of DFT and TD-DFT.[5][6] The researchers used the B3LYP functional with the 6-311++G(d) basis set to optimize the ground state geometry. Their calculations of bond lengths and angles were in good agreement with what would be expected for such a system. The TD-DFT calculations of the UV-Vis absorption spectrum were performed in both the gas phase and in acetonitrile, demonstrating the effect of the solvent on the electronic transitions.[5][6] Furthermore, the study computed the NLO properties, including the dipole moment, polarizability, and first and second hyperpolarizabilities, highlighting the potential of this molecule for NLO applications.[5][6]
Solvatochromism: The Influence of the Environment
The photophysical properties of many organic molecules, including aminonicotinonitriles, can be significantly influenced by the polarity of their solvent environment, a phenomenon known as solvatochromism.[15][16] TD-DFT calculations incorporating a continuum solvation model like PCM can effectively capture these effects.[10] A bathochromic (red) shift in the absorption spectrum with increasing solvent polarity is often indicative of an intramolecular charge transfer (ICT) character for the electronic transition.[15]
Figure 2: Solvatochromism in aminonicotinonitriles.
Conclusion
DFT and TD-DFT are indispensable tools for the study of aminonicotinonitriles, providing a level of detail that is often inaccessible through experimentation alone. By carefully selecting the computational methodology and validating the results against experimental data, researchers can gain a deep understanding of the structure-property relationships that govern the biological activity and photophysical properties of these important molecules. This synergistic approach is crucial for the rational design of new aminonicotinonitrile derivatives with enhanced properties for applications in drug development and materials science.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scirp.org [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]
- 8. mdpi.com [mdpi.com]
- 9. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reproducing the Solvatochromism of Merocyanines by PCM Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-linear optical and theoretical properties of some isatin thioketal derivatives [medmedchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their anticancer potential, 2-amino-4,6-diphenylnicotinonitrile (APN) derivatives have emerged as a promising class of molecules.[1][2][3] This guide provides a comprehensive comparison of the cytotoxic profiles of various APN derivatives, grounded in experimental data, to assist researchers and drug development professionals in navigating this chemical space.
The Therapeutic Promise of Nicotinonitrile Scaffolds
Nicotinonitrile derivatives, characterized by a pyridine ring bearing a cyano group, have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[4] Their structural versatility allows for facile modification, enabling the exploration of structure-activity relationships (SAR) to optimize their cytotoxic potency and selectivity against cancer cells. The 2-amino-4,6-diphenylnicotinonitrile core, in particular, has been the subject of intensive investigation due to its significant antiproliferative effects observed in various cancer cell lines.[1][2]
Comparative Cytotoxicity: A Data-Driven Analysis
The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50), a key metric of potency, is a cornerstone of this evaluation. Below is a comparative summary of the cytotoxic activities of several 2-amino-4,6-diphenylnicotinonitrile derivatives against human breast cancer cell lines, MDA-MB-231 and MCF-7, as reported in recent literature.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 2-Amino-4,6-diphenylnicotinonitrile Derivatives
| Compound | R1 | R2 | MDA-MB-231 | MCF-7 |
| 1 | H | H | 78.28 ± 3.9 | >100 |
| 2 | OCH3 | H | 8.01 ± 0.5 | 16.20 ± 1.3 |
| 3 | OCH3 | OCH3 | 1.81 ± 0.1 | 2.85 ± 0.1 |
| 4 | Cl | H | 6.93 ± 0.4 | 5.59 ± 0.3 |
| 5 | Cl | Cl | 15.52 ± 1.2 | 20.07 ± 1.5 |
| 6 | NO2 | H | 10.23 ± 0.8 | 9.47 ± 0.7 |
| Doxorubicin | - | - | 3.18 ± 0.1 | 4.17 ± 0.2 |
Data sourced from a comprehensive study on the synthesis and cytotoxicity of APN derivatives.[1]
Key Insights from the Data:
-
Superior Potency of Compound 3: Derivative 3 , featuring two methoxy (OCH3) groups, exhibited exceptional cytotoxicity, surpassing the efficacy of the standard chemotherapeutic drug, Doxorubicin, against both MDA-MB-231 and MCF-7 cell lines.[1]
-
Influence of Substituents: The nature and position of substituents on the phenyl rings play a critical role in modulating cytotoxic activity. The presence of electron-donating methoxy groups appears to enhance potency, while the unsubstituted parent compound 1 showed weak activity.[1]
-
Comparable Activity of Compound 4: The monochlorinated derivative 4 demonstrated cytotoxic activity comparable to Doxorubicin, highlighting the potential of halogenated APNs as anticancer agents.[1]
-
Moderate to Potent Activity of Other Derivatives: Compounds 2 , 5 , and 6 displayed a range of moderate to potent activities, underscoring the nuanced structure-activity relationships within this class of compounds.[1]
Elucidating the Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis, or programmed cell death. Several studies on nicotinonitrile derivatives suggest that their mechanism of action involves the activation of intrinsic apoptotic pathways.[5] This is often characterized by the activation of caspases, a family of cysteine proteases that execute the apoptotic process.[6][7]
A plausible mechanism involves the inhibition of key survival signaling pathways, such as those regulated by tyrosine kinases, leading to cell cycle arrest and the subsequent initiation of apoptosis.[5] The induction of caspases 9 and 3 has been observed in cells treated with potent nicotinonitrile derivatives, indicating the involvement of the mitochondrial (intrinsic) pathway of apoptosis.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Hazard Assessment and Identification: Understanding the Risk
An In-Depth Guide to the Proper Disposal of 6-Amino-4-methylnicotinonitrile
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounding every recommendation in established safety principles and regulatory standards.
This compound is a substituted aminopyridine, a class of compounds that requires careful handling. Its hazard profile, derived from available safety data and analogous compounds, dictates the stringent disposal protocols necessary to protect laboratory personnel and the environment.[1][2] The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Rationale and Implication for Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Accidental ingestion is a significant risk. Waste must be securely contained to prevent exposure.[1] |
| Serious Eye Irritation | H319: Causes serious eye irritation | The compound can cause significant eye damage upon contact. This necessitates the use of eye protection during handling and disposal.[1] |
| Skin Irritation | H315: Causes skin irritation | Direct contact with skin can cause irritation. Protective gloves and clothing are mandatory.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the solid dust can irritate the respiratory system. All handling of open containers should be performed in a ventilated fume hood.[1][3] |
| Combustion Hazards | Not formally classified, but relevant | As a nitrogen-containing organic compound, thermal decomposition or combustion will produce toxic gases, including oxides of nitrogen (NOx) and hydrogen cyanide (HCN).[2][4] This is a critical consideration for the final disposal method, favoring controlled high-temperature incineration. |
Regulatory Classification: The Generator's Responsibility
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the responsibility for classifying hazardous waste rests with the generator—the laboratory that creates it.[5][6] this compound is not explicitly listed by name as a hazardous waste. Therefore, a "characteristic" determination is required.
A waste is considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: Unlikely for this solid compound.
-
Corrosivity: Not an acid or base.
-
Reactivity: Not known to be explosive or water-reactive.
-
Toxicity: This is the most probable characteristic. The compound's oral toxicity ("Harmful if swallowed") suggests it could fail the Toxicity Characteristic Leaching Procedure (TCLP) if it contains specific contaminants or exhibits certain toxic effects.
Given its toxicological profile as a nitrile and aminopyridine derivative, it is best practice to manage this compound as a hazardous waste . All waste streams containing this compound, including grossly contaminated items, must be disposed of through a licensed hazardous waste disposal company.
Personal Protective Equipment (PPE) for Safe Handling and Disposal
A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling this compound waste.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves | Provides a barrier against skin irritation and absorption.[2] Note that nitrile gloves themselves require proper disposal and should not be contaminated with hazardous waste if they are to be recycled through specialized programs.[7][8][9] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes or airborne dust that can cause serious eye irritation.[10] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | NIOSH-approved respirator | Required if dusts are generated outside of a chemical fume hood.[11] |
Step-by-Step Disposal Protocol: From Benchtop to Manifest
The following workflow ensures a compliant and safe disposal process, from the point of generation to final removal by a certified waste handler.
Step 1: Waste Minimization
The most effective disposal strategy begins with generating less waste.
-
Source Reduction: Order only the quantity of chemical required for your experiments.[5][12]
-
Scale Reduction: Reduce the scale of experiments whenever feasible to minimize the volume of waste produced.[5]
Step 2: Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and ensure proper disposal routing.[13]
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams like halogenated solvents unless your facility's waste management plan explicitly allows it.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.
Step 3: Container Selection and Labeling
Waste containers must be appropriate for the chemical and clearly identified.
-
Container Type: Use containers made of compatible materials (e.g., high-density polyethylene - HDPE) that can be tightly sealed.[14]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic").
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste at or near the point of generation in a designated SAA.[5][12]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[12]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain potential leaks or spills.[15]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[5][12]
Step 5: Arranging for Final Disposal
When the waste container is full or has been in the SAA for an extended period (typically up to 12 months), arrange for pickup.[12]
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[12]
-
Manifesting: EH&S will work with a licensed hazardous waste disposal company to transport the waste for final disposal. This process is tracked using a hazardous waste manifest from generation to final treatment.[5]
-
Disposal Method: The preferred disposal method for nitrile-containing compounds is high-temperature incineration in a permitted hazardous waste incinerator. This ensures the complete destruction of the molecule and prevents the formation of toxic byproducts like hydrogen cyanide.[4]
Disposal Decision Workflow
The following diagram illustrates the key decision points in the laboratory chemical waste disposal process.
Caption: Decision workflow for proper chemical waste disposal.
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work must be conducted in a chemical fume hood. If a spill occurs outside a hood, ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as listed in Section 3.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as clay cat litter, vermiculite, or sand.[16] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect Waste: Carefully scoop the absorbed material into your designated hazardous solid waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
Prohibited Disposal Methods
To prevent environmental contamination and ensure regulatory compliance, the following disposal methods are strictly prohibited:
-
Drain Disposal: Never dispose of this compound, or solutions containing it, down the sink. The EPA has enacted a sewer ban for all hazardous waste pharmaceuticals.[17]
-
General Trash: Un-decontaminated containers and materials contaminated with this compound must not be placed in the regular trash.[13]
Decontamination of Empty Containers
An "empty" container that held hazardous waste is still considered hazardous waste until properly decontaminated.
-
Triple Rinsing: For containers that will be disposed of or reused, a common practice is triple rinsing with a suitable solvent.
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and managed as hazardous liquid waste.
-
Defacing Labels: Once decontaminated, remove or deface the original chemical label before disposal to prevent confusion.[13]
By adhering to these detailed procedures, you actively contribute to a culture of safety, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
- 1. This compound | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. aksci.com [aksci.com]
- 4. p2infohouse.org [p2infohouse.org]
- 5. odu.edu [odu.edu]
- 6. fishersci.com [fishersci.com]
- 7. polycarbin.com [polycarbin.com]
- 8. Closing the loop: Nitrile glove recycling at UW–Madison laboratories – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 9. gloves.com [gloves.com]
- 10. alkalimetals.com [alkalimetals.com]
- 11. geneseo.edu [geneseo.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. ptb.de [ptb.de]
- 15. actenviro.com [actenviro.com]
- 16. reed.edu [reed.edu]
- 17. epa.gov [epa.gov]
Personal protective equipment for handling 6-Amino-4-methylnicotinonitrile
Comprehensive Safety and Handling Guide: 6-Amino-4-methylnicotinonitrile
This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of this compound (CAS No. 179555-10-3). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind each safety recommendation, ensuring a culture of informed caution in the laboratory.
Hazard Assessment and Risk Mitigation
This compound is a substituted aminopyridine derivative. While comprehensive toxicological data is not available for this specific compound, its structural alerts and the known hazards of related aminopyridines necessitate a cautious approach. The primary hazards associated with this compound are:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given these hazards, the cornerstone of safe handling lies in a multi-layered personal protective equipment (PPE) strategy designed to prevent all routes of exposure: dermal, ocular, and inhalation.
Personal Protective Equipment (PPE): A Mandate for Safety
The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A full-face shield is required when there is a splash hazard. | Protects against accidental splashes and airborne particles, preventing serious eye irritation. |
| Skin Protection | Nitrile or neoprene gloves (minimum thickness of 0.11 mm) and a fully buttoned laboratory coat. Consider double-gloving for extended handling periods. | Prevents direct skin contact, mitigating the risk of skin irritation and potential systemic absorption. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the solid compound outside of a certified chemical fume hood. | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation. |
Operational Protocol: Donning and Doffing PPE
A disciplined approach to donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator: Perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull cuffs over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Goggles/Face Shield: Handle by the strap.
-
Lab Coat: Remove by rolling it inside out, without shaking.
-
Respirator: Remove without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Engineering Controls and Emergency Preparedness
While PPE is the first line of defense, it should be used in conjunction with robust engineering controls.
-
Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood to control airborne particulates.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.
The following diagram illustrates the decision-making process for selecting the appropriate level of control.
Caption: PPE and Engineering Control Selection Workflow.
Spill Management and Decontamination
In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.
Spill Response Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including a respirator.
-
Contain: For solid spills, gently cover with an absorbent material to avoid generating dust. For liquid spills, use a chemical absorbent pad or vermiculite.
-
Clean: Carefully sweep or wipe up the contained material, working from the outside in. Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Containerization: Collect all contaminated solids (e.g., pipette tips, absorbent pads, gloves) and solutions in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Route: Dispose of the chemical waste through your institution's licensed hazardous waste disposal program.[2] Do not dispose of this chemical down the drain or in the general trash.
By adhering to these rigorous safety and handling protocols, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within the scientific community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
